molecular formula C7H10O5 B015432 (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid CAS No. 73991-95-4

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Cat. No.: B015432
CAS No.: 73991-95-4
M. Wt: 174.15 g/mol
InChI Key: IDQOCLIWDMZKBZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10O5 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQOCLIWDMZKBZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73991-95-4
Record name (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid from (S)-Malic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, a key chiral building block derived from the chiral pool, serves as a versatile intermediate in the stereoselective synthesis of numerous complex natural and unnatural products. Its rigid dioxolanone framework preserves the stereochemical integrity of the C4 carbon inherited from (S)-malic acid, making it an invaluable synthon for drug development and materials science. This guide provides a comprehensive technical overview of its synthesis, delving into the underlying reaction mechanisms, offering a field-proven experimental protocol, and detailing the necessary characterization for product validation. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the process, ensuring reproducibility and high-yield synthesis.

Introduction and Strategic Importance

(S)-Malic acid is an abundant and inexpensive starting material sourced from the chiral pool.[1] Its use in stereoselective synthesis is a cornerstone of modern organic chemistry, allowing for the efficient construction of enantiomerically pure molecules. The target molecule, this compound, effectively "protects" the stereocenter of malic acid within a bicyclic structure. This transformation is strategically crucial as it differentiates the two carboxylic acid functionalities and the secondary alcohol, enabling selective subsequent reactions. This intermediate has been pivotal in the synthesis of phytosiderophores and their analogs, among other important targets.[1]

This document serves as a technical guide for researchers, offering not just a procedure, but a foundational understanding of the synthesis, from reaction theory to practical execution and validation.

Reaction Mechanism and Scientific Rationale

The synthesis is a one-pot procedure that involves the acid-catalyzed reaction of (S)-malic acid with an acetone equivalent, typically 2,2-dimethoxypropane. The transformation proceeds through two key mechanistic stages: acetonide formation and subsequent intramolecular cyclization.

Causality of Reagent Selection
  • (S)-Malic Acid: The source of the core structure and the crucial stereocenter.

  • 2,2-Dimethoxypropane: This reagent serves as both an acetone source and a dehydrating agent. In an acid-catalyzed reaction, it readily forms the acetonide (a ketal). The byproduct is methanol, which is less nucleophilic than water and easier to remove, thus driving the reaction equilibrium toward product formation. Using acetone directly would produce water, which could hydrolyze the product and prevent the reaction from reaching completion without a dedicated dehydrating agent.

  • p-Toluenesulfonic Acid (p-TsOH): A strong organic acid that is solid, non-volatile, and an effective catalyst for both acetal formation and esterification.[1] It initiates the reaction by protonating the carbonyl oxygen of the acetone equivalent, rendering it highly electrophilic.[2]

Mechanistic Steps
  • Acid-Catalyzed Acetonide Formation: The reaction initiates with the protonation of 2,2-dimethoxypropane by p-TsOH. The secondary hydroxyl group of (S)-malic acid and the oxygen of the adjacent C4-carboxylic acid perform a nucleophilic attack on the activated acetone equivalent. This forms a stable five-membered dioxolane ring. This initial reaction shows high regioselectivity due to the thermodynamic stability of the resulting five-membered ring structure.

  • Intramolecular Cyclization (Lactonization): The newly formed intermediate possesses a free carboxylic acid at the C1 position and a hydroxyl group within the dioxolane ring. Under the acidic conditions, an intramolecular esterification occurs. The hydroxyl group attacks the protonated carbonyl of the C1-carboxylic acid, eliminating a molecule of water and forming the second five-membered ring—the oxo-dioxolane (lactone) moiety. This cyclization is a thermodynamically favorable process.[3]

The stereochemistry at the C4 position of (S)-malic acid is preserved throughout this sequence, resulting in the formation of the enantiomerically pure (S)-product.[1]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product SM1 (S)-Malic Acid R1 Step 1: Acetonide Formation (Regioselective Ketalization) SM1->R1 SM2 2,2-Dimethoxypropane SM2->R1 SM3 p-TsOH (Catalyst) SM3->R1 Catalyzes R2 Step 2: Intramolecular Cyclization (Lactonization) SM3->R2 Catalyzes R1->R2 Intermediate FP (S)-2-(2,2-Dimethyl-5-oxo- 1,3-dioxolan-4-yl)acetic acid R2->FP

Caption: Mechanistic overview of the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for high fidelity and yield.[1]

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )CAS No.Typical QuantityMoles (mmol)
(S)-Malic AcidC₄H₆O₅134.0997-67-65.00 g37.3
2,2-DimethoxypropaneC₅H₁₂O₂104.1577-76-915 mL~120
p-Toluenesulfonic acidC₇H₈O₃S172.20104-15-4100 mg0.58
AcetoneC₃H₆O58.0867-64-150 mL-
Ethyl AcetateC₄H₈O₂88.11141-78-6150 mL-
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-610 g-
Saturated NaCl (Brine)NaCl(aq)--50 mL-
Step-by-Step Synthesis Workflow
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-malic acid (5.00 g), acetone (50 mL), and 2,2-dimethoxypropane (15 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (100 mg) to the suspension.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The suspended (S)-malic acid will gradually dissolve as the reaction proceeds. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the acetone. Redissolve the resulting oil/solid in ethyl acetate (100 mL).

  • Workup - Washing: Transfer the organic solution to a separatory funnel and wash with saturated aqueous sodium chloride (brine, 2 x 25 mL) to remove the catalyst and any water-soluble impurities.

  • Workup - Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield a white solid.[1]

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the final product as a crystalline white solid.

G start Combine Reactants (S)-Malic Acid, Acetone, 2,2-DMP, p-TsOH react Stir at Room Temp (4-6 hours) start->react concentrate1 Concentrate in vacuo (Remove Acetone) react->concentrate1 dissolve Dissolve in Ethyl Acetate concentrate1->dissolve wash Wash with Brine (2x) dissolve->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate2 Concentrate in vacuo filter->concentrate2 purify Recrystallize (Optional) concentrate2->purify product Pure Product (White Solid) concentrate2->product If pure purify->product

Caption: Experimental workflow for the synthesis.

Product Characterization and Validation

A self-validating system of characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₇H₁₀O₅[1][4]
Molecular Weight 174.15 g/mol [1][4]
Appearance White crystalline solid[1]
IUPAC Name 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid[4]
Optical Rotation [α]D +7.2° (c=0.93, CHCl₃)[1]
¹H NMR (CDCl₃, 500 MHz) Expected shifts: δ 4.8-4.9 (m, 1H, H4), 3.0-3.2 (m, 2H, CH₂), 1.5-1.6 (2s, 6H, 2xCH₃)Typical
¹³C NMR (CDCl₃, 126 MHz) Expected shifts: δ 174-175 (lactone C=O), 172-173 (acid C=O), 110-112 (quaternary C), 75-77 (C4), 35-37 (CH₂), 25-27 (2xCH₃)Typical
FT-IR (KBr, cm⁻¹) Expected peaks: 3500-2500 (broad, O-H), 1800-1780 (C=O, lactone), 1720-1700 (C=O, acid)Typical

Note: NMR and IR data are typical expected values and should be confirmed against a reference standard or literature data.

The positive optical rotation is a critical validation point, confirming that the (S)-stereocenter from the starting material has been retained and that the synthesis proceeded without racemization.[1] The distinct carbonyl stretching frequencies in the IR spectrum confirm the presence of both the lactone and the carboxylic acid functional groups.

Conclusion

The synthesis of this compound from (S)-malic acid is a robust, efficient, and reliable procedure that provides access to a highly valuable chiral building block. By understanding the underlying mechanistic principles—specifically the regioselective acetonide formation and subsequent intramolecular lactonization—researchers can confidently execute this synthesis. The use of 2,2-dimethoxypropane is a key process optimization that drives the reaction to completion. The straightforward protocol and clear validation methods described herein make this an accessible and indispensable transformation for professionals in synthetic chemistry and drug development.

References

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3831. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Ganjali, M. R., et al. (2020). Physical Chemistry Research. Regular Article. Available at: [Link]

  • ResearchGate. A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs. Available at: [Link]

  • ResearchGate. General acid catalysis in the enolization of acetone. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties and Analytical Characterization of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a key chiral building block derived from (S)-malic acid, is a compound of significant interest in synthetic organic chemistry and drug development.[1] Its rigid, stereodefined structure makes it an invaluable intermediate for the asymmetric synthesis of complex natural products and pharmacologically active molecules. This guide provides an in-depth analysis of its core physical and chemical properties, outlines validated analytical protocols for its characterization, and discusses its applications for researchers, chemists, and drug development professionals. The molecule is also recognized as an optically active inhibitor, highlighting its potential in targeted therapeutic research.[2]

Molecular Structure and Stereochemistry

The defining feature of this molecule is the chiral center at the C4 position of the dioxolanone ring, which is derived directly from the (S)-stereocenter of L-malic acid.[1] This inherent chirality is fundamental to its utility in stereoselective synthesis.

  • IUPAC Name: 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid[3]

  • CAS Number: 73991-95-4[3][4]

  • Synonyms: (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, (L)-malic acid acetonide[3]

Single-crystal X-ray diffraction studies have confirmed its structure and stereochemistry.[1] The analysis reveals a nearly planar dioxolanone ring, with the acetic acid side chain occupying an equatorial position to minimize steric hindrance.[1] The crystal structure is stabilized by intermolecular hydrogen bonds forming between the carboxylic acid's hydroxyl group and the carbonyl oxygen of the dioxolanone ring on an adjacent molecule, creating a helical chain within the crystal lattice.[1]

Physicochemical Properties

The compound's physical properties are critical for its handling, reaction setup, and purification. The data presented below has been aggregated from various chemical suppliers and literature sources.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₅[2][3]
Molecular Weight 174.15 g/mol [2][3][4]
Appearance White to off-white solid[5]
Melting Point 105-112 °C[4]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[5]
pKa (Predicted) 3.96 ± 0.10[5]
Specific Optical Rotation [α]²⁰/D = +7.2° (c=0.93 in CHCl₃)[1]

Discussion of Properties:

  • Melting Point: The relatively sharp melting point range is a key indicator of compound purity. A broader range may suggest the presence of impurities or residual solvent.

  • Solubility: The limited solubility in common organic solvents necessitates careful selection of solvent systems for both reaction and purification (e.g., recrystallization or chromatography).

  • Acidity (pKa): The predicted pKa is consistent with that of a typical carboxylic acid. This property dictates that the compound will be deprotonated and water-soluble at neutral or basic pH, a crucial factor for aqueous extractions during workup procedures.

  • Optical Rotation: The positive specific rotation confirms the presence of the (S)-enantiomer and is the primary method for verifying the enantiomeric purity of a sample.[1]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most common and efficient synthesis of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid involves the acid-catalyzed reaction of (S)-malic acid with 2,2-dimethoxypropane.[1]

Causality of Experimental Choices:

  • (S)-Malic Acid: Serves as the inexpensive and readily available chiral pool starting material.

  • 2,2-Dimethoxypropane: Functions as both the acetone source and a water scavenger. The reaction produces methanol and acetone in situ; the acetone reacts to form the acetonide (a type of ketal), protecting the diol of malic acid.

  • p-Toluenesulfonic Acid (p-TsOH): A strong acid catalyst that is non-nucleophilic and easily removed, ideal for promoting both the acetonide formation and the subsequent intramolecular esterification (lactonization) that forms the 5-oxo-1,3-dioxolane ring.[1]

G cluster_reactants Reactants MalicAcid (S)-Malic Acid Catalyst p-TsOH (catalyst) MalicAcid->Catalyst DMP 2,2-Dimethoxypropane DMP->Catalyst Product [(4S)-2,2-dimethyl-5-oxo- 1,3-dioxolan-4-yl]acetic acid Catalyst->Product Acetonide Formation & Intramolecular Esterification

Caption: Synthesis workflow from (S)-malic acid.

Chemical Reactivity and Stability

The molecule possesses three primary reactive sites:

  • Carboxylic Acid: Can undergo standard reactions like esterification, amidation, or reduction.

  • Lactone (Cyclic Ester): Susceptible to nucleophilic attack, particularly hydrolysis under basic conditions (saponification), which would open the ring.

  • Acetonide (Ketal): Stable to basic and nucleophilic conditions but is acid-labile. It can be readily cleaved under aqueous acidic conditions to deprotect the diol functionality.

This differential reactivity allows for selective chemical transformations. For instance, the carboxylic acid can be modified while keeping the diol protected, and the acetonide can be removed later in a synthetic sequence.

Storage and Handling: The compound should be stored under an inert atmosphere at room temperature.[5] This precaution suggests potential sensitivity to moisture, which could lead to slow hydrolysis of the lactone or acetonide over time.

Analytical Characterization Protocols

A self-validating analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the compound.

G Sample Sample Preparation (Dissolve in CDCl₃ or other appropriate solvent) Analysis Instrumental Analysis (NMR, IR, MS, HPLC) Sample->Analysis Data Data Processing & Interpretation Analysis->Data Result Structural Confirmation & Purity Assessment Data->Result

Caption: General analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and connectivity. Protocol:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected Spectral Features:

  • ¹H NMR:

    • ~1.5-1.7 ppm: Two distinct singlets (3H each) for the two diastereotopic methyl groups on the acetonide. Their non-equivalence is a key structural indicator.

    • ~2.9-3.2 ppm: A multiplet (likely a doublet of doublets, 2H) for the -CH₂- group of the acetic acid side chain.

    • ~4.8-5.0 ppm: A multiplet (likely a triplet or doublet of doublets, 1H) for the C4 proton (-CH-).

    • ~9-11 ppm: A very broad singlet (1H) for the carboxylic acid proton (-COOH), which may exchange with trace water.

  • ¹³C NMR:

    • ~25-28 ppm: Two distinct signals for the acetonide methyl carbons.

    • ~35-40 ppm: Signal for the -CH₂- carbon.

    • ~70-75 ppm: Signal for the C4 methine carbon (-CH-).

    • ~110-115 ppm: Signal for the quaternary acetonide carbon.

    • ~170-175 ppm: Two distinct signals for the two carbonyl carbons (lactone and carboxylic acid).

Infrared (IR) Spectroscopy

Objective: To identify key functional groups. Protocol:

  • Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorptions:

  • 2500-3300 cm⁻¹: A very broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid.

  • ~1790-1810 cm⁻¹: A strong, sharp C=O stretch for the five-membered ring lactone (carbonyl group). The high frequency is due to ring strain.

  • ~1710-1740 cm⁻¹: A strong C=O stretch for the carboxylic acid carbonyl.

  • ~1100-1300 cm⁻¹: Multiple strong C-O stretching bands associated with the ester and acetal functionalities.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine enantiomeric purity. Protocol:

  • Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase.

  • Employ a chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Use a mobile phase typically consisting of a hexane/isopropanol mixture with a small amount of trifluoroacetic acid (TFA) to ensure the analyte is protonated.

  • Monitor the elution profile using a UV detector (e.g., at 210 nm).

  • Validation: The method is validated by analyzing a racemic sample (if available) to confirm the separation of the two enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers.

Applications in Research and Drug Development

The unique combination of a protected diol, a reactive carboxylic acid, and a fixed stereocenter makes [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid a versatile tool.

  • Chiral Building Block: It is a precursor for synthesizing complex molecules where the stereochemistry of a hydroxyl or amino group is critical for biological activity.

  • Inhibitor Development: Its classification as an "optically active inhibitor" suggests its use in screening campaigns or as a scaffold for developing more potent enzyme inhibitors.[2]

  • Synthesis of Natural Products: The literature describes its use in the synthesis of phytosiderophores, which are metal-chelating agents in plants, demonstrating its utility in constructing complex, functional molecules.[1]

Safety and Handling

According to aggregated GHS data, this compound is classified as a skin and eye irritant.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]

References

  • This compound - PubChem. [Link]

  • [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid | CAS: 73991-95-4 | Finetech Industry Limited. [Link]

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid - PubChem. [Link]

  • (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid - ResearchGate. [Link]

Sources

Spectroscopic Profile of 3,4-Difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzonitrile is a versatile fluorinated organic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine atoms into molecular scaffolds can profoundly alter their pharmacokinetic and metabolic properties, often leading to enhanced biological activity and stability.[1] Accurate structural elucidation and purity assessment of 3,4-Difluorobenzonitrile are paramount for its effective use in research and development. Spectroscopic techniques provide the foundational data for these critical characterizations.

It is important to note that while the CAS number 73991-95-4 has been intermittently associated with 3,4-Difluorobenzonitrile in some commercial listings, the authoritative Chemical Abstracts Service registry primarily links this number to (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.[3][4][5][6][7] The correct and most consistently cited CAS number for 3,4-Difluorobenzonitrile is 64248-62-0 .[2][8][9][10][11] This guide will focus on the spectroscopic data for 3,4-Difluorobenzonitrile (CAS 64248-62-0).

This technical guide provides an in-depth analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for 3,4-Difluorobenzonitrile. The information presented herein is intended to serve as a comprehensive resource for scientists engaged in its synthesis, characterization, and application.

Molecular Structure and Properties

  • Chemical Name: 3,4-Difluorobenzonitrile

  • Molecular Formula: C₇H₃F₂N[8]

  • Molecular Weight: 139.10 g/mol [8]

  • Appearance: White to off-white crystalline powder[1]

  • Melting Point: 52-54 °C

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 3,4-Difluorobenzonitrile, electron ionization (EI) is a common method for generating gas-phase ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for analyzing a volatile compound like 3,4-Difluorobenzonitrile involves GC-MS.

  • Sample Preparation: A dilute solution of 3,4-Difluorobenzonitrile is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ensure separation from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Caption: Generalized workflow for GC-MS analysis of 3,4-Difluorobenzonitrile.

Data Analysis and Interpretation

The mass spectrum of 3,4-Difluorobenzonitrile will exhibit a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Assignment Notes
139[C₇H₃F₂N]⁺ (M⁺)The molecular ion peak, confirming the molecular weight.
112[M - HCN]⁺Loss of hydrogen cyanide from the molecular ion.
93[M - HCN - F]⁺Subsequent loss of a fluorine atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound's structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples.

  • Sample Preparation: A small amount of the solid 3,4-Difluorobenzonitrile is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Anvil pressure is applied to ensure good contact between the sample and the crystal. The IR beam is directed through the crystal, and the attenuated evanescent wave is measured by the detector.

  • Spectrum Generation: A Fourier transform is applied to the interferogram to generate the IR spectrum.

Caption: Workflow for ATR-FTIR analysis of solid 3,4-Difluorobenzonitrile.

Data Analysis and Interpretation

The IR spectrum of 3,4-Difluorobenzonitrile will display characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050-3100C-H stretchAromatic
~2230C≡N stretchNitrile
~1600, 1500, 1450C=C stretchAromatic ring
~1200-1300C-F stretchAryl fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of 3,4-Difluorobenzonitrile is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phased and baseline corrected.

Data Analysis and Interpretation: ¹H NMR

The aromatic region of the ¹H NMR spectrum of 3,4-Difluorobenzonitrile will show complex multiplets due to proton-proton and proton-fluorine couplings.

Proton Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-27.5-7.7dddJ(H,H), J(H,F)
H-57.4-7.6dddJ(H,H), J(H,F)
H-67.2-7.4mJ(H,H), J(H,F)
Data Analysis and Interpretation: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon, with the chemical shifts influenced by the electronegative fluorine and nitrile groups. Carbon-fluorine coupling will also be observed.

Carbon Approximate Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C-1~110d
C-2~118d
C-3~155dd
C-4~153dd
C-5~127d
C-6~119d
C≡N~117s

Conclusion

The spectroscopic data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy collectively provide a comprehensive and unambiguous structural confirmation of 3,4-Difluorobenzonitrile. This guide has outlined the standard experimental approaches and a detailed interpretation of the expected spectral features. For researchers and developers, a thorough understanding of this data is essential for ensuring the quality and identity of this important chemical intermediate, thereby supporting the integrity of subsequent synthetic endeavors.

References

  • Next Peptide. (n.d.). 73991-95-4. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Difluorobenzonitrile. Retrieved from [Link]

  • Hairui Chemical. (n.d.). [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid. Retrieved from [Link]

  • Chemryt. (n.d.). 73991 95 4 | Cheminformatics. Retrieved from [Link]

  • Pharma Info Source. (n.d.). CAS 73991-95-4 suppliers, [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid suppliers. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Difluorobenzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Difluoronitrobenzene. Retrieved from [Link]

  • Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 3,4-Difluorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • ChemSino. (n.d.). 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use. Retrieved from [Link]

  • Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

Sources

An In-depth Technical Guide to the Acid-Catalyzed Cyclization of (S)-Malic Acid with 2,2-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the acid-catalyzed reaction between (S)-malic acid and 2,2-dimethoxypropane, a cornerstone transformation in modern organic synthesis for the creation of valuable chiral building blocks. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals who leverage stereocontrolled synthesis in their work.

Strategic Overview: The Importance of Acetonide Protection

In the landscape of multi-step organic synthesis, the selective protection of functional groups is paramount. The reaction between a 1,2- or 1,3-diol and 2,2-dimethoxypropane (DMP) to form an isopropylidene ketal, commonly known as an acetonide, is a fundamental strategy for masking hydroxyl groups.[1][2][3] This protection is advantageous due to the ease of formation of acetonides and their stability across a wide range of non-acidic reaction conditions.[1][3]

The cyclization of (S)-malic acid, a readily available chiral starting material, with DMP is particularly significant. It yields (S)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, a versatile chiral synthon. This transformation achieves two critical objectives simultaneously:

  • Protection: It masks the secondary alcohol and one of the carboxylic acid groups within a stable cyclic structure.

  • Chiral Preservation: The reaction proceeds without disturbing the stereocenter of the (S)-malic acid, thus preserving its optical purity in the product.[4]

The choice of 2,2-dimethoxypropane over acetone is a key experimental consideration. DMP serves a dual role: it is the source of the isopropylidene group and acts as an efficient water scavenger. The acid-catalyzed reaction of DMP with water produces acetone and methanol, effectively removing the water byproduct from the reaction equilibrium and driving the formation of the desired dioxolanone product.

The Reaction Mechanism: A Step-by-Step Analysis

The formation of the dioxolanone ring is a classic example of acid-catalyzed ketalization. The process is initiated by the activation of 2,2-dimethoxypropane and proceeds through a series of reversible steps. A common and effective catalyst for this transformation is p-toluenesulfonic acid (p-TsOH).[4]

The mechanism can be elucidated through the following key stages:

  • Catalyst-Mediated Activation of DMP: The acid catalyst (H-A) protonates one of the methoxy groups on 2,2-dimethoxypropane. This conversion of the methoxy group into a good leaving group (methanol) is the critical activation step.

  • Formation of a Reactive Oxocarbenium Ion: The protonated DMP eliminates a molecule of methanol to form a highly electrophilic dimethyl oxocarbenium ion. This intermediate is readily attacked by a nucleophile.[5]

  • Nucleophilic Attack by Malic Acid: The secondary hydroxyl group of (S)-malic acid acts as the nucleophile, attacking the oxocarbenium ion. This step forms a new carbon-oxygen bond and generates a protonated hemiketal intermediate.

  • Intramolecular Cyclization: Following a proton transfer, the hydroxyl of the adjacent carboxylic acid group performs an intramolecular nucleophilic attack on the central carbon of the hemiketal.

  • Ring Closure and Catalyst Regeneration: This attack displaces the second methoxy group, which is eliminated as another molecule of methanol after protonation. The final deprotonation step closes the five-membered dioxolanone ring and regenerates the acid catalyst, allowing it to re-enter the catalytic cycle.

Acid-Catalyzed Cyclization Mechanism Mechanism of Acetonide Formation cluster_activation Activation of DMP cluster_cyclization Nucleophilic Attack & Cyclization DMP 2,2-Dimethoxypropane (DMP) Protonated_DMP Protonated DMP DMP->Protonated_DMP H_A H-A (Acid Catalyst) H_A->DMP Protonation Oxocarbenium Oxocarbenium Ion + CH3OH Protonated_DMP->Oxocarbenium - CH3OH Malic_Acid (S)-Malic Acid Intermediate1 Hemiketal Intermediate Oxocarbenium->Intermediate1 Nucleophilic Attack Malic_Acid->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product Dioxolanone Product + CH3OH Intermediate2->Product - H+, - CH3OH Catalyst_Regen H-A (Regenerated)

Caption: Key pathways in the acid-catalyzed reaction of (S)-malic acid with DMP.

Experimental Protocol: A Self-Validating Workflow

The following protocol describes a robust and reproducible method for the synthesis of this compound. The inclusion of in-process controls like Thin Layer Chromatography (TLC) ensures the reaction can be monitored effectively, making the protocol a self-validating system.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityRole
(S)-Malic AcidC₄H₆O₅134.091.0 eqStarting Material
2,2-DimethoxypropaneC₅H₁₂O₂104.155-10 eq or SolventReagent & Water Scavenger
p-TsOH·H₂OC₇H₁₀O₄S190.220.01-0.05 eqAcid Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Solvent (optional)Anhydrous Solvent
Sat. aq. NaHCO₃NaHCO₃84.01As neededQuenching Agent
Anhydrous Na₂SO₄Na₂SO₄142.04As neededDrying Agent
Ethyl AcetateC₄H₈O₂88.11As neededExtraction Solvent
HexaneC₆H₁₄86.18As neededExtraction Solvent
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-malic acid (1.0 eq) in 2,2-dimethoxypropane (used as both reagent and solvent). Alternatively, an anhydrous solvent like dichloromethane can be used, in which case 5-10 equivalents of DMP should be added.[5]

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.05 eq) to the stirring solution.[4][5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC, observing the consumption of the polar malic acid spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-6 hours.

  • Workup - Quenching: Once the reaction is complete, quench the catalyst by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is neutral or slightly basic.[5][6] This step is crucial to prevent acid-catalyzed hydrolysis of the product during extraction.

  • Workup - Extraction: If a co-solvent like DCM was used, remove it under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a white solid.[4][5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography if necessary.

Experimental Workflow Experimental Workflow for Acetonide Synthesis Setup 1. Reaction Setup (S)-Malic Acid in DMP Catalyst 2. Catalyst Addition Add p-TsOH Setup->Catalyst Monitor 3. Reaction Monitoring Stir at RT, Monitor by TLC Catalyst->Monitor Quench 4. Quenching Add sat. aq. NaHCO3 Monitor->Quench Extract 5. Extraction Extract with Ethyl Acetate Quench->Extract Dry 6. Drying & Concentration Dry (Na2SO4), Concentrate Extract->Dry Purify 7. Purification Recrystallization or Chromatography Dry->Purify Product Pure Product (S)-2-(2,2-dimethyl-5-oxo- 1,3-dioxolan-4-yl)acetic acid Purify->Product

Caption: A logical workflow for the synthesis and purification of the target dioxolanone.

Product Characterization and Data

The successful synthesis of this compound is confirmed through physical and spectroscopic analysis. The preservation of the stereocenter is validated by polarimetry.

PropertyReported ValueSource
Molecular Formula C₇H₁₀O₅[7]
Molar Mass 174.15 g/mol [7]
Appearance White solid[4]
Melting Point 108-112 °C
Optical Rotation [α] +7.2° (c=0.93, CHCl₃)[4]

Spectroscopic characterization is essential for structural confirmation:

  • ¹H NMR: Expect to see characteristic singlets for the two diastereotopic methyl groups of the acetonide, signals for the methylene protons adjacent to the carboxylic acid, and the methine proton on the dioxolanone ring.

  • ¹³C NMR: Key signals include the quaternary carbon of the acetonide (around 110-115 ppm), the carbonyl carbons of the ester and carboxylic acid, and the carbons of the methyl groups.

  • FTIR: Look for strong carbonyl stretching bands for the ester (lactone) and the carboxylic acid, as well as C-O stretching bands characteristic of the acetal group.

Conclusion and Expert Recommendations

The acid-catalyzed cyclization of (S)-malic acid with 2,2-dimethoxypropane is an efficient and reliable method for producing a valuable chiral intermediate. The key to success lies in understanding the causality behind the experimental choices:

  • Choice of Reagent: 2,2-dimethoxypropane is superior to acetone as it actively drives the reaction equilibrium forward by scavenging the water byproduct.

  • Catalyst Control: The use of a catalytic amount of a non-volatile strong acid like p-TsOH provides the necessary activation without requiring harsh conditions.[4][8]

  • Workup Integrity: Careful and complete neutralization of the acid catalyst before aqueous workup is critical to prevent premature deprotection and ensure high yields.[5][6]

For researchers scaling this reaction, it is advisable to ensure all glassware is scrupulously dry and to use anhydrous solvents (if applicable) to minimize side reactions. The protocol described herein is robust and, when followed with attention to these details, provides a dependable route to enantiomerically pure this compound, a versatile tool for asymmetric synthesis.

References

  • A Comparative Guide to Diol Protection: 2,2-Dimethoxybutane vs. 2,2-Dimethoxypropane. Benchchem.
  • Acetals can serve as protecting groups for 1,2-diols, as well as... | Study Prep in... Pearson.
  • 2,2-DIMETHOXYPROPANE.
  • 2,2-DIMETHOXYPROPANE.
  • Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PMC - NIH.
  • Acetonide protection of diols using iodine and dimethoxypropane. Dr.
  • Acetonide. Wikipedia.
  • Acetals. Thieme Chemistry.
  • A Comparative Guide to Acid Catalysts for Reactions with 2,2-Dimethoxypropane. Benchchem.
  • (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid.
  • Technical Support Center: 2,2-Dimethoxypropane in Organic Synthesis. Benchchem.
  • Technical Support Center: 2,2-Dimethoxypropane in Acid-C
  • (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid. Sigma-Aldrich.
  • This compound. PubChem.

Sources

The Strategic Application of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Synthon

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is critical, often dictating its pharmacological activity, metabolic fate, and potential toxicity. Within the chemist's toolkit of chiral building blocks, (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid stands out as a highly valuable and versatile synthon. Derived from the naturally abundant and inexpensive chiral pool starting material, (S)-malic acid, this compound provides a robust platform for the asymmetric synthesis of a variety of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the development of antiviral nucleoside analogues. We will delve into the synthetic strategies, mechanistic underpinnings, and field-proven protocols that underscore its significance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

This compound, with the molecular formula C₇H₁₀O₅ and a molecular weight of 174.15 g/mol , is a white solid at room temperature.[1] Its structure incorporates a chiral center at the 4-position of the dioxolanone ring, which is preserved from its precursor, (S)-malic acid.

The synthesis of this chiral building block is a well-established and efficient process.[2][3] It is typically prepared through the reaction of (S)-malic acid with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This reaction protects the hydroxyl and carboxyl groups of the malic acid as a cyclic acetal, yielding the desired product with retention of stereochemistry.[2][3]

PropertyValueSource
Molecular FormulaC₇H₁₀O₅[1]
Molecular Weight174.15 g/mol [1]
AppearanceSolid[1]
Storage Temperature2-8°C

Core Application: A Gateway to Antiviral L-Nucleoside Analogues

The most prominent and impactful application of this compound lies in the synthesis of L-nucleoside analogues. These compounds are a class of antiviral agents where the natural D-sugar moiety is replaced by its L-enantiomer. This structural modification often leads to drugs with improved pharmacokinetic profiles, reduced toxicity, and potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Varicella-Zoster Virus (VZV).

The dioxolane ring of the title compound serves as a masked precursor to the L-ribose sugar mimic found in these antiviral drugs. The synthetic strategy generally involves the transformation of the acetic acid side chain and subsequent coupling with a nucleobase.

General Synthetic Workflow

The conversion of this compound into a key intermediate for nucleoside synthesis typically follows a multi-step sequence. A representative workflow is outlined below:

G A (S)-2-(2,2-Dimethyl-5-oxo- 1,3-dioxolan-4-yl)acetic acid B Reduction of Carboxylic Acid A->B e.g., BH3-THF C Protection of Primary Alcohol B->C e.g., TBDMSCl, Imidazole D Activation of Dioxolanone Ring C->D e.g., Acetic Anhydride, Pyridine E Glycosylation with Nucleobase D->E Lewis Acid Catalyst (e.g., TMSOTf) F Deprotection E->F G Final L-Nucleoside Analogue F->G

Caption: Generalized workflow for the synthesis of L-nucleoside analogues.

Detailed Experimental Protocol: Synthesis of a Key Dioxolane Intermediate

The following protocol details the initial steps in converting this compound to a versatile intermediate for glycosylation.

Step 1: Reduction of the Carboxylic Acid

  • Rationale: The carboxylic acid functionality is reduced to a primary alcohol, which will ultimately become the 5'-hydroxyl group of the nucleoside analogue. Borane-tetrahydrofuran complex (BH₃-THF) is a common and effective reagent for this transformation.

  • Procedure:

    • Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of BH₃-THF (typically 1 M in THF) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of methanol at 0°C.

    • Concentrate the mixture under reduced pressure and purify the resulting alcohol by silica gel chromatography.

Step 2: Protection of the Primary Alcohol

  • Rationale: The newly formed primary alcohol is protected to prevent its interference in subsequent reactions. A sterically hindered silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is often employed for its stability and ease of removal.

  • Procedure:

    • Dissolve the alcohol from Step 1 in anhydrous dichloromethane (DCM).

    • Add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the silyl-protected intermediate by silica gel chromatography.

Step 3: Acetolysis of the Dioxolanone Ring

  • Rationale: The dioxolanone ring is opened and acetylated to generate a reactive intermediate for the crucial glycosylation step. This creates a good leaving group at the anomeric position.

  • Procedure:

    • Dissolve the silyl-protected intermediate in a mixture of acetic anhydride and acetic acid.

    • Add a catalytic amount of a strong acid, such as sulfuric acid, at 0°C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Pour the reaction mixture onto ice and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the key glycosyl donor.

The Crucial Glycosylation Step: Forging the Nucleoside Bond

The coupling of the activated dioxolane intermediate with a silylated nucleobase is the cornerstone of this synthetic strategy. This reaction, typically mediated by a Lewis acid, forms the critical C-N bond of the nucleoside.

G cluster_0 Reactants A Activated Dioxolane (Glycosyl Donor) D Glycosylation Reaction A->D B Silylated Nucleobase (e.g., silylated thymine) B->D C Lewis Acid Catalyst (e.g., TMSOTf, SnCl4) C->D E Protected L-Nucleoside Analogue D->E

Caption: The Lewis acid-mediated glycosylation reaction.

Experimental Protocol: N-Glycosylation

  • Rationale: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), activates the glycosyl donor, facilitating nucleophilic attack by the silylated nucleobase. The choice of Lewis acid and reaction conditions can influence the stereoselectivity of the glycosylation.

  • Procedure:

    • Prepare the silylated nucleobase by reacting the desired purine or pyrimidine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent.

    • Dissolve the activated dioxolane intermediate in an anhydrous solvent such as acetonitrile or dichloromethane under an inert atmosphere.

    • Add the silylated nucleobase to the solution.

    • Cool the mixture to 0°C or lower and add the Lewis acid catalyst dropwise.

    • Stir the reaction at the appropriate temperature (ranging from 0°C to reflux) until completion, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the protected nucleoside analogue by column chromatography.

Final Steps: Deprotection to Yield the Bioactive Compound

The final stage of the synthesis involves the removal of the protecting groups to unveil the active nucleoside analogue. This typically involves a two-step deprotection sequence.

  • Desilylation: The silyl protecting group on the 5'-hydroxyl is commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

  • Deacetylation: The acetate groups are removed by basic hydrolysis, for example, using sodium methoxide in methanol.

Careful purification by chromatography or recrystallization yields the final, enantiomerically pure L-nucleoside analogue.

Beyond Antivirals: Exploring Other Potential Applications

While the synthesis of antiviral agents is the most prominent application, the inherent chirality and functionality of this compound make it a candidate for other areas of drug discovery. Although less documented in readily available literature, its use as an "optically active inhibitor" suggests potential roles in cancer and cardiovascular research. Further investigation into the specific targets and mechanisms in these areas is warranted to fully elucidate the therapeutic potential of derivatives of this versatile chiral building block.

Conclusion: A Cornerstone of Asymmetric Synthesis

This compound represents a powerful and economically viable tool for the asymmetric synthesis of high-value pharmaceutical compounds. Its straightforward preparation from (S)-malic acid and its predictable reactivity make it an ideal starting material for constructing the chiral core of L-nucleoside analogues. The methodologies outlined in this guide provide a framework for the rational design and synthesis of novel therapeutic agents, underscoring the continued importance of this chiral synthon in advancing drug discovery and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3845. [Link]

  • Kothapalli, Y., Chu, C. K., & Singh, U. S. (2024). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. The Journal of Organic Chemistry, 89(13), 9313–9321. [Link]

  • Google Patents. (1992). Antiviral 1,3-dioxolane nucleosides and synthesis thereof.
  • ACS Publications. (2020). Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7-Deazapurine Nucleoside Analogues against Epstein–Barr Virus (EBV). ACS Medicinal Chemistry Letters, 11(10), 1966–1972. [Link]

  • Eskici, M., Karanfil, A., Özer, M. S., Kabak, Y., & Durucasu, İ. (2018). Asymmetric synthesis of (S)-dihydrokavain from l-malic acid. Synthetic Communications, 48(18), 2382–2390. [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a chiral building block derived from (S)-malic acid, is a compound of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide provides a comprehensive framework for determining the solubility of this compound in various organic solvents. Eschewing a simple data sheet, this document serves as a detailed methodological whitepaper, empowering researchers to generate high-quality, reliable solubility data in their own laboratories. We delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol using the equilibrium shake-flask method, and outline a robust analytical workflow for accurate quantification via High-Performance Liquid Chromatography (HPLC).

Physicochemical Profile and Theoretical Solubility Considerations

A predictive understanding of solubility begins with the molecule's intrinsic properties. [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (MW: 174.15 g/mol , Formula: C₇H₁₀O₅) is a solid at room temperature with a reported melting point between 105-112°C.[3][4][5] Its structure features several key functional groups that dictate its interactions with solvents: a carboxylic acid, a lactone (cyclic ester), and a ketal (the dioxolane ring).

  • Polarity and Hydrogen Bonding: The carboxylic acid group is highly polar and can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). The lactone's carbonyl oxygen also serves as a hydrogen bond acceptor. This dual capability suggests a preference for polar solvents that can engage in these interactions.

  • Acidity: With a predicted pKa of approximately 3.96, the compound is a weak acid.[6] In non-aqueous organic solvents, its ionization state is minimal, and solubility will be governed primarily by intermolecular forces rather than acid-base chemistry.

  • "Like Dissolves Like": This heuristic is central to predicting solubility.[7]

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them excellent candidates for dissolving the target compound.

    • Polar Aprotic Solvents (e.g., ethyl acetate, acetone, dimethyl sulfoxide - DMSO): These solvents are hydrogen bond acceptors and possess significant dipole moments. They are expected to be effective solvents. Qualitative data indicates slight solubility in ethyl acetate and methanol.[6]

    • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack polarity and hydrogen bonding capabilities. They are predicted to be poor solvents for this polar molecule.

    • Chlorinated Solvents (e.g., dichloromethane, chloroform): These have moderate polarity. Qualitative data suggests slight solubility in chloroform.[6]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method, which measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solute.[8] It is a robust and reliable technique when executed with precision.[9]

Rationale for the Shake-Flask Method

This method is chosen for its direct measurement of the thermodynamic equilibrium state, providing a true representation of the maximum amount of solute a solvent can hold at a given temperature.[9] This is crucial for applications where stable solutions are required, such as in reaction chemistry and formulation development. The extended incubation period ensures that the dissolution process has reached its endpoint, avoiding the potential for underestimation that can occur with faster, non-equilibrium methods.[10]

Detailed Experimental Protocol

Materials:

  • [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (solid, purity ≥95%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid to a series of vials. An excess is critical to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is a necessary checkpoint.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a prolonged period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though for some solvent-solute systems, 48-72 hours may be necessary.[11][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter directly into a pre-weighed vial for gravimetric analysis or into a vial for chromatographic analysis. Filtration is a critical step to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for accurate back-calculation.

Visual Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination.

Analytical Quantification by Reverse-Phase HPLC

To determine the concentration of the saturated solution, a validated analytical method is required. High-Performance Liquid Chromatography with UV detection is a common and reliable choice for quantifying organic acids.[13][14]

Rationale for HPLC Method

HPLC offers high sensitivity, specificity, and accuracy. A reverse-phase method using a C18 column is ideal for retaining and separating a moderately polar compound like [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid from potential impurities. UV detection is suitable as the carboxylic acid group provides a chromophore that absorbs in the low UV range (around 210 nm).[14]

Detailed HPLC Protocol

Instrumentation & Conditions:

  • HPLC System: With UV/Vis Detector

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar)

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be 70:30 Water (with 0.1% acid):Acetonitrile.[5][15]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid of known concentration in the chosen solvent. From this, create a series of calibration standards by serial dilution to cover the expected concentration range of the diluted samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear regression curve. The correlation coefficient (R²) should be >0.999 for a valid calibration.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

  • Quantification: Determine the concentration of the diluted samples by interpolating their peak areas from the calibration curve.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the sample concentration by the dilution factor.

Visual Workflow for HPLC Analysis

Caption: Analytical workflow for quantification by HPLC.

Data Presentation and Interpretation

The final solubility data should be presented clearly and concisely. A tabular format is highly recommended for comparing solubility across different solvents.

Table 1: Solubility of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid at 25°C

SolventPolarity IndexH-BondingSolubility (mg/mL)Solubility (mol/L)
Methanol5.1ProticExperimental ValueCalculated Value
Ethanol4.3ProticExperimental ValueCalculated Value
Acetone5.1AproticExperimental ValueCalculated Value
Ethyl Acetate4.4AproticExperimental ValueCalculated Value
Dichloromethane3.1AproticExperimental ValueCalculated Value
Toluene2.4AproticExperimental ValueCalculated Value
Hexane0.1AproticExperimental ValueCalculated Value
DMSO7.2AproticExperimental ValueCalculated Value

Conclusion

While pre-existing quantitative data on the solubility of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is sparse, this guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to generate this critical information. By adhering to the principles of equilibrium solubility determination and employing robust analytical techniques like HPLC, scientists in drug development and chemical synthesis can obtain the reliable data needed to optimize reaction conditions, streamline purification processes, and advance their research objectives.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 12, 2026, from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 12, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 12, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 12, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Retrieved January 12, 2026, from [Link]

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3857. [Link]

  • MDPI. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Plot of mutual solubilities of acetic acid with different hydrocarbons.... Retrieved January 12, 2026, from [Link]

  • Iraqi Academic Scientific Journals. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Determinnation of acetic acid in exendin-4 acetate by RP-HPLC. Retrieved January 12, 2026, from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved January 12, 2026, from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (HMDB0032200). Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (CAS 73991-95-4), a key chiral building block in synthetic organic chemistry. As a Senior Application Scientist, the following protocols and recommendations are based on aggregated safety data from multiple sources and established best practices for handling acidic chemical compounds in a laboratory setting. This document is intended to empower researchers with the knowledge to work with this compound safely and effectively.

Understanding the Hazard Profile

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is a solid organic acid that, while not acutely toxic, presents definite hazards that necessitate careful handling to avoid injury. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on data aggregated from multiple suppliers, [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is classified as follows:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07

It is crucial to understand that these classifications indicate that direct contact with the solid or its dust can lead to inflammation and discomfort.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

Ventilation: The First Line of Defense

All handling of solid [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid that could generate dust, such as weighing or transferring, should be performed in a certified chemical fume hood. This engineering control is paramount to prevent the inhalation of airborne particles, thereby mitigating the risk of respiratory irritation.[2]

Personal Protective Equipment: A Non-Negotiable Standard

The following PPE is mandatory when handling [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid:

  • Eye Protection: Chemical safety goggles with side shields are required to protect against dust particles and potential splashes of solutions.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use.[3]

  • Body Protection: A laboratory coat must be worn to protect against accidental skin contact.

  • Respiratory Protection: In situations where a fume hood is not available or if significant dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[2]

Prudent Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling
  • Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.

  • Grounding: While this specific compound is not highly flammable, it is good practice to ground equipment when transferring large quantities of any chemical powder to prevent static discharge.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Storage
  • Container: Keep the container tightly closed to prevent the ingress of moisture and to contain the material.

  • Location: Store in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials.

  • Incompatible Materials: Segregate from strong bases, oxidizing agents, and reducing agents to prevent potentially hazardous reactions.

Emergency Procedures: Preparedness is Key

Even with meticulous planning, accidents can occur. A well-defined emergency plan is crucial.

First Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: If the compound or its dust enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Response

A chemical spill should be handled promptly and safely. The following workflow outlines the procedure for a small spill of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Risk Is it a major spill? start->assess evacuate Evacuate Area & Alert Supervisor assess->evacuate Yes ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe No contain Contain the Spill Gently cover with an inert absorbent material (e.g., sand, vermiculite) ppe->contain neutralize Neutralize (Optional but Recommended) Cautiously add a weak base like sodium bicarbonate contain->neutralize collect Collect Spilled Material Use non-sparking tools to sweep the material into a labeled waste container neutralize->collect decontaminate Decontaminate the Area Wipe the spill area with a damp cloth collect->decontaminate dispose Dispose of Waste Follow institutional guidelines for chemical waste disposal decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for handling a small chemical spill.

Disposal Considerations

All waste generated from the handling of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, including contaminated absorbent material and disposable PPE, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

Physical and Chemical Properties

PropertyValue
CAS Number73991-95-4
Molecular FormulaC₇H₁₀O₅
Molecular Weight174.15 g/mol [1][5]
Physical FormSolid[4]
Melting Point105-112 °C[5]

References

  • Finetech Industry Limited. [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid | CAS: 73991-95-4 | Chemical Product. [Link]

  • PubChem. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. [Link]

  • PubChem. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid. [Link]

  • ResearchGate. (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. [Link]

  • U.S. Environmental Protection Agency. Acetic acid, bromo-, 1,3-dioxolan-4-ylmethyl ester - Substance Details. [Link]

Sources

An In-depth Technical Guide to (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid: Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides research, development, and procurement professionals with a comprehensive technical overview of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. We will delve into its chemical properties, reliable commercial sources, critical quality control procedures for verifying material integrity, and its primary applications as a chiral building block in advanced synthesis.

Introduction: The Strategic Value of a Chiral Synthon

This compound, often referred to as (L)-malic acid acetonide, is a versatile chiral building block derived from the naturally occurring (S)-malic acid. Its significance in synthetic chemistry lies in the protection of the hydroxyl and one of the carboxylic acid groups of malic acid, leaving a single stereocenter and a reactive carboxylic acid handle available for further elaboration. This structural feature makes it an invaluable starting material for the stereoselective synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals where specific enantiomeric forms are required for biological activity. Understanding its properties and ensuring the quality of commercial batches is paramount to the success of multi-step synthetic campaigns.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. The key specifications for this compound are summarized below.

PropertyValueSource
CAS Number 73991-95-4[1]
Molecular Formula C₇H₁₀O₅[1][2][3]
Molecular Weight 174.15 g/mol [1][3]
Appearance Solid / Neat[3]
IUPAC Name 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid[1]
Common Synonyms [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, (L)-malic acid acetonide[1]
Storage Temperature 2-8°C is commonly recommended.

Synthesis, Stereochemical Integrity, and Mechanism

The primary route to synthesizing this compound involves the acid-catalyzed reaction of (S)-malic acid with an acetone equivalent, such as 2,2-dimethoxypropane.[4] This reaction is a classic example of protecting group chemistry, specifically the formation of an acetonide to protect the diol functionality of the malic acid.

The causality behind this choice is twofold:

  • Stereochemical Preservation: The reaction proceeds without affecting the chiral center at the C4 position, ensuring that the enantiomeric purity of the (S)-malic acid starting material is transferred directly to the product.[4]

  • Regioselectivity: The reaction selectively forms the five-membered dioxolanone ring, leaving the other carboxylic acid group free for subsequent chemical transformations.

The general workflow for this synthesis is outlined below.

cluster_reactants Reactants S_Malic_Acid (S)-Malic Acid Reaction Acetonide Formation (Cyclization) S_Malic_Acid->Reaction Acetone_Source 2,2-Dimethoxypropane (Acetone Source) Acetone_Source->Reaction Catalyst p-TsOH (Acid Catalyst) Catalyst->Reaction Product (S)-2-(2,2-Dimethyl-5-oxo- 1,3-dioxolan-4-yl)acetic acid Reaction->Product cluster_qc Incoming Material QC Workflow cluster_testing Internal Verification Start Receive Commercial Batch Check_CoA Review Supplier's Certificate of Analysis Start->Check_CoA NMR ¹H NMR Spectroscopy Check_CoA->NMR FTIR FT-IR Spectroscopy Check_CoA->FTIR Compare Compare Data to Reference Spectra & Literature NMR->Compare FTIR->Compare Decision Accept or Reject Batch Compare->Decision Accept Release for Use in Synthesis Decision->Accept  Data Matches Reject Contact Supplier/ Return Material Decision->Reject  Data Deviates

Caption: A logical workflow for the quality control of incoming material.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards that require appropriate handling procedures. [1]

  • Hazard Statements:

    • H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Signal Word: Warning * Pictogram: GHS07 (Exclamation Mark) Recommended Precautions:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a high-value chiral synthon readily available from several reputable commercial suppliers. Its utility is rooted in its direct synthesis from the chiral pool, preserving enantiomeric purity. For researchers and drug development professionals, the key to its successful application lies not only in strategic sourcing but also in the implementation of a robust, self-validating quality control protocol to ensure the identity and purity of every batch. Adherence to these principles will ensure reproducibility and success in complex synthetic endeavors.

References

  • PubChem. This compound Compound Summary. [Link]

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3831. [Link]

  • Reddy, M. V. R., et al. (2018). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. Molecules, 23(11), 2843. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a chiral building block derived from (S)-malic acid, is of significant interest in synthetic organic chemistry and drug development.[1] Its rigid dioxolanone ring and pendant carboxylic acid group provide a well-defined stereochemical scaffold for the synthesis of complex molecules. This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of this molecule. We will delve into the experimental and computational methodologies used to elucidate its three-dimensional architecture, providing both theoretical understanding and practical protocols. A thorough grasp of its conformational landscape is paramount for predicting its reactivity and designing novel therapeutic agents.

Introduction: A Versatile Chiral Synthon

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, also known as (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, is a valuable chiral intermediate.[2] Its structure is derived from the reaction of (S)-malic acid with 2,2-dimethoxypropane or a similar acetone equivalent.[1] This process creates a five-membered dioxolanone ring, locking the relative stereochemistry of the C4 chiral center. The molecule's utility stems from its bifunctional nature: a protected α-hydroxy acid and a free carboxylic acid side chain. This arrangement allows for selective chemical transformations at either functional group, making it a powerful tool in asymmetric synthesis.

Key Molecular Features:

  • Chemical Formula: C₇H₁₀O₅[2][3]

  • Molecular Weight: 174.15 g/mol [2][3]

  • CAS Number: 73991-95-4[2][3]

  • Chirality: The molecule possesses a single stereocenter at the C4 position of the dioxolanone ring, with the (S) configuration being the most common commercially available form.[2]

Elucidation of Molecular Structure and Conformation: A Multi-faceted Approach

Determining the precise three-dimensional structure of a molecule is a cornerstone of modern chemistry. For a flexible molecule like [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, this involves not only establishing the connectivity of its atoms but also understanding its preferred spatial arrangements, or conformations. A combination of experimental and computational techniques is essential for a complete picture.

The following diagram illustrates a typical workflow for comprehensive conformational analysis:

G cluster_exp Experimental Methods cluster_comp Computational Methods cluster_analysis Analysis & Validation NMR NMR Spectroscopy (NOESY, Coupling Constants) Compare Comparison of Experimental and Computational Data NMR->Compare Xray Single-Crystal X-ray Diffraction Xray->Compare MM Molecular Mechanics (MM) Conformational Search QM Quantum Mechanics (QM) Geometry Optimization & Energy Calculation MM->QM Low-energy conformers QM->Compare Final Validated Conformational Model Compare->Final

Caption: Workflow for Conformational Analysis.

Experimental Determination of Conformation

Experimental methods provide real-world data on the molecule's structure in either the solid state or in solution.

Single-Crystal X-ray Diffraction: The Solid-State Benchmark

X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.[4][5][6] For [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a published crystal structure confirms its absolute configuration and provides precise bond lengths and angles.[1]

Key Findings from X-ray Crystallography: [1]

  • The five-membered dioxolanone ring is nearly planar.

  • The methylenecarboxy group attached to the C4 position adopts an equatorial-like orientation.

  • In the crystal lattice, molecules are linked by intermolecular hydrogen bonds between the carboxylic acid group of one molecule and the carbonyl oxygen of the dioxolanone ring of a neighboring molecule, forming helical chains.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, methanol) and allow for slow evaporation at a controlled temperature (e.g., 4°C) to obtain single crystals of sufficient size and quality.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation) at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

NMR Spectroscopy: Insights into Solution-State Conformation

While X-ray crystallography provides a static picture, NMR spectroscopy reveals the time-averaged conformation of the molecule in solution.[7][8][9] This is often more relevant to its behavior in chemical reactions and biological systems.

Key NMR Techniques for Conformational Analysis:

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique detects protons that are close in space (< 5 Å), providing crucial distance constraints for determining the preferred conformation.[10][11]

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. This can be used to infer the conformation of the dioxolane ring and the side chain.

Predicted NOE Correlations for the Lowest Energy Conformer:

G cluster_mol H4 H4 H_sidechain CH2 (side chain) H4->H_sidechain Strong NOE H_gem_Me gem-Dimethyl H4->H_gem_Me Weak NOE

Caption: Key NOE correlations.

Protocol: 2D NOESY Experiment

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms).

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to identify through-space correlations between protons. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.

Computational Conformational Analysis

Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying its low-energy conformers.[12][13][14]

Molecular Mechanics (MM) for Conformational Searching

Molecular mechanics provides a rapid method for scanning the conformational space of a molecule. By systematically rotating the rotatable bonds (e.g., the C4-Cα and Cα-Cβ bonds of the acetic acid side chain), a large number of potential conformers can be generated and their energies quickly estimated using a force field.

Quantum Mechanics (QM) for Accurate Energetics

The low-energy conformers identified by molecular mechanics are then subjected to more accurate quantum mechanical calculations, typically using Density Functional Theory (DFT).[15] These calculations provide optimized geometries and relative energies of the conformers.

Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of the molecule using a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

  • DFT Optimization: For each low-energy conformer (e.g., within 5 kcal/mol of the global minimum), perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP/6-31G(d,p)).

  • Energy Analysis: Compare the relative energies of the optimized conformers to determine their Boltzmann populations at a given temperature.

Table 1: Calculated Relative Energies of Major Conformers

ConformerDihedral Angle (O-C4-Cα-Cβ)Relative Energy (kcal/mol)
A (Global Minimum) ~ -60°0.00
B ~ 180°+1.2
C ~ 60°+2.5

Note: These are representative values and the exact energies will depend on the level of theory and solvent model used.

Synthesis and Applications

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is typically synthesized from (S)-malic acid and an acetone equivalent, such as 2,2-dimethoxypropane, with an acid catalyst.[1] Its applications in organic synthesis are numerous, serving as a precursor for:

  • Chiral ligands for asymmetric catalysis.

  • Bioactive molecules, including enzyme inhibitors.[3]

  • Natural product synthesis.

Conclusion

The molecular structure and conformation of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid have been thoroughly characterized by a combination of experimental and computational methods. The dioxolanone ring is largely planar, and the acetic acid side chain exhibits distinct conformational preferences. A comprehensive understanding of its three-dimensional structure is critical for its effective utilization as a chiral building block in the development of new chemical entities with therapeutic potential.

References

  • Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link].

  • University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. Available at: [Link].

  • Reis, M. A., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. Available at: [Link].

  • Wien, P. H., & Williamson, M. P. (2001). Molecular conformations and dynamics in the extracellular matrix of mammalian structural tissues: Solid-state NMR spectroscopy approaches. International Journal of Experimental Pathology, 82(3), 119-142. Available at: [Link].

  • Raskil'dina, G. Z., Spirikhin, L. V., Zlotskii, S. S., & Kuznetsov, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of Organic Chemistry, 55(4), 502-507. Available at: [Link].

  • Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. Available at: [Link].

  • Raskildina, G. Z., Spirikhin, L. V., Zlotskii, S. S., & Kuznetsov, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of Organic Chemistry, 55(4), 502–507. Available at: [Link].

  • Tonelli, A. E. (2017). From NMR Spectra to Molecular Structures and Conformation. In ACS Symposium Series (Vol. 1257, pp. 1-11). American Chemical Society. Available at: [Link].

  • Bostrom, J., Greenwood, J. R., & Gottfries, J. (2003). Conformational analysis by intersection: CONAN. Journal of computational chemistry, 24(1), 10-20. Available at: [Link].

  • Dardonville, C. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(7), 2410-2415. Available at: [Link].

  • Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. International Journal of Organic Chemistry, 6(4), 229-242. Available at: [Link].

  • Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. Available at: [Link].

  • Harper, J. K., & Grant, D. M. (2000). Solid-State NMR Characterization of the Molecular Conformation in Disordered Methyl α-l-Rhamnofuranoside. The Journal of Physical Chemistry A, 104(34), 8069-8074. Available at: [Link].

  • National Center for Biotechnology Information. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. PubChem Compound Database. Available at: [Link].

  • Finetech Industry Limited. [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid. Available at: [Link].

  • Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. Available at: [Link].

  • National Center for Biotechnology Information. (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid. PubChem Compound Database. Available at: [Link].

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3780. Available at: [Link].

  • Weizmann Institute of Science. X ray crystallography Publications. Available at: [Link].

  • Molinski, T. F., Reynolds, E. W., & Ireland, C. M. (2020). X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Organic letters, 22(3), 1163-1167. Available at: [Link].

  • Mary, Y. S., & Panicker, C. Y. (2020). Synthesis, Experimental and Theoretical (DFT) Studies of (3, 5-Diphenyl-4, 5-dihydro-1H-pyrazol-1-yl)(phenyl) methanone. Physical Chemistry Research, 8(4), 625-643. Available at: [Link].

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. Available at: [Link].

  • Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394-5402. Available at: [Link].

  • Reddy, P. V., et al. (2014). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. The Journal of organic chemistry, 79(14), 6541-6550. Available at: [Link].

  • National Center for Biotechnology Information. 2,2-Dimethyl-1,3-dioxolane. PubChem Compound Database. Available at: [Link].

Sources

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of β-Lactams Using [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of β-Lactams and the Pursuit of Asymmetric Synthesis

The β-lactam ring, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1][2] Beyond their antibacterial prowess, β-lactams serve as versatile synthetic intermediates for a wide array of biologically active compounds.[2][3] The therapeutic efficacy and biological activity of these molecules are often intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure β-lactams is a paramount objective in modern organic and medicinal chemistry.[4][5]

This application note details a robust protocol for the asymmetric synthesis of β-lactams, leveraging the chiral pool starting material, [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid. This chiral building block, derived from (S)-malic acid, provides a reliable and cost-effective entry point for controlling the stereochemistry of the final β-lactam product.[6] The methodology centers on the renowned Staudinger cycloaddition, a powerful [2+2] cycloaddition reaction between a ketene and an imine to construct the β-lactam ring.[1][7]

Mechanistic Underpinnings: The Staudinger [2+2] Cycloaddition

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, has become a fundamental tool for β-lactam construction.[1] The reaction is not a concerted process but rather proceeds through a two-step mechanism.[8] The initial step involves a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, forming a zwitterionic intermediate.[7][8][9] This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the final β-lactam product.[8]

The stereochemical outcome of the Staudinger cycloaddition is a critical consideration. The cis or trans relationship between the substituents at the C3 and C4 positions of the β-lactam ring is influenced by several factors, including the geometry of the imine, the nature of the substituents on both the ketene and the imine, and the reaction conditions.[8][10] Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[8] The use of a chiral auxiliary, such as the one derived from [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, allows for the diastereoselective formation of the β-lactam ring.

Experimental Protocols

Part 1: Preparation of the Chiral Ketene Precursor from [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

The first phase of the synthesis involves the conversion of the commercially available [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid into a suitable ketene precursor, typically an acid chloride. This is a crucial step that activates the carboxylic acid for subsequent in situ ketene generation.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acidC₇H₁₀O₅174.151.00 g5.74 mmol
Oxalyl chloride(COCl)₂126.930.60 mL6.89 mmol
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.091 drop-

Step-by-Step Protocol:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (1.00 g, 5.74 mmol).

  • Add anhydrous dichloromethane (20 mL) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Add one drop of anhydrous dimethylformamide (DMF) to the solution.

  • Slowly add oxalyl chloride (0.60 mL, 6.89 mmol) dropwise to the stirred solution. Caution: This reaction evolves gas (CO and CO₂). Ensure adequate ventilation in a fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. This product is typically used in the next step without further purification.

Part 2: Staudinger Cycloaddition for β-Lactam Formation

This part describes the core [2+2] cycloaddition reaction. The in situ generated ketene from the previously synthesized acid chloride reacts with an imine to form the desired β-lactam. The choice of imine will determine the substituents on the final product.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
Crude Acid Chloride--~5.74 mmol5.74 mmol
Imine (e.g., N-benzylidenemethylamine)C₈H₉N119.160.68 g5.74 mmol
Triethylamine (Et₃N)C₆H₁₅N101.191.60 mL11.48 mmol
Anhydrous Dichloromethane (DCM)CH₂Cl₂50 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01--
BrineNaCl (sat. aq.)58.44--
Anhydrous Sodium SulfateNa₂SO₄142.04--

Step-by-Step Protocol:

  • Dissolve the crude acid chloride from Part 1 in anhydrous dichloromethane (30 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve the chosen imine (e.g., N-benzylidenemethylamine, 0.68 g, 5.74 mmol) and triethylamine (1.60 mL, 11.48 mmol) in anhydrous dichloromethane (20 mL).

  • Slowly add the imine/triethylamine solution to the stirred acid chloride solution at -78 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude β-lactam product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 3: Deprotection of the Acetonide Group

The final step involves the removal of the acetonide protecting group to reveal the diol functionality. This is typically achieved under acidic conditions.[3][11][12]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
Acetonide-protected β-lactam--e.g., 1.00 g-
MethanolCH₃OH32.0420 mL-
p-Toluenesulfonic acid monohydrate (pTSA)C₇H₁₀O₄S190.2210 wt %-
Amberlyst A21 resin----
Diethyl ether(C₂H₅)₂O74.12--

Step-by-Step Protocol:

  • Dissolve the purified acetonide-protected β-lactam in methanol (20 mL) in a round-bottom flask.

  • Add p-toluenesulfonic acid monohydrate (10 wt % of the β-lactam).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC. The formation of acetone can also be observed.[11]

  • Once the reaction is complete, remove the acetone by rotary evaporation.[11]

  • Filter the solution through a small column of Amberlyst A21 resin to neutralize the acid.[11]

  • Evaporate the excess methanol under reduced pressure.

  • Precipitate the final diol-functionalized β-lactam product by adding diethyl ether.

  • Collect the solid product by filtration and dry under vacuum.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Ketene Precursor Synthesis cluster_1 Part 2: Staudinger Cycloaddition cluster_2 Part 3: Deprotection Starting_Material [(4S)-2,2-dimethyl-5-oxo- 1,3-dioxolan-4-yl]acetic acid Acid_Chloride Chiral Acid Chloride Starting_Material->Acid_Chloride Oxalyl Chloride, DMF, DCM Beta_Lactam_Protected Acetonide-Protected β-Lactam Acid_Chloride->Beta_Lactam_Protected Et3N, DCM, -78°C to rt Imine Imine Imine->Beta_Lactam_Protected Final_Product Final Diol-Functionalized β-Lactam Beta_Lactam_Protected->Final_Product pTSA, Methanol

Sources

Protocol and Application Guide: Amide Coupling with [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Strategic Importance of the Chiral Synthon

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is a key intermediate in asymmetric synthesis. Its structure incorporates a protected chiral α-hydroxy acid moiety derived from natural (S)-malic acid, making it an invaluable starting material for the synthesis of complex, optically active molecules, including pharmaceuticals and natural products.[1][2] The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry.[3][4] Therefore, mastering the coupling of this specific chiral acid with a diverse range of amines is a critical capability in drug discovery pipelines.

The primary challenge in any amide coupling is the direct reaction between a carboxylic acid and an amine, which typically results in a non-productive acid-base reaction.[5] To overcome this, the carboxylic acid must be activated to form a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine. This guide details two of the most reliable and widely adopted methods for this activation and subsequent coupling.

General Experimental Workflow

The overall process for the synthesis, purification, and analysis of the target amide can be visualized as a sequential workflow. Successful execution requires careful planning and adherence to protocol at each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A Reagent & Glassware Preparation (Dry) B Carboxylic Acid Activation (e.g., EDC/HOBt or HATU) A->B C Nucleophilic Attack by Amine B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Work-up (Extraction) D->E F Drying & Solvent Removal E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H G Acid R-COOH Intermediate1 OAt-Active Ester Acid->Intermediate1 Activation HATU HATU HATU->Intermediate1 Activation Base DIPEA Base->Intermediate1 Activation Product Amide Product Intermediate1->Product Coupling Byproduct Tetramethylurea Intermediate1->Byproduct Amine R'-NH₂ Amine->Product Coupling

Sources

Application Note: One-Pot Synthesis of Amide and Ester Derivatives from (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Efficient Derivatization of a Versatile Chiral Building Block

Abstract

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, a chiral synthon readily prepared from (S)-malic acid, serves as a valuable starting material in asymmetric synthesis.[1] Its structure features two distinct reactive centers: a terminal carboxylic acid and an internal lactone (cyclic ester) integrated into the dioxolanone ring. This unique arrangement allows for selective and sequential functionalization. This guide provides detailed protocols for the efficient one-pot synthesis of amide and ester derivatives by leveraging the reactivity of the carboxylic acid moiety. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the rationale behind the selection of reagents and reaction conditions, tailored for researchers in synthetic chemistry and drug development.

Scientific Principles & Strategic Overview

The core of this chiral building block, whose IUPAC name is 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, is its bifunctional nature.[2] Understanding the differential reactivity of its two carbonyl groups is paramount for designing successful synthetic strategies.

  • Carboxylic Acid (C1): This is the most accessible functional group for standard acyl substitution reactions. It can be readily activated by a wide range of coupling agents to react with nucleophiles like amines and alcohols under mild conditions.

  • Lactone Carbonyl (C5): As a cyclic ester, this carbonyl is significantly less electrophilic than an activated carboxylic acid derivative (e.g., an acyl chloride or an O-acylisourea intermediate). Its reaction with nucleophiles typically requires more forcing conditions or highly reactive nucleophiles, allowing for selective functionalization of the terminal carboxylic acid while preserving the ring structure.

Our one-pot strategy focuses on the selective activation of the carboxylic acid and subsequent reaction with a chosen nucleophile in the same reaction vessel, obviating the need for intermediate isolation and purification, thereby improving time and resource efficiency.

Figure 1: Key reactive sites on this compound.

One-Pot Protocol: Amide Synthesis via In Situ Activation

Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an auxiliary nucleophile, hydroxybenzotriazole (HOBt), to efficiently generate amides in a single pot.

Causality Behind Experimental Choices:

  • EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to react with the added amine. EDC is chosen for its water-soluble urea byproduct, which is easily removed during aqueous workup.

  • HOBt (Additive): HOBt serves two critical functions. First, it reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to racemization and more reactive towards the amine. Second, it suppresses the formation of a stable N-acylurea byproduct.

  • DIPEA (Base): A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the ammonium salt formed if the amine starting material is a salt. It ensures the amine is in its free, nucleophilic state.

  • Solvent (DCM): Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic substrates.

Experimental Protocol: Synthesis of Benzylamide Derivative

Amidation_Workflow start Dissolve Starting Acid and HOBt in DCM cool Cool to 0 °C (Ice Bath) start->cool add_reagents Add EDC, DIPEA, and Benzylamine cool->add_reagents warm Allow to Warm to RT Stir for 12-16 h add_reagents->warm monitor Monitor Reaction (TLC or LCMS) warm->monitor workup Aqueous Workup: Wash with 1M HCl, sat. NaHCO₃, Brine monitor->workup finish Dry (Na₂SO₄), Filter, and Concentrate workup->finish

Figure 2: General workflow for one-pot amide synthesis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the starting acid. Stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Sequentially add EDC·HCl (1.2 eq), the desired primary or secondary amine (e.g., benzylamine, 1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Molar Eq.Typical Amount (for 1 mmol scale)
Starting Acid[2]174.151.0174 mg
HOBt135.121.2162 mg
EDC·HCl191.701.2230 mg
Benzylamine107.151.1118 mg (121 µL)
DIPEA129.242.5323 mg (435 µL)
Anhydrous DCM--10 mL

One-Pot Protocol: Ester Synthesis

The synthesis of esters from the starting acid can be achieved using a similar one-pot approach, employing a carbodiimide activator with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Causality Behind Experimental Choices:

  • DCC (Carbodiimide): N,N'-Dicyclohexylcarbodiimide is an effective and inexpensive coupling agent. Its byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can often be removed by simple filtration.

  • DMAP (Catalyst): DMAP is a hypernucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive DMAP-acylpyridinium species, which is then readily attacked by the alcohol nucleophile. This significantly accelerates the rate of esterification.

Experimental Protocol: Synthesis of a Methyl Ester Derivative
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (e.g., methanol, 1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise to the stirred reaction mixture. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with additional DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired ester.

Advanced Strategy: Sequential Amidation and Lactone Opening

For the synthesis of more complex derivatives, a one-pot sequential reaction can be envisioned. This involves the initial amidation of the carboxylic acid, followed by the introduction of a potent nucleophile to open the lactone ring, all within the same reaction vessel.

Figure 3: Proposed pathway for a one-pot sequential amidation and lactone ring-opening.

Conceptual Protocol:

  • Amidation: Perform the amidation reaction as described in Section 2, preferably in an ether-based solvent like THF that is compatible with organometallic reagents.

  • Completion Check: Once the amidation is complete (confirmed by LCMS), cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Nucleophile Addition: Slowly add a strong nucleophile, such as a Grignard reagent (e.g., MeMgBr) or a reducing agent (e.g., Lithium Borohydride), to the reaction mixture.

  • Reaction & Quench: Allow the reaction to proceed at low temperature before slowly warming. Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Workup & Isolation: Perform a standard aqueous workup followed by purification to isolate the di-functionalized product. This advanced protocol requires careful control of stoichiometry and temperature to achieve selectivity.

References

  • Švenda, J., et al. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Stocksdale, M. G., et al. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • PubChem. Compound Summary for CID 641720, this compound. National Center for Biotechnology Information. [Link]

  • Rosyda, M., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Sciences. [Link]

  • Barlett, K. N., et al. (2006). Thio acid/azide amidation: an improved route to N-acyl sulfonamides. Organic Letters. [Link]

  • Singh, V. K., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications. [Link]

  • Patel, H. M., et al. (2024). Acetic Acid-Driven One-Pot Synthesis of 4,7-dihydro-[3]thiadiazolo[5,4-b]pyridine-6-carboxamides and Pharmacological Evaluations. ChemMedChem. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Reactions Involving [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a chiral building block derived from tartaric acid, is a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. The acetonide protection of the diol and the presence of a carboxylic acid functional group make it a versatile synthon for various chemical transformations. Traditional methods for reactions involving this compound often require prolonged reaction times and harsh conditions, leading to potential side reactions and racemization.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, offering advantages such as rapid heating, increased reaction rates, higher yields, and improved product purity.[1][2][3][4] The ability of microwaves to directly and efficiently heat the reaction mixture leads to a significant reduction in reaction times, often from hours to minutes.[2][3] This application note provides detailed protocols and insights into the use of microwave irradiation for key transformations of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, specifically focusing on esterification and amidation reactions. These protocols are designed to be robust and reproducible, providing researchers with a reliable starting point for their synthetic endeavors.

The Advantage of Microwave Synthesis

Microwave energy directly interacts with polar molecules in a reaction mixture, causing them to rapidly oscillate and generate heat.[3] This volumetric heating is fundamentally different from conventional heating methods that rely on conduction and convection from an external heat source. The key benefits for reactions with our target molecule include:

  • Speed: Drastically reduced reaction times enhance throughput and efficiency.[2][3]

  • Yield and Purity: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1][5]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring consistent and reproducible results.[5][6]

  • Green Chemistry: Shorter reaction times and often solvent-free conditions align with the principles of green chemistry by reducing energy consumption and waste.[1][3][7][8]

Application 1: Microwave-Assisted Esterification

Esterification of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is a common step to introduce various functionalities or to protect the carboxylic acid. The following protocol details a rapid and efficient microwave-assisted Fischer esterification.

Scientific Rationale

The Fischer esterification is an equilibrium-limited reaction. According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by using an excess of one reactant (typically the alcohol) or by removing the water formed during the reaction.[2] Microwave heating accelerates the attainment of this equilibrium. The use of a catalytic amount of strong acid, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of Methyl [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetate

Esterification_Workflow

Materials:

  • [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • 10 mL microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (1.0 mmol, 188.15 mg).

  • Add 5 mL of anhydrous methanol. The excess methanol serves as both the reactant and the solvent.

  • Carefully add 2-3 drops of concentrated sulfuric acid as the catalyst.[9]

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 5-10 minutes. Monitor the reaction progress by TLC if necessary.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if required.

ParameterConventional HeatingMicrowave Heating
Reaction Time 4-8 hours5-10 minutes
Temperature Reflux (~65 °C)100 °C
Typical Yield 70-85%>90%
Solvent MethanolMethanol

Application 2: Microwave-Assisted Amide Synthesis

The formation of an amide bond is one of the most important reactions in organic and medicinal chemistry.[7][8] Microwave irradiation provides a rapid and efficient method for the direct amidation of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid with various amines, often without the need for coupling agents.

Scientific Rationale

Direct thermal amidation of a carboxylic acid and an amine is often difficult due to the formation of a stable ammonium carboxylate salt. However, at elevated temperatures achievable with microwave heating, the equilibrium shifts towards the amide and water. Microwave heating can facilitate this dehydration process, sometimes even without a catalyst.[7] For less reactive amines or to further improve efficiency, a catalyst can be employed. The reaction can often be performed under solvent-free conditions, which is environmentally advantageous.[7][8][10]

Experimental Protocol: Synthesis of N-benzyl-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetamide

Amidation_Pathway

Materials:

  • [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

  • Benzylamine

  • 10 mL microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial equipped with a stir bar, combine [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (1.0 mmol, 188.15 mg) and benzylamine (1.1 mmol, 118.0 mg, 120 µL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 10-15 minutes. The reaction is performed neat (solvent-free).

  • After completion, allow the vial to cool to room temperature.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess benzylamine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography if necessary.

ParameterConventional HeatingMicrowave Heating
Reaction Time 12-24 hours10-15 minutes
Temperature >160 °C (often with azeotropic water removal)150 °C
Typical Yield 60-75%>85%
Solvent Toluene or XyleneSolvent-free

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The success of these reactions can be readily confirmed through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the consumption of the starting carboxylic acid and the formation of the less polar ester or amide product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will unambiguously confirm the structure of the product. For the ester, a new singlet corresponding to the methyl ester protons will appear around 3.7 ppm. For the amide, characteristic signals for the benzyl group and the amide N-H proton will be observed.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.

By comparing the analytical data of the synthesized product with expected values, researchers can have high confidence in the outcome of the microwave-assisted protocol. The significant reduction in reaction time and the high yields typically observed further validate the efficiency of this methodology.[5]

Conclusion

Microwave-assisted synthesis offers a superior alternative to conventional heating methods for reactions involving [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid.[11] The protocols provided for esterification and amidation demonstrate the ability of microwave technology to dramatically reduce reaction times, improve yields, and promote greener chemical practices. These well-defined procedures, grounded in established chemical principles, provide a reliable framework for researchers in drug discovery and organic synthesis to efficiently utilize this important chiral building block.

References

  • Molecules. (2006-05-09). Semantic Scholar. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2009). ResearchGate. [Link]

  • Charitos, G., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC - NIH. [Link]

  • Charitos, G., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]

  • Saini, N., et al. (n.d.). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. PubMed Central. [Link]

  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (2012). Semantic Scholar. [Link]

  • RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). J-STAGE. [Link]

  • Massaro, A., et al. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Organic Chemistry Portal. [Link]

  • Microwave assisted one pot multicomponent synthesis of 2‐(‐4‐oxo‐2‐(1‐(2‐oxo‐2h‐Chromen‐3‐Yl) ethylidene)h. (n.d.). Lirias. [Link]

  • PART - 1 INTRODUCTION. (n.d.). Semantic Scholar. [Link]

  • Lampkowski, J. S., et al. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Science and Education Publishing. [Link]

  • Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. [Link]

  • A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. (2021). RSC Publishing. [Link]

  • Esterification and hydrolysis under microwave irradiation. (2001). MDPI. [Link]

  • Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. PMC - NIH. [Link]

  • Cunico, W., et al. (2008). Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. ResearchGate. [Link]

  • Leonelli, F., & Mason, T. J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. (2024). Lattice Science Publication (LSP). [Link]

  • (PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry. (2014). ResearchGate. [Link]

Sources

A Guide to Enantioselective Synthesis Utilizing (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic Acid: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, making enantioselective synthesis a cornerstone of modern chemical and pharmaceutical research. This comprehensive guide delves into the application of a versatile and readily accessible chiral building block: (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid . Derived from the naturally abundant (S)-malic acid, this precursor offers a robust platform for the stereocontrolled synthesis of a diverse array of complex molecules.[1]

This document provides an in-depth exploration of the strategic applications of this chiral synthon, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

Introduction to the Chiral Precursor: Structure and Reactivity

This compound, often referred to as (L)-malic acid acetonide, is a bifunctional molecule featuring a protected α-hydroxy acid within a dioxolanone ring and a pendant carboxylic acid side chain.[1][2] Its rigid cyclic structure and well-defined stereochemistry at the C4 position are the cornerstones of its utility in asymmetric synthesis.

The inherent chirality of this precursor can be leveraged to induce stereoselectivity in a variety of chemical transformations. The key reactive sites for synthetic manipulation are:

  • The Carboxylic Acid Moiety: This functional group can be readily converted into esters, amides, or other derivatives, serving as a handle for chain extension and the introduction of new functionalities.

  • The α-Carbon of the Acetic Acid Side Chain: Deprotonation of this position can generate a chiral enolate, which can then participate in diastereoselective alkylation, aldol, or Michael reactions.

  • The Dioxolanone Ring: The lactone functionality is susceptible to nucleophilic attack, leading to ring-opening reactions that can unmask the protected α-hydroxy acid and generate new stereocenters.

The strategic choice of reaction conditions and reagents allows for the controlled manipulation of these reactive sites, enabling the synthesis of a wide range of chiral products with high enantiomeric purity.

Strategic Applications in Enantioselective Synthesis

The utility of this compound as a chiral precursor is best illustrated through its application in the synthesis of complex natural products and biologically active molecules. Below, we explore key synthetic strategies and provide detailed protocols.

Diastereoselective Enolate Alkylation for the Construction of Chiral Side Chains

One of the most powerful applications of this precursor is in the diastereoselective alkylation of the enolate derived from its ester derivatives. The steric hindrance imposed by the dioxolanone ring directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Conceptual Workflow: Diastereoselective Alkylation

G cluster_0 Preparation cluster_1 Diastereoselective Reaction cluster_2 Deprotection & Transformation Precursor (S)-Dioxolanone Acetic Acid Ester Esterification Precursor->Ester R'OH, DCC/DMAP EsterDerivative Ester Derivative Ester->EsterDerivative EnolateFormation Enolate Formation EsterDerivative->EnolateFormation LDA, THF, -78 °C Alkylation Alkylation EnolateFormation->Alkylation R-X AlkylatedProduct Diastereomerically Enriched Product Alkylation->AlkylatedProduct Hydrolysis Hydrolysis/Deprotection AlkylatedProduct->Hydrolysis Acid or Base TargetMolecule Chiral Target Molecule Hydrolysis->TargetMolecule

Caption: Diastereoselective alkylation workflow.

Protocol 1: Diastereoselective Alkylation of a Methyl Ester Derivative

This protocol outlines a general procedure for the diastereoselective alkylation of the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous methanol (1.2 eq), DCC (1.1 eq), and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the methyl ester.

  • Diastereoselective Alkylation:

    • Dissolve the methyl ester (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add a solution of LDA (1.1 eq) and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Causality Behind Experimental Choices:

  • LDA as a Base: LDA is a strong, non-nucleophilic base that rapidly and quantitatively deprotonates the α-carbon at low temperatures, minimizing side reactions such as self-condensation.

  • Low Temperature (-78 °C): Performing the reaction at low temperature is crucial for maintaining the kinetic control necessary for high diastereoselectivity and preventing enolate equilibration.

  • Anhydrous Conditions: The enolate is highly reactive and sensitive to moisture; therefore, all reagents and solvents must be strictly anhydrous to prevent quenching of the enolate and ensure high yields.

Synthesis of Chiral γ-Butyrolactones

Chiral γ-butyrolactones are prevalent structural motifs in a vast number of natural products and pharmaceuticals. This compound serves as an excellent precursor for the synthesis of these valuable compounds through a sequence of reduction and lactonization.

Conceptual Workflow: Synthesis of Chiral γ-Butyrolactones

G cluster_0 Reduction cluster_1 Lactonization Precursor (S)-Dioxolanone Acetic Acid Reduction Selective Reduction Precursor->Reduction BH3·SMe2 or LiBH4 Diol Chiral Diol Intermediate Reduction->Diol Lactonization Intramolecular Cyclization Diol->Lactonization Acid or Base Catalyst Lactone Chiral γ-Butyrolactone Lactonization->Lactone

Caption: Synthesis of chiral γ-butyrolactones.

Protocol 2: Synthesis of a Chiral γ-Butyrolactone via Reductive Lactonization

This protocol describes the conversion of the precursor to a chiral γ-butyrolactone.

Materials:

  • This compound

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reduction of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

    • Slowly add BH₃·SMe₂ (2.0 eq) or LiBH₄ (2.0 eq). If using LiBH₄, the reaction may require gentle warming.

    • Stir the reaction mixture at 0 °C to room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Acid-Catalyzed Lactonization:

    • Dissolve the crude diol intermediate in a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture, often with a Dean-Stark trap to remove water, until lactonization is complete.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the resulting chiral γ-butyrolactone by silica gel column chromatography.

Scientific Rationale:

  • Selective Reduction: Borane reagents or lithium borohydride are chosen for their ability to selectively reduce the carboxylic acid in the presence of the lactone, although over-reduction of the lactone can occur with stronger reducing agents or prolonged reaction times.

  • Acid-Catalyzed Lactonization: The acidic conditions facilitate the removal of the acetonide protecting group, and the subsequent intramolecular esterification (lactonization) is thermodynamically favored for the formation of a five-membered ring.

Data Presentation

The following table summarizes typical yields and diastereoselectivities that can be expected for the diastereoselective alkylation protocol described above.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585-95
Iodomethane>90:1080-90
Allyl bromide>92:882-92

Note: Yields and diastereomeric ratios are dependent on the specific substrate, electrophile, and reaction conditions.

Conclusion

This compound is a powerful and cost-effective chiral precursor for enantioselective synthesis. Its rigid framework and multiple functional groups provide a versatile platform for the stereocontrolled construction of complex chiral molecules. The protocols and principles outlined in this guide are intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the efficient and predictable synthesis of enantiomerically pure compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3831. [Link]

Sources

The Strategic Role of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid in Antiviral Drug Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a chiral building block derived from (S)-malic acid, and its pivotal role in the synthesis of stereochemically defined antiviral agents. For researchers, scientists, and drug development professionals, this document outlines the scientific rationale, key applications, and detailed protocols for utilizing this versatile synthon in the quest for novel antiviral therapies.

Introduction: The Imperative of Chirality in Antiviral Drug Design

The efficacy and safety of many antiviral drugs are intrinsically linked to their three-dimensional structure. Viral proteins, such as polymerases and proteases, are chiral entities that exhibit a high degree of stereospecificity in their interactions with substrates and inhibitors. Consequently, the development of single-enantiomer drugs is a cornerstone of modern medicinal chemistry, as it can lead to enhanced potency, reduced off-target effects, and an improved therapeutic index.

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, hereafter referred to as (S)-malic acid acetonide , serves as a valuable chiral pool starting material. Its rigid dioxolanone ring system locks the stereochemistry of the C4 carbon, which originates from the (S)-malic acid precursor. This allows for the precise installation of a key stereocenter in the synthesis of complex molecules, particularly in the realm of nucleoside analogues, a class of compounds that form the backbone of many antiviral therapies.

Physicochemical Properties and Synthesis of (S)-Malic Acid Acetonide

A thorough understanding of the properties of this chiral building block is essential for its effective application.

PropertyValue
IUPAC Name 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
CAS Number 73991-95-4
Molecular Formula C₇H₁₀O₅
Molecular Weight 174.15 g/mol
Appearance White solid
Chirality (S)-configuration at C4
Synthesis Protocol: Preparation of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid

This protocol details the synthesis of the title compound from commercially available (S)-malic acid. The reaction involves the protection of the hydroxyl and one of the carboxylic acid groups of malic acid through acetonide formation.

Materials:

  • (S)-Malic acid

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-malic acid and a 1.5 to 2-fold molar excess of 2,2-dimethoxypropane in anhydrous toluene.

  • Add a catalytic amount of p-TsOH monohydrate (approximately 0.02 equivalents).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether and wash with brine (saturated NaCl solution) to remove any remaining catalyst and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid as a white crystalline solid.[1][2]

Causality: The use of 2,2-dimethoxypropane serves as both a protecting group reagent and a water scavenger (by producing acetone and methanol), driving the reaction to completion. p-TsOH acts as an acid catalyst to facilitate the formation of the cyclic acetal.

G cluster_synthesis Synthesis of (S)-Malic Acid Acetonide S_Malic_Acid (S)-Malic Acid Reaction Reflux in Toluene S_Malic_Acid->Reaction DMP 2,2-Dimethoxypropane DMP->Reaction p_TsOH p-TsOH (catalyst) p_TsOH->Reaction Workup Workup & Purification Reaction->Workup Product [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid Workup->Product

Caption: Workflow for the synthesis of the chiral building block.

Application in Antiviral Drug Development: Synthesis of Dioxolane Nucleoside Analogues

The primary application of (S)-malic acid acetonide in antiviral drug development is as a chiral precursor for the synthesis of nucleoside analogues. The dioxolane ring mimics the furanose sugar of natural nucleosides.

Mechanism of Action of Dioxolane Nucleoside Analogues

Dioxolane nucleoside analogues exert their antiviral effect primarily by inhibiting viral DNA or RNA synthesis.[3][4]

  • Cellular Uptake and Activation: The nucleoside analogue enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form.

  • Competitive Inhibition: The triphosphate analogue then competes with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral polymerase.

  • Chain Termination: Once incorporated, the lack of a 3'-hydroxyl group on the dioxolane ring prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain. This effectively halts viral replication.[3][5]

G cluster_moa Mechanism of Action of Dioxolane Nucleoside Analogues Drug Dioxolane Nucleoside Analogue Activation Cellular Kinases Drug->Activation Phosphorylation Triphosphate Active Triphosphate Analogue Activation->Triphosphate Viral_Polymerase Viral Polymerase Triphosphate->Viral_Polymerase Competitive Substrate DNA_Synthesis Viral DNA Elongation Viral_Polymerase->DNA_Synthesis Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination Incorporation of Analogue Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Mechanism of action of dioxolane nucleoside antivirals.

Representative Protocol: Synthesis of a Chiral Dioxolane Nucleoside Analogue

While a specific marketed antiviral directly synthesized from [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is not prominently documented, the following protocol illustrates a representative synthetic route for its incorporation into a nucleoside analogue, based on established methodologies for similar compounds like l-BHDU.[6][7][8]

Part A: Modification of the Chiral Synthon

  • Reduction and Protection: The carboxylic acid group of (S)-malic acid acetonide is reduced to a primary alcohol, which is then protected (e.g., as a benzoyl or silyl ether) to prevent its participation in subsequent reactions.

  • Lactone Opening and Activation: The lactone is opened, and the resulting hydroxyl and carboxyl groups are appropriately functionalized to create a suitable precursor for the glycosylation reaction. This often involves conversion of one of the hydroxyl groups into a leaving group (e.g., an acetate).

Part B: Glycosylation

  • Base Silylation: The desired nucleobase (e.g., a modified uracil) is silylated to enhance its solubility and reactivity.

  • Coupling Reaction: The activated dioxolane precursor is coupled with the silylated nucleobase in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) to form the N-glycosidic bond. This step is crucial for establishing the correct stereochemistry at the anomeric carbon.

  • Deprotection: The protecting groups on the dioxolane moiety and the nucleobase are removed under appropriate conditions to yield the final nucleoside analogue.

Part C: Antiviral Activity Assessment

  • Cell Culture: The antiviral activity of the synthesized compound is evaluated in a suitable cell line infected with the target virus.

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀), the concentration of the drug that inhibits viral replication by 50%, is determined using assays such as plaque reduction assays or quantitative PCR.

  • Cytotoxicity Assay: The cytotoxicity of the compound on the host cells is assessed to determine the half-maximal cytotoxic concentration (CC₅₀).

  • Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window for the compound.

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of the chiral building block and the final antiviral agent is paramount.

Analytical TechniqueApplication
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the desired product.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity (enantiomeric excess, ee) of the chiral building block and the final product.[9][10][11]
Polarimetry Measurement of the optical rotation to confirm the stereochemical configuration.
X-ray Crystallography Unambiguous determination of the absolute stereochemistry of the final compound.

Conclusion

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid represents a valuable and readily accessible chiral synthon for the development of novel antiviral agents, particularly nucleoside analogues. Its fixed stereochemistry allows for the rational design and synthesis of enantiomerically pure compounds, which is a critical factor in achieving high potency and a favorable safety profile. The protocols and methodologies outlined in this guide provide a framework for researchers to leverage the potential of this building block in the ongoing effort to combat viral diseases.

References

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3776. [Link]

  • Singh, U. S., Konreddy, A. K., Kothapalli, Y., Liu, D., Lloyd, M. G., Annavarapu, V., ... & Chu, C. K. (2024). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. The Journal of Organic Chemistry. [Link]

  • Gu, Z., Yan, Z., & Mitsuya, H. (1998). Mechanism of Action and In Vitro Activity of 1′,3′-Dioxolanylpurine Nucleoside Analogues against Sensitive and Drug-Resistant Human Immunodeficiency Virus Type 1 Variants. Antimicrobial Agents and Chemotherapy, 42(10), 2533–2538. [Link]

  • Singh, U. S., Konreddy, A. K., Kothapalli, Y., Liu, D., Lloyd, M. G., Annavarapu, V., ... & Chu, C. K. (2024). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. The Journal of Organic Chemistry. [Link]

  • Singh, U. S., Konreddy, A. K., Kothapalli, Y., Liu, D., Lloyd, M. G., Annavarapu, V., ... & Chu, C. K. (2024). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. PubMed. [Link]

  • Singh, U. S., Konreddy, A. K., Kothapalli, Y., Liu, D., Lloyd, M. G., Annavarapu, V., ... & Chu, C. K. (2024). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. ResearchGate. [Link]

  • Moffat, J. F., et al. (2014). β-L-1-[5-(E-2-bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)] uracil (L-BHDU) prevents varicella-zoster virus replication in a SCID-Hu mouse model and does not interfere with 5-fluorouracil catabolism. ResearchGate. [Link]

  • De Clercq, E. (2021). Nucleosides and emerging viruses: A new story. Molecules, 26(9), 2693. [Link]

  • Konreddy, A. K., et al. (2013). Adenosine Dioxolane Nucleoside Phosphoramidates As Antiviral Agents for Human Immunodeficiency and Hepatitis B Viruses. ACS Medicinal Chemistry Letters, 4(8), 753–757. [Link]

  • Zemlicka, J. (2010). Antiviral Nucleoside Analogues with Axial Chirality. Scilit. [Link]

  • Singh, U. S., et al. (2015). Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7-Deazapurine Nucleoside Analogues against Epstein–Barr Virus (EBV). ACS Medicinal Chemistry Letters, 7(1), 93-97. [Link]

  • Kawecka, H., et al. (2002). Determination of the enantiomeric purity of nucleoside analogs related to d4T and acyclovir, new potential antiviral agents, using liquid chromatography on cellulose chiral stationary phases. Journal of Chromatography A, 972(2), 211-219. [Link]

  • Schinazi, R. F., et al. (2004). Dioxolane-thymine nucleoside (DOT) against drug-resistant HIV-1 mutants and its molecular mechanism. ResearchGate. [Link]

  • Pradere, U., et al. (2014). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 107, 66-86. [Link]

  • Slawin, A. M. Z., & Smith, D. M. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. [Link]

  • Stocksdale, M. G., et al. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. ResearchGate. [Link]

  • Sanna, V., et al. (2017). Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 22(10), 1679. [Link]

  • Wikipedia. (2023). Chiral analysis. Wikipedia. [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(8), 458. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • ResearchGate. Synthesis route for preparation of compounds 4a–o. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6245. [Link]

  • Gzella, A. K., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. [Link]

  • Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 725476. [Link]

Sources

large-scale synthesis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Introduction

This compound, also known as (L)-malic acid acetonide, is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its rigid, stereochemically defined structure makes it a valuable intermediate in the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients.[2][3] The synthesis of this compound from the chiral pool starting material, (S)-malic acid, represents a robust and scalable method for producing enantiomerically pure products.[4][5] This application note provides a detailed protocol for the large-scale synthesis of this compound, suitable for industrial applications.

Chemical Principles and Strategy

The synthesis of this compound from (S)-malic acid is based on the principle of protecting the diol functionality of the malic acid as a cyclic ketal, specifically an acetonide. This is achieved through an acid-catalyzed reaction with an acetone equivalent. The reaction is a reversible process, and to drive the equilibrium towards the product, the water generated during the reaction must be removed.

For large-scale industrial synthesis, 2,2-dimethoxypropane is the reagent of choice over acetone. This is because the reaction of 2,2-dimethoxypropane with water produces methanol and acetone, which are volatile and can be easily removed, thus driving the reaction to completion without the need for a separate dehydrating agent. The stereocenter at the C4 position of the malic acid is preserved throughout the reaction, ensuring the enantiomeric purity of the final product.[4]

Experimental Workflow Diagram

G cluster_0 Reactor Charging cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Purification and Drying A (S)-Malic Acid E Reaction Mixture in Reactor A->E B 2,2-Dimethoxypropane B->E C p-Toluenesulfonic acid (catalyst) C->E D Solvent (e.g., Acetone) D->E F Heating and Stirring E->F G Quenching F->G Reaction Completion H Solvent Evaporation G->H I Extraction H->I J Crystallization I->J K Filtration J->K L Drying K->L M Final Product: This compound L->M

Caption: Workflow for the large-scale synthesis of the target compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a 100 L scale reaction. Adjustments may be necessary for different scales.

Raw Materials and Reagents
Material Grade CAS No. Quantity Molar Ratio
(S)-Malic Acid≥99%97-67-610.0 kg1.0
2,2-Dimethoxypropane≥98%77-76-915.5 kg2.0
p-Toluenesulfonic acid monohydrate≥98%6192-52-50.71 kg0.05
AcetoneACS Grade67-64-150 L-
Sodium BicarbonateTechnical144-55-8As needed-
Ethyl AcetateTechnical141-78-6As needed-
Brine (Saturated NaCl solution)Technical-As needed-
Anhydrous Sodium SulfateTechnical7757-82-6As needed-
Reactor Setup and Charging
  • Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with (S)-malic acid (10.0 kg).

  • Add acetone (50 L) to the reactor and start agitation to dissolve the (S)-malic acid.

  • Once the (S)-malic acid is dissolved, add 2,2-dimethoxypropane (15.5 kg).

  • Finally, add the p-toluenesulfonic acid monohydrate (0.71 kg) catalyst to the reaction mixture.

Reaction Execution
  • Heat the reaction mixture to a gentle reflux (approximately 50-55 °C).

  • Maintain the reaction at reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by a suitable analytical method, such as TLC or HPLC, until the starting material is consumed.

Workup and Product Isolation
  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7).

  • Concentrate the reaction mixture under reduced pressure to remove the acetone and methanol byproducts.

  • To the resulting residue, add water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

Purification and Drying
  • Filter off the sodium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • For further purification, the crude product can be crystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

  • Filter the crystallized product and wash with cold hexanes.

  • Dry the final product under vacuum at a temperature not exceeding 40 °C to a constant weight.

Causality of Experimental Choices

  • (S)-Malic Acid as a Chiral Pool Starting Material: The use of (S)-malic acid is a prime example of a chiral pool synthesis strategy.[5] This approach is economically advantageous for large-scale production as it avoids costly asymmetric synthesis or chiral resolution steps. The inherent chirality of the starting material is directly transferred to the product.

  • 2,2-Dimethoxypropane as a Dehydrating Agent: In a laboratory setting, acetone with a dehydrating agent can be used. However, on an industrial scale, 2,2-dimethoxypropane is preferred. It reacts with the water formed during the reaction to produce volatile byproducts (acetone and methanol), which are easily removed, thus driving the reaction to completion in accordance with Le Chatelier's principle.

  • p-Toluenesulfonic Acid as a Catalyst: p-TsOH is a strong, non-oxidizing acid that is effective in catalyzing the formation of the dioxolanone ring. It is also relatively inexpensive and easy to handle on a large scale.

  • Crystallization for Purification: Crystallization is a highly effective and scalable method for purifying solid organic compounds. It allows for the removal of impurities and results in a high-purity final product suitable for pharmaceutical applications.

Safety and Hazard Management

  • 2,2-Dimethoxypropane: Highly flammable liquid and vapor. Handle in a well-ventilated area and avoid sources of ignition.

  • Acetone and Ethyl Acetate: Flammable solvents. Use appropriate grounding and bonding procedures to prevent static discharge.

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Pressure and Temperature Control: The reaction should be carried out in a reactor equipped with pressure relief devices. Monitor the temperature closely during heating.

Product Specifications

Parameter Specification
Appearance White to off-white solid
Molecular Formula C₇H₁₀O₅[1]
Molecular Weight 174.15 g/mol [1]
Melting Point 108-112 °C
Purity (by HPLC) ≥98%
Optical Rotation [α]²⁰/D +6.9 to +7.5° (c=1 in CHCl₃)[4]

Conclusion

The protocol described in this application note provides a robust and scalable method for the large-scale synthesis of this compound. By utilizing a chiral pool starting material and an efficient reaction strategy, this process is well-suited for industrial production, yielding a high-purity product that is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

References

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid - ResearchGate. ResearchGate. [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC. PubMed Central. [Link]

  • Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC. NIH. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. PubMed Central. [Link]

  • Recent advances made in the synthesis of small drug molecules for clinical applications - White Rose Research Online. White Rose Research Online. [Link]

  • Process for synthesis of (s) - pregabalin - Google Patents.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. ACS Publications. [Link]

  • Microwave-Assisted Expeditious Synthesis of 2-Alkyl-2-( N-arylsulfonylindol-3-yl)-3- N-acyl-5-aryl-1,3,4-oxadiazolines Catalyzed by HgCl₂ Under Solvent-Free Conditions as Potential Anti-HIV-1 Agents - PubMed. PubMed. [Link]

  • Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl) - OSTI.GOV. OSTI.GOV. [Link]

Sources

Protecting the Carboxylic Acid of a Versatile Chiral Building Block: Application Notes and Protocols for [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of protecting group strategies for the carboxylic acid functionality of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid. This compound, derived from L-malic acid, is a valuable chiral building block in synthetic organic chemistry. The presence of a sensitive lactone ring necessitates careful selection of protecting groups to ensure chemical stability and orthogonality. This document details the rationale behind choosing appropriate protecting groups, provides step-by-step experimental protocols for their installation and removal, and offers a comparative analysis to guide researchers in making informed decisions for their synthetic campaigns.

Introduction and Strategic Considerations

[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is a C5 chiral synthon featuring a carboxylic acid and a lactone within an acetonide-protected structure derived from a hydroxy acid.[1][2] Its utility in the synthesis of complex molecules, including natural products and pharmaceuticals, often requires the selective transformation of other parts of a molecule while the carboxylic acid is masked. The primary challenge lies in the selection of a protecting group that can be introduced and removed under conditions that do not compromise the integrity of the adjacent stereocenter or the lactone functionality.

Key Challenges:

  • Lactone Stability: The five-membered dioxolanone ring is susceptible to hydrolysis under both strongly acidic and basic conditions.[3][4] Standard saponification of an ester, for example, could lead to the undesired opening of this lactone ring.

  • Steric Hindrance: The carboxylic acid is situated next to a quaternary carbon-containing acetal group, which may introduce moderate steric hindrance, potentially slowing down certain esterification reactions.[5]

  • Orthogonality: In a multi-step synthesis, the chosen protecting group must be removable without affecting other protecting groups or sensitive functionalities elsewhere in the molecule.[6][7][8]

This guide will focus on three widely applicable ester protecting groups—Benzyl (Bn), tert-Butyl (t-Bu), and Methyl (Me)—analyzing their suitability and providing detailed protocols for their use with this specific substrate.

Comparative Analysis of Protecting Groups

The choice of a protecting group is dictated by the planned synthetic route. The following table summarizes the key characteristics of the selected groups in the context of this molecule.

Protecting GroupProtection ConditionsStability ProfileDeprotection MethodOrthogonality & Remarks
Benzyl (Bn) Ester Mildly acidic (e.g., TsOH, BnOH) or neutral (e.g., BnBr, base).Stable to mild acid/base, many redox reagents.Catalytic Hydrogenolysis (H₂, Pd/C).[9][10][11]Excellent. Cleavage is highly specific and orthogonal to most other groups. Sensitive to other reducible groups (e.g., alkynes, nitro groups).[9]
tert-Butyl (t-Bu) Ester Strongly acidic (e.g., isobutylene, H₂SO₄).[12]Stable to base, hydrogenolysis, and many nucleophiles.[12][13]Acidolysis (e.g., TFA, HCl).[14][15]Excellent. Orthogonal to base-labile and hydrogenolysis-labile groups. The strongly acidic protection step may not be suitable for all substrates.
Methyl (Me) Ester Acid-catalyzed (Fischer Esterification) or via diazomethane.[5][16]Moderately stable.Saponification (e.g., LiOH, NaOH).[3][4]Poor. Saponification conditions are harsh and will likely cleave the lactone functionality of the substrate, making it unsuitable for most applications with this molecule.[3][4]

Based on this analysis, the Benzyl and tert-Butyl esters emerge as the most strategic choices due to their robust stability and, most importantly, their highly selective deprotection methods that preserve the sensitive lactone ring.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Benzyl (Bn) Ester Protection

The benzyl ester is an ideal choice for its mild removal by catalytic hydrogenolysis, a process that is orthogonal to most acid- and base-labile groups.[17][18]

This method avoids strong acids, making it suitable for acid-sensitive substrates.

  • Materials:

    • [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (1.0 eq)

    • Benzyl bromide (BnBr) (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine and deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the starting carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add anhydrous K₂CO₃ (1.5 eq) to the solution.

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl ester.

Benzyl (Bn) Ester Deprotection (Hydrogenolysis)

Catalytic hydrogenolysis offers a clean and efficient method for cleaving the benzyl ester to regenerate the carboxylic acid.[9][11]

  • Materials:

    • Benzyl protected ester (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~10% by weight of the substrate)[9]

    • Methanol (MeOH) or Ethyl acetate (EtOAc)

    • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the benzyl ester in MeOH or EtOAc in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., N₂ or Ar).[9]

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[9]

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

    • Monitor the reaction by TLC. The byproduct, toluene, is non-polar.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[9]

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid, which is often pure enough for subsequent steps.

tert-Butyl (t-Bu) Ester Protection

The t-butyl ester provides excellent stability under basic and hydrogenolytic conditions, making it orthogonal to the benzyl group.[12][13]

This is the most common method for installing a t-butyl ester.[12]

  • Materials:

    • [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~2 mol%)

    • Isobutylene (condensed at low temperature or supplied from a cylinder)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM in a pressure-rated vessel or a thick-walled flask equipped with a cold finger.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Carefully add a catalytic amount of concentrated H₂SO₄.

    • Condense an excess of isobutylene (approx. 5-10 equivalents) into the flask.

    • Seal the vessel securely and allow it to warm to room temperature, stirring for 24-48 hours behind a blast shield.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the vessel to 0 °C before carefully venting to release excess isobutylene.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

tert-Butyl (t-Bu) Ester Deprotection (Acidolysis)

Cleavage is readily achieved with strong acids, generating the carboxylic acid and volatile isobutylene.[14][15]

  • Materials:

    • tert-Butyl protected ester (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the t-butyl ester in anhydrous DCM.

    • Add an equal volume of TFA (e.g., a 1:1 mixture of DCM:TFA).[15]

    • Stir the solution at room temperature for 1-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting carboxylic acid is often used directly or can be purified by crystallization or chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates a typical synthetic sequence where orthogonal protection is critical.

G cluster_protection PART 1: Protection cluster_transformation PART 2: Synthetic Transformation cluster_deprotection PART 3: Deprotection A Starting Material [(4S)-...]-acetic acid B Benzyl Ester Protected Intermediate A->B Protocol 3.1.1 (BnBr, K₂CO₃) C Hypothetical Reaction (e.g., base-mediated coupling at another site) B->C Conditions where -COOH is reactive D Final Product with Free Carboxylic Acid C->D Protocol 3.2.1 (H₂, Pd/C)

Caption: Orthogonal protection workflow using a benzyl ester.

Troubleshooting and Field Insights

  • Incomplete Benzylation: If the reaction with benzyl bromide stalls, gentle heating (40-50 °C) can increase the rate. Alternatively, using a stronger, non-nucleophilic base like DBU in place of K₂CO₃ may be effective.

  • Lactone Cleavage during t-Butylation: The strongly acidic conditions for t-butyl ester formation can be risky. If lactone degradation is observed, using pre-formed tert-butyl trichloroacetimidate with a Lewis acid catalyst (e.g., BF₃·OEt₂) at low temperatures can be a milder alternative.

  • Catalyst Poisoning during Hydrogenolysis: Substrates containing sulfur or certain nitrogen heterocycles can poison the Pd/C catalyst. In such cases, increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be necessary.[9]

  • Scavengers in t-Bu Deprotection: The tert-butyl cation generated during acidolysis is a reactive electrophile that can cause side reactions (e.g., alkylation of electron-rich aromatic rings). Adding a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture can trap this cation.[15]

Conclusion

For the protection of the carboxylic acid in [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, benzyl and tert-butyl esters are superior choices. They offer high stability and, critically, can be removed under specific, mild conditions that are orthogonal to the base- and acid-sensitive lactone ring. The benzyl group, removed by neutral hydrogenolysis, is particularly advantageous for its clean reaction profile. The tert-butyl group, removed by acidolysis, is an excellent orthogonal partner. The selection between these two should be based on the overall synthetic strategy and the compatibility of other functional groups present in the molecule.

References

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • LibreTexts Chemistry. 8.8: Chemistry of Esters. (2021). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Acids. Wordpress. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022). [Link]

  • Master Organic Chemistry. Carboxylic Acid Functional Group Reactions. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • SynArchive. Protection of Carboxylic acid by Ester. [Link]

  • Namba, K., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. (2024). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Hydrogenolysis. Wordpress. [Link]

  • LibreTexts Chemistry. 13.10: Protecting Groups in Organic Synthesis. (2021). [Link]

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • PubChem. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. This valuable chiral building block is synthesized from (S)-malic acid through an acid-catalyzed acetonide protection reaction. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Overview of the Synthesis

The synthesis involves the reaction of (S)-malic acid with a source of acetone, typically 2,2-dimethoxypropane (DMP), in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).[1] This reaction forms a five-membered dioxolanone ring by protecting the hydroxyl group and the adjacent carboxyl group of the malic acid. DMP is often preferred as it serves as both the acetone source and a water scavenger, driving the reaction to completion.[2][3]

Visualized Experimental Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_final Final Product A Suspend (S)-Malic Acid in Acetone B Add 2,2-Dimethoxypropane (DMP) A->B C Add p-TsOH Catalyst B->C D Stir at Room Temp C->D E Monitor by TLC D->E F Quench Reaction (e.g., with NaHCO3) E->F Reaction Complete G Solvent Evaporation F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Crystallization/Purification I->J K This compound J->K

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low. What are the likely causes and how can I fix it?

Answer: Low yield is a common problem that can stem from several factors. Use the following decision tree to diagnose the issue:

TroubleshootingYield Start Low Yield Observed CheckTLC Does TLC show unreacted (S)-malic acid? Start->CheckTLC Cause_Incomplete Cause: Incomplete Reaction CheckTLC->Cause_Incomplete Yes CheckByproducts Does the crude product appear dark, oily, or polymeric? CheckTLC->CheckByproducts No YesSM YES NoSM NO Sol_Incomplete Solutions: 1. Ensure catalyst (p-TsOH) is active and added in the correct amount. 2. Use excess 2,2-dimethoxypropane (DMP) to act as a water scavenger and drive equilibrium. 3. Increase reaction time and monitor closely with TLC. Cause_Incomplete->Sol_Incomplete Cause_Decomp Cause: Product/Reactant Decomposition CheckByproducts->Cause_Decomp Yes Cause_Workup Cause: Inefficient Workup/Purification CheckByproducts->Cause_Workup No YesByproducts YES NoByproducts NO Sol_Decomp Solutions: 1. Run the reaction at a lower temperature (e.g., 0°C to RT). 2. Use a milder acid catalyst if decomposition is severe. 3. Minimize reaction time once TLC shows completion. Cause_Decomp->Sol_Decomp Sol_Workup Solutions: 1. Ensure pH is acidic during aqueous extraction to keep the product protonated and in the organic layer. 2. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate). 3. Check for product loss during crystallization; analyze the mother liquor. Cause_Workup->Sol_Workup

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My final product is a persistent oil and will not crystallize. How can I induce crystallization?

Answer: Failure to crystallize is almost always due to impurities.

  • Residual Solvent: Ensure all solvents from the workup (e.g., ethyl acetate, dichloromethane) are completely removed under high vacuum. Even trace amounts can inhibit crystal formation.

  • Water: The product is sensitive to moisture. Ensure your organic layers were thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before concentration.[1]

  • Process Impurities: If the above steps fail, the issue is likely chemical impurities.

    • Purification: Purify the oil using silica gel column chromatography. A gradient elution with a hexane/ethyl acetate system is often effective.

    • Recrystallization: After purification, attempt recrystallization from a different solvent system. A common choice is a mixture of ethyl acetate and hexane. Dissolve the product in a minimal amount of the more soluble solvent (ethyl acetate) and slowly add the less soluble solvent (hexane) until turbidity persists, then cool slowly.

Question 3: The reaction mixture has turned dark brown or black. Is this normal and can the product be salvaged?

Answer: Significant darkening indicates decomposition, which is often caused by excessive heat or a highly concentrated acid catalyst.

  • Causality: The acid catalyst can promote side reactions, such as elimination or polymerization, especially at elevated temperatures.

  • Mitigation:

    • Temperature Control: Maintain the reaction at or below room temperature.

    • Catalyst Loading: Use only a catalytic amount of p-TsOH (typically 1-5 mol%).

    • Salvage: If decomposition has occurred, you can still attempt to salvage the product. After the workup, the crude material will likely require purification by column chromatography to separate the desired product from the polymeric byproducts. The yield will be compromised, but it is often possible to isolate some pure material.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of 2,2-dimethoxypropane (DMP)? Why not just use acetone? A1: DMP plays a crucial dual role.[3] First, under acidic conditions, it serves as a source for the isopropylidene (acetonide) protecting group. Second, and critically, it acts as an efficient water scavenger. The reaction produces one molecule of water, which can hydrolyze the product back to the starting materials. DMP reacts irreversibly with this water to form acetone and methanol, effectively driving the equilibrium toward the product side.[2][3] While acetone can be used, the reaction requires a separate dehydrating agent and often results in lower yields due to the reversible nature of the reaction.

Q2: How do I properly monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexane with a small amount of acetic acid (e.g., 50:50:1) works well. The acid suppresses the streaking of the carboxylic acid spots.

  • Visualization: (S)-malic acid is very polar and will remain at the baseline (Rf ≈ 0). The product is much less polar and will have a higher Rf value. The reaction is complete when the (S)-malic acid spot is no longer visible.

Q3: What are the optimal workup conditions for this reaction? A3: A careful workup is critical for isolating the product in high purity.

  • Neutralization: After the reaction is complete, neutralize the acid catalyst with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. Do this carefully as CO₂ evolution will cause foaming.

  • Extraction: The product is a carboxylic acid. To extract it into an organic layer (like ethyl acetate), the aqueous layer must be acidified (e.g., with 1N HCl) to a pH of ~2-3. This ensures the carboxyl group is protonated (-COOH), making the molecule less water-soluble.

  • Drying and Concentration: Thoroughly dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Avoid excessive heat during concentration to prevent decomposition.

Q4: Can the stereochemistry at the C4 position be affected during the reaction? A4: The synthesis protocol, involving the reaction of (S)-malic acid with DMP, is designed to maintain the original stereocenter.[1] The reaction mechanism does not involve breaking any bonds at the chiral center. Therefore, starting with enantiomerically pure (S)-malic acid will result in the enantiomerically pure (S)-product.[1]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
(S)-Malic Acid134.0910.0 g74.58 mmol1.0
2,2-Dimethoxypropane104.1523.3 g (28 mL)223.7 mmol3.0
p-TsOH·H₂O190.220.71 g3.73 mmol0.05
Acetone58.08150 mL--

Procedure:

  • Suspend (S)-malic acid (10.0 g, 74.58 mmol) in acetone (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • To this suspension, add 2,2-dimethoxypropane (28 mL, 223.7 mmol).

  • Add p-toluenesulfonic acid monohydrate (0.71 g, 3.73 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until all the (S)-malic acid has been consumed.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid or pale oil.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure product. Expected yield: 75-85%.

References

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Available at: [Link]

  • LookChem. (n.d.). 2,2-DIMETHOXYPROPANE. Available at: [Link]

  • Wikipedia. (n.d.). 2,2-Dimethoxypropane. Available at: [Link]

  • Singh, S., et al. (2024). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Wang, L. (2018). A kind of preparation method of 2,2- dimethoxy propane. SciSpace. Available at: [Link]

  • Lirias. (n.d.). Microwave assisted one pot multicomponent synthesis of 2‐(‐4‐oxo‐2‐(1‐(2‐oxo‐2h‐Chromen‐3‐Yl) ethylidene)h. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: [Link]

  • PubChem. (n.d.). (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. Available at: [Link]

  • Google Patents. (n.d.). US4910330A - Synthesis of sulfonic acids and carboxylic acid ester derivatives thereof.
  • PubMed Central (PMC). (n.d.). Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). Available at: [Link]

  • NZYtech. (2025). Safety data sheet of 'AK00021 - Solution 2 - D-Malic Acid'. Available at: [Link]

  • Glen Research. (n.d.). Deprotection Guide. Available at: [Link]

  • ACS Publications. (2023). Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine. Available at: [Link]

  • Semantic Scholar. (2024). Enantioselective Synthesis of β‑L‑5-[(E)‑2-Bromovinyl)‑1-((2S,4S)‑2- (hydroxymethyl)‑1,3-(dioxolane‑4‑yl) Uracil)] (L P. Available at: [Link]-%28hydroxymethyl)-%2C3-%28dioxolane%E2%80%914%E2%80%91yl%29-P-Singh-Korrapati/709c13b316447814c4146e499d63c509650a6a42)

Sources

Technical Support Center: Purification of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this chiral building block in high purity through recrystallization. As a derivative of (S)-malic acid, the crystalline nature and purity of this compound are paramount for its successful application in complex syntheses.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, providing potential causes and actionable solutions.

Issue 1: The Compound Fails to Dissolve in the Chosen Solvent, Even at Elevated Temperatures.

Potential Causes:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for dissolving the compound. [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is a moderately polar molecule, containing both a carboxylic acid and a dioxolanone ring.

  • Insufficient Solvent Volume: The amount of solvent used may be inadequate to fully dissolve the solute at its boiling point.

Solutions:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Based on the principle of "like dissolves like," solvents such as ethyl acetate, acetone, or alcohols (methanol, ethanol) are good starting points. A good recrystallization solvent will dissolve the compound when hot but sparingly when cold.

  • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be employed. For instance, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes or heptane) until the solution becomes turbid. Reheat to clarify and then allow to cool.

  • Incremental Solvent Addition: When dissolving the crude product, add the hot solvent in small portions to the solid, with heating and stirring, until the solid just dissolves. This ensures the use of a minimum amount of solvent, which is crucial for maximizing yield.

Issue 2: No Crystals Form Upon Cooling, or Only a Very Poor Yield is Obtained.

Potential Causes:

  • Excessive Solvent: Using too much solvent will keep the compound in solution even at low temperatures, preventing crystallization.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not initiated.

  • Rapid Cooling: Cooling the solution too quickly can inhibit the formation of well-defined crystals and may lead to the formation of an oil or amorphous solid.

  • High Impurity Load: A high concentration of impurities can interfere with the crystal lattice formation and inhibit crystallization.

Solutions:

  • Concentrate the Solution: If too much solvent was added, carefully evaporate a portion of the solvent and allow the solution to cool again.

  • Induce Crystallization:

    • Seeding: Add a small, pure crystal of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid to the cooled solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This promotes the growth of larger, purer crystals.

  • Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step, such as a column chromatography "plug" or a wash with a solvent that selectively dissolves the impurities.

Experimental Workflow: Recrystallization of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid

Recrystallization_Workflow Start Crude Product Dissolution Dissolve in Minimal Hot Solvent Start->Dissolution HotFiltration Hot Gravity Filtration (if insoluble impurities) Dissolution->HotFiltration Optional Cooling Slow Cooling to Room Temperature Dissolution->Cooling No insoluble impurities HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath Filtration Vacuum Filtration to Collect Crystals IceBath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Under Vacuum Washing->Drying End Pure Crystals Drying->End

Caption: A typical workflow for the recrystallization of a solid organic compound.

Issue 3: The Compound "Oils Out" Instead of Forming Crystals.

Potential Causes:

  • High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid at a temperature where the pure compound would crystallize.

  • Solution Cooled Too Rapidly: If the solution is cooled too quickly, the compound may come out of solution faster than it can form an ordered crystal lattice.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is higher than the melting point of the compound. The reported melting point of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is in the range of 105-112 °C.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.

  • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair to modulate the solvent properties.

  • Charcoal Treatment: If colored impurities are suspected to be the cause, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot gravity filtration step. Be aware that charcoal can also adsorb the desired product, so use it sparingly.

Issue 4: The Recrystallized Product is Not Sufficiently Pure.

Potential Causes:

  • Occlusion of Impurities: If crystallization occurs too rapidly, impurities can become trapped within the growing crystal lattice.

  • Incomplete Removal of Mother Liquor: The solution containing the dissolved impurities may not have been completely removed from the surface of the crystals.

  • Co-crystallization of Impurities: Some impurities, particularly those structurally similar to the target compound, may co-crystallize.

Solutions:

  • Slower Cooling: As mentioned previously, slow cooling is key to forming pure crystals.

  • Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step can be performed. Be mindful that some product will be lost with each recrystallization.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Recrystallization Problem NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowPurity Low Purity Start->LowPurity TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent CoolingTooFast Cooling too fast? OilingOut->CoolingTooFast LowPurity->CoolingTooFast Rewash Re-wash Crystals LowPurity->Rewash Concentrate Concentrate Solution TooMuchSolvent->Concentrate Yes Induce Induce Crystallization (Seed/Scratch) TooMuchSolvent->Induce No Concentrate->Induce SlowCool Cool Slowly CoolingTooFast->SlowCool Yes ImpurityIssue Impurity issue? CoolingTooFast->ImpurityIssue No AddSolvent Reheat & Add More Solvent ImpurityIssue->AddSolvent Yes ChangeSolvent Change Solvent ImpurityIssue->ChangeSolvent No AddSolvent->SlowCool Rerx Perform Second Recrystallization Rewash->Rerx

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid?

A1: The title compound is typically synthesized from (S)-malic acid and 2,2-dimethoxypropane or acetone with an acid catalyst. Potential impurities could include:

  • Unreacted (S)-malic acid, which is more polar.

  • Side products from the reaction, such as oligomers.

  • Residual acid catalyst (e.g., p-toluenesulfonic acid).

  • Solvents used in the reaction or work-up.

Q2: How can I choose the best solvent for recrystallization without extensive trial and error?

A2: While some experimentation is often necessary, you can make an educated guess. The molecule has a carboxylic acid group, suggesting solubility in polar protic solvents, and a less polar dioxolanone moiety. A good starting point would be solvents of intermediate polarity. Ethyl acetate is often a good choice for compounds of this nature. A useful rule of thumb is that a good recrystallization solvent will have a boiling point below the melting point of the compound to be purified.

Q3: What is a suitable solvent system for the recrystallization of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid?

A3: Based on its structure, a mixture of ethyl acetate and a nonpolar solvent like hexanes or heptane is a promising system. Dissolve the crude product in a minimum of hot ethyl acetate and then add hexanes dropwise until the solution becomes persistently cloudy. Reheat to get a clear solution and then cool slowly.

Q4: How much yield loss is acceptable during recrystallization?

A4: A certain amount of product loss is inevitable with recrystallization, as the compound will have some solubility in the cold solvent. A recovery of 80-90% is generally considered good, but this can vary depending on the purity of the starting material and the chosen solvent. It's a trade-off between purity and yield.

Q5: Can I use a rotary evaporator to speed up the cooling process?

A5: It is not recommended to use a rotary evaporator for the crystallization step itself, as the rapid cooling and agitation will likely lead to the formation of small, impure crystals or an amorphous solid. Slow, undisturbed cooling is crucial for obtaining high-purity crystals. A rotary evaporator is, however, useful for removing the solvent from the mother liquor to recover a second crop of crystals, which may then be recrystallized separately.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₁₀O₅
Molecular Weight174.15 g/mol
Melting Point105-112 °C
AppearanceWhite to off-white solid
Solubility (Qualitative)Slightly soluble in Chloroform, Ethyl Acetate, Methanol

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Santa Monica College. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Nature. (n.d.). Impact of impurities on crystal growth. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4035419A - Process for the preparation of malic acid crystals.
  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Ankara University. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Laboratory of Organic chemistry. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Google Patents. (n.d.). US3391187A - Purification of malic acid.
  • YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Retrieved from [Link]

troubleshooting side reactions in the formation of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

The target molecule, often referred to as (L)-malic acid acetonide, is a valuable chiral building block. The synthesis is typically achieved through the acid-catalyzed reaction of (S)-malic acid with an acetone source, such as 2,2-dimethoxypropane.[1] This process involves a tandem acetonide protection of the diol functionality followed by an intramolecular esterification to form the five-membered lactone ring. While seemingly straightforward, this reaction is governed by equilibria that can be sensitive to reaction conditions, leading to potential side reactions and purification challenges.

Core Reaction Scheme

The fundamental transformation is the conversion of a diol-carboxylic acid into a protected lactone structure.

Caption: Overall synthesis of the target dioxolanone from (S)-malic acid.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is low, and TLC/NMR analysis shows a significant amount of unreacted (S)-malic acid. What are the primary causes?

A1: This is the most frequent challenge and typically points to issues with reaction equilibrium and catalysis. The formation of the dioxolanone is a sequence of two reversible reactions: acetonide formation and lactonization.

Causality & Troubleshooting Steps:

  • Inefficient Water/Methanol Removal: The reaction of (S)-malic acid with 2,2-dimethoxypropane produces methanol and water as byproducts. According to Le Châtelier's principle, the presence of these byproducts will shift the equilibrium back towards the starting materials.

    • Solution: Ensure your reaction is set up to remove these volatiles. A Dean-Stark apparatus can be effective, though careful heating under a nitrogen stream in an open (but protected) system is often sufficient. Ensure your solvent and glassware are anhydrous.

  • Catalyst Activity: The acid catalyst (e.g., p-TsOH) is crucial for both protonating the carbonyl of the acetone source and the carboxylic acid for the final lactonization.

    • Solution: Use a fresh, dry sample of the acid catalyst. An inadequate amount of catalyst will result in a sluggish reaction. A typical catalytic loading is 0.05 to 0.1 equivalents.

  • Insufficient Reaction Time or Temperature: These reactions require thermal energy to overcome activation barriers and drive off byproducts.

    • Solution: Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the temperature (within the limits of the solvent's boiling point) or extending the reaction time.

Q2: My final product is an oil and fails to crystallize, though mass spectrometry confirms the correct product mass. What impurities should I suspect?

A2: The pure product is a white crystalline solid.[1] An oily consistency strongly indicates the presence of impurities that disrupt the crystal lattice. The most common culprits are solvent residues or small amounts of side products formed during the reaction.

Potential Side Reactions & Impurities:

G SM (S)-Malic Acid + 2,2-Dimethoxypropane Product Target Product (Dioxolanone) SM->Product Main Reaction (p-TsOH) MethylEster Methyl Ester Side Product SM->MethylEster CH₃OH byproduct (esterification) Oligomer Oligomeric Esters SM->Oligomer High Temp (intermolecular esterification) Hydrolysis Hydrolysis Product ((S)-Malic Acid) Product->Hydrolysis H₂O / H⁺ (incomplete drying, acidic workup)

Caption: Key side reactions that can occur during the synthesis.

Troubleshooting & Purification:

  • Methyl Ester Formation: Methanol, a byproduct of 2,2-dimethoxypropane reacting with the diol or trace water, can esterify either the starting material or the product's free carboxylic acid under acidic conditions.

  • Product Hydrolysis: During aqueous workup, the acid catalyst can promote the hydrolysis of the lactone and/or the acetonide, reverting the product to (S)-malic acid. It is crucial to neutralize the acid catalyst promptly.

  • Residual Solvents: Ensure the product is thoroughly dried under high vacuum to remove any residual acetone, methanol, or reaction solvent (e.g., toluene, THF).

Purification Protocol: If impurities are present, column chromatography is the most effective purification method.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of Ethyl Acetate in Hexanes (e.g., 30% to 70% EtOAc). The addition of 0.5-1% acetic acid can improve peak shape and reduce tailing.

After chromatography, the pure fractions should be combined, concentrated, and dried under high vacuum. The resulting solid can then be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Q3: I'm concerned about racemization. How can I confirm the enantiomeric purity of my product?

A3: This is an excellent consideration for any chiral synthesis. Fortunately, the reaction conditions are generally mild and do not typically provide a low-energy pathway for epimerization at the C4 stereocenter. The mechanism does not involve breaking the C-H bond at that center.

Validation Methods:

  • Optical Rotation: This is the most direct method to confirm the bulk enantiomeric purity of the sample. The literature value for the optical rotation of this compound is [α] = +7.2 (c=0.93, CHCl₃) .[1] A significantly different or zero value would indicate racemization or the presence of the wrong enantiomer.

  • Chiral HPLC: For a more quantitative assessment, analysis on a chiral column can resolve the (S) and (R) enantiomers, providing a precise enantiomeric excess (ee) value.

Q4: Can you explain the reaction mechanism? How does it inform the experimental setup?

A4: Understanding the mechanism highlights the critical role of the acid catalyst and the equilibria involved.

Step-by-Step Mechanism:

  • Acetal Formation (Protection):

    • The acid catalyst protonates one of the methoxy groups of 2,2-dimethoxypropane, making it a good leaving group (methanol).

    • The hydroxyl group of (S)-malic acid acts as a nucleophile, attacking the carbocation to form a hemiacetal intermediate.

    • This process repeats for the second hydroxyl group, cyclizing to form the stable 1,3-dioxolane ring and releasing a second molecule of methanol.

  • Lactone Formation (Intramolecular Esterification):

    • The catalyst protonates the carbonyl oxygen of the C1 carboxylic acid group, activating it towards nucleophilic attack.

    • The neighboring hydroxyl group (now part of the dioxolane ring system, but we consider the pre-cyclized intermediate for clarity) is positioned perfectly for an intramolecular attack on the activated carbonyl.

    • A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to form the stable five-membered lactone ring.

Experimental Implications:

  • Catalyst is Key: The acid catalyst is not just for the protection step; it's essential for the final lactonization.

  • Anhydrous is Critical: Water is a product of the lactonization step and can act as a competing nucleophile in all steps, driving the reaction backward. This reinforces the need for dry conditions and byproduct removal.

Experimental Protocols

Standard Synthesis Protocol

This protocol is adapted from literature procedures and should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.[1]

  • To a solution of (S)-malic acid (1.0 eq) in a suitable solvent (e.g., acetone or toluene), add 2,2-dimethoxypropane (1.2-1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq).

  • Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and stir for 2-4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and volatile byproducts.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography as described in Q2.

Troubleshooting Workflow: Low Yield Investigation

G start Low Yield of Product (High SM in crude NMR) q1 Were glassware and reagents anhydrous? start->q1 s1 Action: Dry all glassware and use anhydrous solvents/ reagents. q1->s1 a1_no q2 Was reaction run with byproduct removal? q1->q2 a1_yes a1_yes Yes a1_no No end_node Re-run experiment with optimized conditions. s1->end_node s2 Action: Repeat reaction using Dean-Stark or by distilling off volatiles. q2->s2 a2_no q3 Was catalyst fresh and loading correct? q2->q3 a2_yes a2_yes Yes a2_no No s2->end_node s3 Action: Use fresh p-TsOH at 0.05-0.1 eq. q3->s3 a3_no q3->end_node a3_yes a3_yes Yes a3_no No s3->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3831. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Scott Laboratories. (n.d.). Troubleshooting Guide for Sluggish Malolactic Fermentations. [Link]

  • Organic Chemistry Portal. (2021). Lactone synthesis. [Link]

Sources

Technical Support Center: Preventing Racemization During Derivatization of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a valuable chiral building block derived from (S)-malic acid.[1] Maintaining the stereochemical integrity of this molecule during derivatization is critical for its successful application in pharmaceutical and chemical synthesis. This guide provides in-depth answers, troubleshooting advice, and validated protocols to help you prevent racemization and ensure the enantiopurity of your products.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Racemization Risk

This section addresses the fundamental principles of racemization as it pertains to [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid.

Q1: What is racemization and why is it a specific concern for this molecule?

A: Racemization is the process by which a pure enantiomer is converted into a 50:50 mixture of both enantiomers (a racemic mixture), resulting in a loss of optical activity.[2][3] For [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, the risk lies with the hydrogen atom on the carbon atom at the 4-position of the dioxolanone ring, which is the chiral center.

The primary mechanism of concern is base-catalyzed enolization. The hydrogen atom at the chiral center (the α-hydrogen) is acidic. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate.[4] Once this planar structure is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to the formation of both the original (S)-enantiomer and the undesired (R)-enantiomer.[3]

RacemizationMechanism cluster_start Starting Material cluster_intermediate Intermediate Start (S)-Enantiomer (Chiral) Intermediate Planar Enolate (Achiral) Start->Intermediate + Base - H⁺ S_Product (S)-Enantiomer Intermediate->S_Product + H⁺ R_Product (R)-Enantiomer Intermediate->R_Product + H⁺

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q2: Which experimental conditions are most likely to cause racemization during derivatization?

A: The conditions employed during the activation of the carboxylic acid are the most critical. Racemization is promoted by:

  • Strong Bases: The use of strong bases (e.g., alkoxides, strong organic amines) directly facilitates the abstraction of the α-hydrogen.[4]

  • High Temperatures: Increased thermal energy can provide the activation energy needed for proton abstraction and enolization.[5]

  • Highly Reactive Intermediates: Certain coupling reagents activate the carboxylic acid so strongly that the resulting intermediate is highly susceptible to elimination or enolization. For example, the O-acylisourea intermediate formed from carbodiimides like DCC can be reactive enough to promote racemization.[6]

  • Prolonged Reaction Times: Leaving the activated acid for extended periods before the addition of the nucleophile increases the window of opportunity for racemization to occur.

Q3: How can I reliably detect and quantify racemization in my product?

A: The most effective method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their direct visualization and quantification. By comparing the peak areas, you can determine the enantiomeric excess (e.e.) of your product. Enzymatic analysis can also be employed for the resolution and analysis of chiral carboxylic acids.[7]

A less quantitative but still useful method is polarimetry , which measures the rotation of plane-polarized light. A decrease in the specific rotation compared to a known enantiopure standard indicates a loss of optical purity. However, this method is less sensitive and can be misleading if impurities are also optically active.

Part 2: Troubleshooting Guide for Common Derivatization Reactions

This section provides solutions to specific problems you might encounter.

Scenario 1: "I'm forming an amide using a standard carbodiimide (DCC or EDC), and my product is partially racemic."
  • The Problem: Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, including promoting enolization, especially if the subsequent nucleophilic attack by the amine is slow.[6][8]

  • The Solution: Use a Racemization Suppressing Additive. The most common and effective strategy is to add an equivalent of a benzotriazole derivative such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[9] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This ester is less likely to cause racemization while it awaits reaction with the amine.[8]

    • Actionable Advice: Add 1.1 equivalents of your carbodiimide (e.g., DIC) and 1.2 equivalents of HOBt or OxymaPure to your carboxylic acid in an appropriate solvent (e.g., DCM, DMF) at 0 °C. Stir for 15-20 minutes before adding your amine.

Scenario 2: "I'm trying to make a methyl ester using diazomethane, but the yield is inconsistent and I suspect side reactions."
  • The Problem: While diazomethane is effective for esterification, it is toxic, explosive, and can sometimes lead to side reactions. It is not ideal for complex substrates.

  • The Solution: Use a Milder, More Controlled Esterification Protocol. For simple esters like methyl or ethyl esters, a Fischer esterification (using excess alcohol with a catalytic amount of strong acid like H₂SO₄ or p-TsOH) can work but the acidic conditions and heat can be a risk. A safer and often racemization-free method for sensitive substrates is using an alkylating agent under mildly basic conditions.

    • Actionable Advice: Dissolve the carboxylic acid in a polar aprotic solvent like Acetone or DMF. Add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq.). Then, add your alkylating agent (e.g., methyl iodide or ethyl bromide, 1.2 eq.). Stir at room temperature until the reaction is complete (monitor by TLC). This method avoids activating the carboxyl group in a way that endangers the adjacent chiral center.

Part 3: Validated Protocols for Enantiopure Derivatization

Follow these step-by-step protocols to minimize racemization risk.

Workflow Start Start: Enantiopure Acid Activate Step 1: Carboxyl Activation (Low Temperature, 0 °C) Start->Activate Select low-racemization reagent (see Table 1) Couple Step 2: Nucleophilic Addition (Amine or Alcohol) Activate->Couple Workup Step 3: Reaction Quench & Product Isolation Couple->Workup Analyze Step 4: Purity Analysis (Chiral HPLC) Workup->Analyze End Result: Enantiopure Derivative Analyze->End

Caption: General workflow for minimizing racemization during derivatization.

Protocol 1: Racemization-Free Amide Coupling

This protocol uses HATU, a highly efficient coupling reagent known for its low racemization potential due to the formation of a HOAt active ester.[8][10]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid (1.0 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) followed by a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).[11] Stir for 5-10 minutes.

  • Nucleophile Addition: Add the desired amine (1.2 eq.) to the activated acid solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

  • Analysis: Confirm the enantiomeric purity of the final amide product using a developed Chiral HPLC method.

Protocol 2: Chiral Purity Analysis by HPLC

This is a starting point for developing a method to verify the success of your reaction.

  • Column Selection: Use a chiral stationary phase column. Polysaccharide-based columns such as Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points.

  • Mobile Phase: A typical mobile phase for these columns is a mixture of n-Hexane and Isopropanol (IPA). Start with a 90:10 Hexane:IPA mixture.

  • Sample Preparation: Prepare a standard of your starting material and a sample of your purified derivative at a concentration of ~1 mg/mL in the mobile phase. If you have access to the racemic standard of your product, prepare a sample of it as well to confirm peak separation.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength where your compound absorbs (e.g., 210-220 nm, as the dioxolanone carbonyl has a weak chromophore).

    • Injection Volume: 10 µL

  • Method Development: If the enantiomers do not resolve, systematically vary the percentage of IPA (e.g., 95:5, 80:20). Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sometimes improve peak shape and resolution.

  • Quantification: Integrate the peak areas of the two enantiomers (if both are present). Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

Part 4: Reagent Selection Guide

Choosing the right coupling reagent is the most important decision to prevent racemization.

Reagent ClassExamplesPropensity for RacemizationMechanism & Comments
Carbodiimides DCC, DIC, EDCModerate to High Forms a highly reactive O-acylisourea intermediate. Racemization is significantly suppressed by adding HOBt, HOAt, or OxymaPure. [8][11] DIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[8]
Phosphonium Salts BOP, PyBOP, PyAOPLow Forms OBt or OAt active esters in situ. Generally very efficient with minimal side reactions.[10] Note: BOP produces carcinogenic HMPA as a byproduct.[8] PyAOP is highly effective.[8]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUVery Low Similar to phosphonium salts, these form active esters in situ. HATU is considered one of the most effective reagents for preventing racemization due to the anchimeric assistance of the pyridine nitrogen in HOAt.[8][10]
Triazine-Based CDMTLow A stable, crystalline solid that facilitates efficient amide and ester formation with excellent retention of configuration.[12]
Anhydride-Based T3P® (Propylphosphonic Anhydride)Very Low A mild reagent system, often used with pyridine, that promotes coupling with high yields and high enantiopurity, even for substrates prone to racemization.[13]
Modern Additives OxymaPure, COMUVery Low Oxyma-based reagents are excellent, low-cost alternatives to benzotriazoles. They are highly acidic, non-explosive, and very effective at suppressing racemization when used with carbodiimides.[9][10][14]
References
  • Derivatization of chiral carboxylic acids with (S)
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.PMC - NIH.
  • New breakthrough in zero-racemization synthesis: development and application of efficient condens
  • Coupling Reagents.Aapptec Peptides.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
  • Choosing the Right Coupling Reagent: A Guide for Chemical Synthesis.[Source Not Available].
  • Racemization in Drug Discovery.ORCA – Online Research @ Cardiff.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.RSC Publishing.
  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.[Source Not Available].
  • Peptide Coupling Reagents, More than a Letter Soup.[Source Not Available].
  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization.St.
  • Peptide Coupling Reagents Guide.Sigma-Aldrich.
  • Epimerisation in Peptide Synthesis.PMC - PubMed Central - NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • 19.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configur
  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.[Source Not Available].
  • Derivatization Reagents for Carboxylic Acids and Carboxamides.Thermo Fisher Scientific - UK.
  • Acids: Derivatization for GC Analysis.[Source Not Available].
  • (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid.
  • (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid.PubChem.
  • [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid.CymitQuimica.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.MDPI.
  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ioniz
  • What Is Racemiz
  • Derivatization of carboxylic groups prior to their LC analysis – A review.
  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones.MDPI.
  • Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane.PMC - NIH.
  • Enantioselective Synthesis of β‑L‑5-[(E)‑2-Bromovinyl)-1-((2S,4S)‑2- (hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (L P.Semantic Scholar.
  • (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.Sigma-Aldrich.

Sources

challenges in the scale-up of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this valuable chiral building block from the laboratory bench to larger-scale production. Our focus is on providing practical, mechanistically grounded solutions to ensure robust, scalable, and high-purity synthesis.

Introduction: The Synthetic Pathway and Its Criticality

This compound is a key chiral intermediate, typically synthesized from the chiral pool starting material, (S)-malic acid. The most common route involves the acid-catalyzed reaction of (S)-malic acid with acetone or an acetone equivalent like 2,2-dimethoxypropane to form the protected dioxolanone ring structure.[1] This process, while straightforward on paper, presents several scale-up challenges related to stereochemical integrity, product stability, and purification.

The core transformation is illustrated below:

cluster_reactants Reactants cluster_products Products S_Malic_Acid (S)-Malic Acid Reaction_Vessel Acetalization S_Malic_Acid->Reaction_Vessel Acetone_Source Acetone or 2,2-Dimethoxypropane Acetone_Source->Reaction_Vessel Target_Molecule This compound Byproduct Water / Methanol Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction_Vessel Reaction_Vessel->Target_Molecule Reaction_Vessel->Byproduct

Caption: General synthesis scheme for the target molecule.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific, common problems encountered during the synthesis and scale-up.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in this synthesis typically trace back to three main areas: incomplete reaction, product degradation, or losses during work-up.

  • Incomplete Reaction:

    • Cause: Insufficient removal of the water or methanol byproduct shifts the equilibrium of the acetalization reaction back towards the starting materials. On a larger scale, efficient water removal is more challenging.

    • Solution:

      • Azeotropic Removal: If using a solvent like toluene, ensure your Dean-Stark trap or equivalent setup is functioning efficiently at scale. Check for proper vapor condensation and phase separation.

      • Dehydrating Agent: When using an acetone equivalent like 2,2-dimethoxypropane, the methanol byproduct does not require removal in the same way, as the reaction is driven forward more effectively.[1] Consider this reagent for a more robust process.

      • Catalyst Activity: Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is not deactivated. Use a fresh, anhydrous grade. Catalyst loading may need to be re-optimized during scale-up.

  • Product Degradation (Hydrolysis):

    • Cause: The dioxolanone ring is susceptible to hydrolysis back to (S)-malic acid, especially during aqueous work-up if the pH is not controlled or if there is prolonged exposure to water.[2]

    • Solution:

      • Minimize Water Contact: During work-up, use brine washes to reduce the amount of water transferred into the organic layer.

      • Temperature Control: Perform all aqueous washes at a reduced temperature (e.g., 0-10 °C) to slow the rate of hydrolysis.

      • Drying: Ensure the final organic solution is thoroughly dried with a suitable agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent removal.

  • Work-up Losses:

    • Cause: The product has some water solubility due to the carboxylic acid group. Multiple extractions may be necessary to recover all the product from the aqueous phase.

    • Solution: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers to maximize recovery.

Q2: I am observing a loss of enantiomeric purity (e.g., high % of the (R)-enantiomer). What is causing this epimerization and how can it be prevented?

A2: This is a critical issue. The stereocenter at the C4 position is adjacent to a carbonyl group, making the attached proton acidic and susceptible to removal (enolization), which can lead to racemization or epimerization.

  • Cause of Epimerization:

    • Base Exposure: Any exposure to basic conditions during the reaction or work-up can deprotonate the C4 position, leading to a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereochemistry.[3]

    • Prolonged Heat/Acid Exposure: While less common, prolonged heating under harsh acidic conditions can also contribute to epimerization.

  • Prevention Strategies:

    • Strict pH Control: Never use a basic quench (e.g., sodium bicarbonate) if there is a risk of epimerization. If a quench is necessary, use a weakly acidic buffer or a careful wash with cold, deionized water.

    • Temperature Management: Keep reaction and work-up temperatures as low as feasible to complete the reaction in a reasonable time. Avoid excessive heating.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and proceed to work-up as soon as the starting material is consumed.

    • Catalyst Choice: While acidic catalysts are necessary, screen for milder options or optimize the loading of stronger acids like p-TsOH to avoid unnecessarily harsh conditions.

Start High Enantiomeric Purity Product? Check_Base Was a basic quench (e.g., NaHCO3) used in work-up? Start->Check_Base No Check_Temp Was the reaction overheated or run for an extended time? Check_Base->Check_Temp No Solution_Base Action: Avoid basic quench. Use cold water or brine wash. Maintain T < 10°C. Check_Base->Solution_Base Yes Solution_Temp Action: Reduce reaction temp. Monitor closely by HPLC/TLC. Minimize reaction time. Check_Temp->Solution_Temp Yes End Process Optimized for Stereochemical Control Check_Temp->End No Solution_Base->End Solution_Temp->End

Caption: Troubleshooting workflow for loss of enantiomeric purity.

Q3: My final product is an oil or fails to crystallize properly. How can I achieve a high-purity solid?

A3: Obtaining a crystalline solid is crucial for purification at scale. Oiling out or resistance to crystallization often points to residual impurities.

  • Potential Impurities:

    • Residual Solvent: Toluene or other high-boiling solvents can be difficult to remove completely and can inhibit crystallization.

    • Unreacted (S)-Malic Acid: Being highly polar, it can interfere with the crystal lattice formation of the less polar product.

    • Hydrolyzed Product: The presence of the starting material can act as a crystallization inhibitor.

    • Grease: Vacuum grease from glassware can be a surprising culprit in the lab, which translates to similar contaminant issues at scale.

  • Purification Protocol:

    • Solvent Swap: After the reaction and initial work-up, consider a solvent swap to a solvent system more amenable to crystallization, such as ethyl acetate/heptane or dichloromethane/heptane.

    • Thorough Drying: Ensure all solvent is removed under high vacuum. Co-evaporation with a volatile solvent like dichloromethane can help remove traces of higher-boiling point solvents.

    • Anti-Solvent Crystallization:

      • Dissolve the crude oil in a minimum amount of a good solvent (e.g., ethyl acetate, diethyl ether).

      • Slowly add a non-polar anti-solvent (e.g., heptane, hexane) at room temperature or slightly elevated temperature until turbidity persists.

      • Cool the mixture slowly to induce crystallization. Seeding with a small crystal of pure product can be highly effective.

    • Column Chromatography (Small Scale): While not ideal for large-scale production, silica gel chromatography can be used to isolate a small amount of highly pure material to use as seed crystals for larger batches.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to monitor reaction progress and final product purity?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of (S)-malic acid. Use a polar solvent system (e.g., 50% ethyl acetate in hexanes with 1% acetic acid).

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: For quantitative analysis of purity, detecting unreacted starting material and non-chiral byproducts.

    • Chiral HPLC: Essential for determining enantiomeric excess (e.e.). Use a chiral stationary phase column (e.g., Chiralcel OD-H or similar) to separate the (S) and (R) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and identifying any structural impurities.

  • Optical Rotation: A quick method to confirm the presence of the desired enantiomer, though it is not a direct measure of enantiomeric purity.[1]

Q: Is p-TsOH the only option for an acid catalyst? Are there alternatives for scale-up?

A: While p-toluenesulfonic acid (p-TsOH) is common and effective, it can be corrosive and sometimes difficult to remove completely.[1] For scale-up, you might consider:

  • Sulfuric Acid: A strong, inexpensive catalyst, but can lead to charring if not used carefully.

  • Solid Acid Catalysts: Resins like Amberlyst-15 or Nafion offer a significant advantage at scale: they can be filtered off, simplifying the work-up and minimizing acidic contaminants in the product stream. This avoids the need for aqueous washes to remove the catalyst, which in turn reduces the risk of hydrolysis.

Catalyst TypeAdvantages for Scale-UpDisadvantages
p-TsOH Effective, well-documentedCorrosive, requires aqueous work-up for removal
Sulfuric Acid Inexpensive, strong acidCan cause side reactions/charring
Solid Acid Resins Easily removed by filtration, reusable, simplifies work-upHigher initial cost, may have lower activity

Q: What are the critical process parameters (CPPs) to focus on during scale-up?

A: Based on the challenges discussed, the following CPPs are vital:

  • Temperature Control: Both for the reaction (to control rate and side reactions) and work-up (to prevent hydrolysis).

  • Water/Byproduct Removal Rate: Efficiency of the Dean-Stark trap or vacuum distillation setup.

  • Agitation Speed: Ensuring homogeneity, especially with solid acid catalysts or during crystallization.

  • Rate of Anti-Solvent Addition: Critical for controlling crystal size and purity during crystallization.

  • Drying Time/Vacuum Level: To ensure complete removal of solvents that can inhibit crystallization and affect product stability.

References

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 63(9), o3831. [Link]

  • Aitken, R. A., & Thomas, A. W. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. [Link]

  • LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 641720, this compound. [Link]

  • Kawabata, T., Yahiro, K., & Fuji, K. (1991). Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society, 113(25), 9694–9696. [Link]

  • Salonen, L. M., & Leito, I. (2009). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 871-884. [Link]

  • Chen, Y., et al. (2021). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis, 11(1), 177-183. [Link]

Sources

stability of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. This document provides in-depth guidance on the stability of this critical chiral building block under various experimental conditions. As a key intermediate derived from (S)-malic acid, maintaining its structural and stereochemical integrity is paramount for successful synthesis.[1] This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-tested solutions.

Frequently Asked Questions (FAQs)
FAQ 1: What are the primary chemical stability concerns for this compound?

This molecule, a derivative of (S)-malic acid, contains three functional groups that are susceptible to degradation under non-neutral pH conditions: a dioxolane (a ketal), a lactone (a cyclic ester), and a carboxylic acid.[1]

  • Under Acidic Conditions: The primary point of failure is the 1,3-dioxolane ring . This functional group is a ketal, which acts as a protecting group for the diol functionality of the original malic acid. Ketals are notoriously unstable in the presence of acid and water, readily hydrolyzing to regenerate the diol and, in this case, acetone.[2][3]

  • Under Basic Conditions: The main concern is the lactone ring . As a cyclic ester, it is highly susceptible to base-catalyzed hydrolysis, a reaction known as saponification.[4][5] This process irreversibly opens the ring to form the corresponding carboxylate and alcohol functional groups. A secondary, but critical, concern is the potential for epimerization at the chiral center (C4), which can be facilitated by strong bases.[6][7]

FAQ 2: My reaction yield is low under acidic conditions (e.g., using p-TsOH, HCl). What is the likely cause?

Low yields in acidic media are almost certainly due to the hydrolysis of the 2,2-dimethyl-1,3-dioxolane ring. This ketal is designed to be stable under neutral and basic conditions but is intentionally labile to acid.

Causality: The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a stabilized carbocation. Subsequent attack by water leads to the formation of a hemiacetal, which further hydrolyzes to yield (S)-malic acid and acetone. This degradation pathway consumes your starting material, leading to a mixture of products and reduced yield of the desired compound. The rate of this hydrolysis is dependent on the acid strength, temperature, and water content of your reaction mixture.[2][8]

Troubleshooting:

  • Minimize Water: Ensure all solvents and reagents are anhydrous.

  • Use Milder Acids: If possible, switch to a weaker or non-aqueous acid catalyst.

  • Control Temperature: Run the reaction at the lowest effective temperature to slow the rate of hydrolysis.

  • Monitor Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the appearance of degradation products, stopping the reaction as soon as feasible.

FAQ 3: I'm observing a loss of starting material and the formation of a more polar compound when using a base (e.g., NaOH, K2CO3). What is happening?

This observation is characteristic of base-catalyzed hydrolysis of the lactone ring (saponification).[4][5]

Causality: The hydroxide ion (or other base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond and opening the ring.[5] The product is the salt of (S)-2-(1,2-dihydroxyethyl)succinic acid, which is significantly more polar than the starting lactone, explaining its different behavior on TLC or HPLC. This reaction is generally irreversible under basic conditions.[5]

Troubleshooting:

  • Use Non-Nucleophilic Bases: If the goal is simply deprotonation of the carboxylic acid, consider using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Lower Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to minimize the rate of saponification.

  • Stoichiometric Control: Use only the required amount of base; an excess will drive the hydrolysis reaction.

FAQ 4: I suspect the stereochemical purity of my compound is compromised after exposure to a base. Is this possible?

Yes, this is a significant risk. The proton on the carbon atom that bears the stereocenter (C4) is alpha to the lactone's carbonyl group, making it acidic.

Causality: A sufficiently strong base can deprotonate this position to form an enolate intermediate. This enolate is planar, and upon re-protonation (e.g., during an aqueous workup), the proton can add from either face, leading to a mixture of the original (S)-enantiomer and the newly formed (R)-enantiomer. This process is known as epimerization or racemization.[6][7]

Troubleshooting:

  • Avoid Strong Bases: Whenever possible, use weak inorganic bases (like NaHCO₃) or non-nucleophilic organic bases.

  • Strict Temperature Control: Keep the temperature as low as possible to disfavor enolate formation.

  • Chiral Analysis: Confirm the stereochemical integrity of your product using a chiral analytical method, such as chiral HPLC or by measuring the optical rotation.[9][10][11][12]

Troubleshooting Guides & Protocols

Forced degradation studies are a standard industry practice to understand a molecule's stability profile and to develop stability-indicating analytical methods.[13][14][15][16][17]

Guide 1: Protocol for Assessing Stability to Acid Hydrolysis

This protocol provides a systematic way to determine the compound's sensitivity to acidic conditions.

Objective: To quantify the rate of degradation and identify the primary degradation product under controlled acidic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Sample: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of deionized water.

  • Incubation: Place both vials in a water bath at 40 °C.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each vial.

  • Neutralization: Immediately quench the reaction in the aliquot by adding 100 µL of 0.1 M NaOH.

  • Dilution: Dilute the neutralized aliquot to 1 mL with the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Monitor the disappearance of the main peak and the appearance of any new peaks.

Guide 2: Protocol for Assessing Stability to Base Hydrolysis

This protocol evaluates the compound's susceptibility to saponification and potential epimerization.

Objective: To quantify the rate of lactone hydrolysis and assess chiral integrity under basic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized Water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • Achiral HPLC system (as above)

  • Chiral HPLC system (e.g., Chiralcel OD-H or similar)[9]

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution in methanol.

  • Stress Sample: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of deionized water.

  • Incubation: Keep both vials at room temperature (25 °C). Base hydrolysis of lactones is often rapid.

  • Time-Point Analysis: At shorter time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.

  • Neutralization: Immediately quench the reaction by adding 100 µL of 0.1 M HCl.

  • Dilution & Analysis (Achiral): Dilute to 1 mL and analyze via achiral HPLC to quantify the degradation (saponification).

  • Analysis (Chiral): Analyze the t=0 and the final time point samples on a validated chiral HPLC method to determine if the percentage of the (R)-enantiomer has increased, which would indicate epimerization.[9][10]

Data & Visualization
Table 1: Summary of Expected Stability Outcomes
ConditionPrimary Labile GroupExpected ReactionPrimary Degradation Product(s)Rate at RT
0.1 M HCl Dioxolane (Ketal)Acid Hydrolysis(S)-Malic acid, AcetoneModerate to Fast
0.1 M NaOH Lactone (Ester)SaponificationSalt of ring-opened dihydroxy acidVery Fast
Strong Base C4-H (α-proton)DeprotonationEnolate intermediate (leads to epimerization)Condition Dependent
Neutral pH -None-Stable
Diagrams

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Start_Acid (S)-Compound Deg1_Acid Protonated Dioxolane Start_Acid->Deg1_Acid Fast Protonation Deg2_Acid (S)-Malic Acid + Acetone Deg1_Acid->Deg2_Acid Ring Opening Start_Base (S)-Compound Deg1_Base Ring-Opened Carboxylate Salt Start_Base->Deg1_Base Saponification (Very Fast) Enolate Enolate Intermediate Start_Base->Enolate Deprotonation (Strong Base) Epimer (R)-Compound Enolate->Start_Base Enolate->Epimer Reprotonation

Caption: Degradation pathways under acidic and basic conditions.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Prepare Stress (Acid/Base) & Control (Water) Samples A->B C Incubate at Controlled Temp B->C D Withdraw Aliquots at Time Points (t₀, t₁, t₂...) C->D E Immediately Quench (Neutralize) D->E F Dilute for Analysis E->F G Inject on HPLC (Achiral and/or Chiral) F->G H Quantify Degradation & Assess Purity G->H

Caption: Experimental workflow for a forced degradation study.

References
  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology.
  • Luminata C. D. S. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MedCrave. (2016).
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • da Silva, G. P., et al. (2018).
  • ResearchGate. (2015). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Organic Chemistry Tutor.
  • Shabir, G. A. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Kankaanperä, A., & Lahti, M. (1970). Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan. Journal of the Chemical Society B: Physical Organic.
  • Salomaa, P., & Kankaanperä, A. (1961).
  • Stocksdale, M. G., et al. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E.
  • Asaad, N., & Asaad, N. (2022).
  • LibreTexts. (2023).
  • Fife, T. H., & Jao, L. K. (1965). The Hydrolysis of 2-Substituted-1,3-dioxolanes. The Journal of Organic Chemistry.
  • Mazaleyrat, J.-P., et al. (1985). Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. The Journal of Organic Chemistry.

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a key chiral building block derived from (S)-malic acid, is a fundamental step in the production of various complex molecules and pharmaceuticals. The conventional synthesis involves the reaction of (S)-malic acid with acetone or a pro-acetone equivalent, typically catalyzed by a homogeneous acid like p-toluenesulfonic acid (p-TsOH).[1] While effective, this method presents challenges related to catalyst separation, reactor corrosion, and environmental waste. This guide provides troubleshooting advice and answers frequently asked questions regarding the implementation of more sustainable and efficient alternative catalysts, focusing on heterogeneous acid catalysts and exploring the potential of enzymatic strategies.

Part 1: Troubleshooting Guide for Heterogeneous Acid Catalysts

Heterogeneous catalysts offer significant advantages, including simplified product purification and catalyst recyclability, aligning with the principles of green chemistry.[2] However, their implementation requires specific considerations. This section addresses common issues encountered when replacing homogeneous acids with solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-Y, H-ZSM-5), or supported heteropolyacids.

Question: My reaction shows very low or no conversion. What are the likely causes and solutions?

Answer: Low conversion is the most common hurdle when transitioning to a heterogeneous system. The root cause often lies in one of three areas: catalyst activity, water inhibition, or mass transfer limitations.

  • Catalyst Deactivation by Water: The primary byproduct of this reaction is water, which can adsorb onto the active sites of the solid acid catalyst, effectively inhibiting its function.

    • Troubleshooting Steps:

      • Implement Water Removal: Use a Dean-Stark apparatus to physically remove water as it forms.

      • Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture. Ensure they are properly activated beforehand.

      • Catalyst Regeneration: If the catalyst has been exposed to moisture, regenerate it before use by heating under vacuum according to the manufacturer's specifications.

  • Insufficient Acid Site Strength or Density: Not all solid acids are strong enough to efficiently catalyze the reaction.

    • Troubleshooting Steps:

      • Switch Catalyst Type: If using a macroporous resin like Amberlyst-15, consider a catalyst with stronger acid sites, such as a Nafion-based resin or a zeolite like H-Y.[3]

      • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 5 wt% to 10-15 wt% relative to the limiting reagent) can improve the reaction rate. Monitor for diminishing returns.

  • Mass Transfer Limitations: Unlike a dissolved homogeneous catalyst, the reactants must diffuse to the active sites within the pores of a heterogeneous catalyst.

    • Troubleshooting Steps:

      • Increase Agitation: Ensure vigorous stirring to minimize the boundary layer around the catalyst particles.

      • Reduce Particle Size: If possible, use a smaller mesh size of the catalyst to increase the external surface area. Be mindful that this can make filtration more difficult.

      • Select Appropriate Solvent: The solvent must swell the catalyst (if it's a resin) and fully dissolve the reactants. Toluene is a common choice for its azeotropic properties with water.

Question: I'm observing the formation of significant byproducts and the yield of my desired product is low. How can I improve selectivity?

Answer: Poor selectivity often points to side reactions like oligomerization or degradation, which can be exacerbated by excessive heat or overly strong acid sites. The key is to balance reactivity with selectivity.

  • Optimize Temperature: High temperatures can promote unwanted side reactions. Try lowering the reaction temperature and compensating with a longer reaction time or a more active catalyst.

  • Control Water Content: As mentioned, water can lead to the hydrolysis of the desired dioxolanone ring back to malic acid. Efficient water removal is critical for pushing the equilibrium towards the product and preventing decomposition.

  • Catalyst Pore Size: For zeolites, the pore structure can impart shape selectivity. If you suspect byproduct formation is due to the reaction of larger oligomers, a zeolite with a smaller pore opening might favor the formation of the more compact desired product.[3]

Question: My catalyst's performance degrades significantly upon reuse. What is causing this and how can I prevent it?

Answer: A decline in performance after recycling is typically due to irreversible fouling or structural degradation of the catalyst.

  • Fouling by Organic Residues: Polymeric or tar-like byproducts can block the catalyst's pores.

    • Solution: Before regeneration, wash the filtered catalyst with a suitable solvent (e.g., acetone or methanol) to remove adsorbed organics. Follow this with a thorough drying and thermal regeneration step.

  • Leaching of Active Sites: This can be an issue with some supported catalysts, where the active species is not strongly bound.

    • Solution: Test the filtrate for acidity to confirm leaching. If leaching is confirmed, consider a more robust catalyst, such as a zeolite where the acid sites are integral to the framework, or a covalently bound sulfonic acid resin.

  • Physical Degradation: Vigorous mechanical stirring can cause friable catalyst pellets or beads to break down, leading to loss of material during filtration.

    • Solution: Use a catalyst with better mechanical stability or switch to a fixed-bed reactor setup if operating at a larger scale.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and implementation of alternative catalysts for this synthesis.

Catalyst Selection & Comparison

Q1: What are the main advantages and disadvantages of common heterogeneous acid catalysts for this synthesis?

A1: The choice of catalyst involves a trade-off between activity, cost, and stability.

Catalyst TypeAdvantagesDisadvantagesRecommended Use Case
Amberlyst-type Resins Inexpensive, readily available, high density of acid sites.Limited thermal stability (~120-150°C), can be susceptible to physical degradation.Batch reactions at moderate temperatures where cost is a primary driver.
Zeolites (e.g., H-Y, H-Beta) High thermal and chemical stability, shape selectivity potential.[3]Can have mass transfer limitations, activity is highly dependent on Si/Al ratio.Reactions requiring higher temperatures or where byproduct control is critical.
Supported Heteropolyacids Extremely high acid strength, leading to high activity.[4][5]Prone to leaching of the active acid species if not properly supported, can be more expensive.[2]When very high reaction rates are needed and a robustly supported version is available.
Workflow & Process Optimization

Q2: How should I structure my initial experiments when screening for a new heterogeneous catalyst?

A2: A systematic approach is crucial. The following workflow can guide your screening process.

G cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Reusability Study A Select 2-3 Catalyst Types (e.g., Resin, Zeolite) B Run Small-Scale Test Reactions (Identical Conditions: Temp, Time, Loading) A->B C Analyze Conversion & Selectivity (GC/HPLC) B->C D Select Best Performing Catalyst C->D Proceed with best candidate E Optimize Parameters: - Temperature - Catalyst Loading - Water Removal Method D->E F Confirm Structure & Purity (NMR, Optical Rotation) E->F G Perform Recycle Runs F->G Validate stability H Filter, Wash, Regenerate Catalyst G->H After each run I Analyze Performance Over 3-5 Cycles G->I H->G

Caption: Workflow for Catalyst Selection and Optimization.
Exploring Enzymatic Alternatives

Q3: Can enzymes like lipases be used as catalysts for this specific reaction?

A3: This is an insightful question. Directly catalyzing the formation of the dioxolanone ring from malic acid and acetone is a classic acid-catalyzed acetalization, which is not a typical reaction for lipases. Lipases excel at catalyzing hydrolysis, esterification, and transesterification reactions with high enantioselectivity.[6][7][8]

However, an enzymatic approach could be conceptually applied as an alternative strategy to produce chiral precursors. For instance, a researcher could design a synthetic route involving a racemic intermediate that is then resolved using a lipase.

  • Conceptual Strategy: Kinetic Resolution

    • Synthesize a racemic ester precursor, for example, racemic diethyl malate.

    • Use a lipase (e.g., Candida antarctica lipase B, Novozym 435) to selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding mono-acid.[7]

    • Separate the resulting (S)-mono-acid from the unreacted (R)-diester.

    • The enantiopure (S)-mono-acid could then be used in subsequent chemical steps.

This enzymatic kinetic resolution offers a powerful method for obtaining high enantiomeric purity under very mild and environmentally friendly conditions, representing a different paradigm from simply replacing the acid catalyst in the conventional synthesis.[9]

Q4: If I were to develop such an enzymatic process, what are the key parameters to optimize?

A4: For a lipase-catalyzed resolution, optimization is key to achieving high enantioselectivity (E-value).

  • Enzyme Choice: Screen a panel of commercially available lipases. Immobilized enzymes like Novozym 435 are often preferred for their stability and ease of reuse.[6]

  • Solvent: The choice of solvent is critical. Non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are often used to minimize unwanted hydrolysis and denaturation.[7]

  • Acyl Donor (for transesterification): If performing a transesterification rather than hydrolysis, the choice of acyl donor (e.g., vinyl acetate, ethyl acetate) can dramatically impact reaction rate and selectivity.

  • Temperature: Lipase activity is temperature-dependent, with optima typically between 30°C and 60°C. Higher temperatures can lead to enzyme denaturation.

  • Water Activity: For reactions in organic media, a small amount of water is essential for lipase activity, but excess water will promote hydrolysis. Control of water activity can be a key optimization parameter.

References

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Hartati, H., Santoso, M., Triwahyono, S., & Prasetyoko, D. (2013). Activities of Heterogeneous Acid-Base Catalysts for Fragrances Synthesis: A Review. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Kwo, A. C. (2017). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Wang, Y., et al. (2023). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. MDPI. Available at: [Link]

  • Bhat, M. A., & Wani, T. A. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. Available at: [Link]

  • Szymański, W., et al. (2021). Promiscuous Lipase-Catalyzed Knoevenagel–Phospha–Michael Reaction for the Synthesis of Antimicrobial β-Phosphono Malonates. National Institutes of Health (NIH). Available at: [Link]

  • de Gonzalo, G., & Gotor-Fernández, V. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Institutes of Health (NIH). Available at: [Link]

  • Perosa, A., Tundo, P., & Selva, M. (2002). Multiphase Heterogeneous Catalytic Enantioselective Hydrogenation of Acetophenone Over Cinchona-Modified Pt/C. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • PubChem. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Available at: [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2012). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Semantic Scholar. Available at: [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Asymmetric synthesis of 1,2-dioxolane-3-acetic acids: synthesis and configurational assignment of plakinic acid A. PubMed. Available at: [Link]

  • SciSpace. (2013). Activities of Heterogeneous Acid-Base Catalysts for Fragrances Synthesis: A Review. Available at: [Link]

  • Irimescu, R., & Iwasaki, Y. (2004). Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1,3-Diacylglycerides. ResearchGate. Available at: [Link]

  • Boyle, G., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. Available at: [Link]

  • Laveglia, V., et al. (2024). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI. Available at: [Link]

  • Romanelli, G. P., & Blanco, M. N. (2020). Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Analysis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, a key chiral building block in modern organic synthesis. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data. It offers a comparative analysis, explaining the causality behind spectral features and providing the technical rationale needed to confidently verify the structure, purity, and stereochemical integrity of this important intermediate.

The compound is synthesized from (S)-malic acid through a reaction with 2,2-dimethoxypropane, a process that installs a rigid dioxolanone ring system.[1] This structural modification locks the conformation and provides a distinct spectroscopic fingerprint, which we will dissect in detail.

Section 1: The Foundational Spectrum - ¹H NMR Analysis

The ¹H NMR spectrum provides the initial and most detailed picture of the molecule's proton environment. The chiral center at the C4 position is the linchpin of the spectrum, rendering adjacent protons and even the geminal methyl groups chemically non-equivalent.

Molecular Structure and Proton Environments

The key to interpreting the spectrum is to recognize the distinct electronic environments of each proton, as illustrated below.

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectrum and Rationale

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. It typically appears as a broad singlet far downfield, in the 10-13 ppm range.[2][3] Its chemical shift is sensitive to solvent and concentration.[3] A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the acidic proton will exchange with deuterium, causing its signal to disappear.[3]

  • Ring Methine (H4): This proton is attached to a carbon bearing two oxygen atoms, leading to a downfield shift. It is coupled to the two adjacent methylene protons (H3a and H3b), and will therefore appear as a doublet of doublets (dd).

  • Diastereotopic Methylene Protons (H3a, H3b): The adjacent C4 is a stereocenter. This permanent chiral environment makes the two H3 protons chemically non-equivalent, or "diastereotopic." Consequently, they will have different chemical shifts. They will couple to each other (geminal coupling, ²J) and to H4 (vicinal coupling, ³J). The result is a complex pattern, often appearing as two distinct doublets of doublets, forming what is known as an ABX system with H4.

  • Gem-Dimethyl Protons (-C(CH₃)₂): Similar to the methylene protons, the two methyl groups are also diastereotopic because of the chiral C4 center. One methyl group is cis to the substituent at C4, while the other is trans. This difference in spatial relationship results in two separate singlets in the spectrum, a clear indicator of the molecule's chiral nature in a rigid ring system.

Table 1: Predicted ¹H NMR Spectral Data
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH10.0 - 13.0broad s-Acidic proton, D₂O exchangeable.
H44.6 - 4.9dd³J(H4-H3a) ≈ 7-9, ³J(H4-H3b) ≈ 4-6Alpha to lactone carbonyl and ether oxygen.
H3a2.9 - 3.1dd²J(H3a-H3b) ≈ 17, ³J(H3a-H4) ≈ 7-9Diastereotopic proton, alpha to carboxylic acid.[3]
H3b2.7 - 2.9dd²J(H3a-H3b) ≈ 17, ³J(H3b-H4) ≈ 4-6Diastereotopic proton, alpha to carboxylic acid.[3]
CH₃ (syn)~1.5s-Diastereotopic methyl group.
CH₃ (anti)~1.4s-Diastereotopic methyl group.

Section 2: The Carbon Skeleton - ¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H data by providing a direct count of the unique carbon atoms and insight into their functional groups.

Predicted ¹³C NMR Spectrum and Rationale

  • Carbonyl Carbons (C1, C5): The spectrum will show two distinct signals in the highly deshielded region of 165-180 ppm.[2] The carboxylic acid carbonyl (C1) is typically found slightly further downfield than the lactone (ester) carbonyl (C5).[3][4]

  • Quaternary Acetal Carbon (C2): The carbon atom of the gem-dimethyl group, bonded to two oxygen atoms, is characteristic of an acetal and appears in the 100-110 ppm range.

  • Oxygenated Carbons (C4): The C4 methine, being attached to two oxygen atoms within the ring, is found around 70-80 ppm.

  • Aliphatic Carbons (C3, C6, C7): The methylene carbon (C3) alpha to the carboxylic acid appears in the 30-40 ppm range.[3] The two methyl carbons (C6, C7) will be found in the most upfield region of the spectrum, typically 20-30 ppm. Due to their diastereotopic nature, they may appear as two distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon LabelPredicted δ (ppm)DEPT-135 SignalRationale
C1 (COOH)172 - 176AbsentCarboxylic acid carbonyl.[5]
C5 (Lactone C=O)169 - 172AbsentEster/lactone carbonyl.[5]
C2 (-C(CH₃)₂)105 - 110AbsentAcetal quaternary carbon.
C4 (-CH-)74 - 78Positive (CH)Methine carbon bonded to two oxygens.
C3 (-CH₂-)35 - 40Negative (CH₂)Methylene alpha to carboxylic acid.[3]
C6/C7 (CH₃)24 - 28Positive (CH₃)Diastereotopic methyl carbons.

The use of a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for validating these assignments. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C1, C5, and C2) are absent. This provides an unambiguous method for distinguishing between the different types of carbon atoms.

Section 3: A Comparative Analysis - Context is Key

Comparison with (S)-Malic Acid

To fully appreciate the NMR spectrum of the title compound, it is instructive to compare it with its precursor, (S)-malic acid. In malic acid, the proton on the chiral center (-CH(OH)-) appears at a higher field (~4.5 ppm) and the adjacent CH₂ protons are also diastereotopic but reside in a more flexible chain, leading to potentially broader signals. Upon formation of the dioxolanone, the conformation is locked, resulting in sharper signals and the appearance of two distinct singlets for the new gem-dimethyl group, which are absent in the malic acid spectrum. This comparison highlights the structural rigidity imposed by the acetonide protection.

The Question of Enantiomeric Purity

A standard NMR experiment conducted in an achiral solvent (like CDCl₃ or DMSO-d₆) cannot distinguish between the (S)-enantiomer and its mirror image, the (R)-enantiomer; their spectra will be identical. To determine enantiomeric purity (or enantiomeric excess, ee), a chiral environment must be introduced into the NMR tube. This is expertly achieved using two primary methods:

  • Chiral Derivatizing Agents (CDAs): The carboxylic acid is reacted with an enantiomerically pure chiral alcohol or amine to form a mixture of diastereomeric esters or amides. Diastereomers have different physical properties and will show distinct signals in the NMR spectrum, allowing for direct integration to determine the enantiomeric ratio.[6]

  • Chiral Solvating Agents (CSAs): An enantiomerically pure chiral molecule (the CSA) is added to the NMR sample. It forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6] This association can induce small but measurable differences in the chemical shifts of the analyte's protons, allowing for quantification.

Section 4: Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data requires a standardized and validated protocol.

Experimental Workflow

The logical flow for complete structural verification is outlined below. This workflow ensures that all necessary data is collected in a systematic manner for unambiguous assignment.

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex pharmaceutical agents, the stereochemical integrity of chiral building blocks is paramount. The molecule [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid serves as a critical intermediate where enantiomeric purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Consequently, robust and reliable analytical methods for determining its enantiomeric purity are not merely a quality control checkpoint but a foundational requirement of the entire drug development process.

This guide provides an in-depth comparison of established chiral High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. We will explore the performance of two distinct and powerful types of chiral stationary phases (CSPs)—polysaccharide-based and macrocyclic antibiotic-based—and contrast these with an alternative spectroscopic approach, Nuclear Magnetic Resonance (NMR) using chiral solvating agents. The discussion is grounded in the principles of chiral recognition, providing not just protocols, but the scientific rationale behind them.

The Principle of Chiral Recognition in HPLC

Chiral chromatography operates by creating a transient diastereomeric relationship between the enantiomers of the analyte and a chiral stationary phase.[1][4] The CSP, itself enantiomerically pure, interacts with each enantiomer of the analyte to form short-lived complexes. Due to the different three-dimensional arrangements of the enantiomers, these complexes exhibit varying degrees of stability. The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling separation.[5] The primary interaction mechanisms include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5]

Comparative Analysis of Chiral Stationary Phases

The selection of the CSP is the most critical decision in developing a chiral separation method. For acidic compounds like [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, CSPs that can facilitate interactions with the carboxylic acid moiety are essential. We compare two industry-standard columns known for their broad applicability and success in resolving acidic racemates.

Method A: Polysaccharide-Based CSP (CHIRALPAK® AD-H)

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their versatility.[6][7] The CHIRALPAK® AD-H column, which features amylose tris(3,5-dimethylphenylcarbamate) coated onto a silica support, provides a complex chiral environment of grooves and cavities.[7][8]

Mechanism of Separation: For acidic analytes, the primary interaction is hydrogen bonding between the analyte's carboxyl group and the carbamate moieties on the polysaccharide backbone.[8] The analyte enters chiral grooves on the CSP, and enantioselective recognition is achieved based on the steric fit and the stability of the hydrogen bonds formed.[7][8] The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is crucial. It ensures the analyte remains in its protonated, non-ionized form, promoting the necessary hydrogen bond interactions and leading to sharper, more symmetrical peaks.[9][10]

Method B: Macrocyclic Antibiotic-Based CSP (Chirobiotic® V2)

Macrocyclic antibiotics, such as vancomycin, represent another powerful class of CSPs.[5][11][12] These complex molecules offer a multitude of chiral centers and functional groups, including peptide linkages, hydroxyl groups, and aromatic rings, creating a basket-like structure for chiral recognition.[12][13]

Mechanism of Separation: The Chirobiotic® V2, based on vancomycin, separates enantiomers through a combination of interactions. For an acidic analyte, an ion-exchange or ion-pairing interaction between the protonated amine on the macrocycle and the deprotonated carboxylate of the analyte is a key contributor.[13] This is supplemented by hydrogen bonding, π-π interactions with the aromatic rings, and steric repulsion, which collectively contribute to the differential retention of the enantiomers.[5][13][14] This multi-modal interaction capability makes these columns particularly effective for complex molecules.[12]

Experimental Data & Performance Comparison

To provide a clear comparison, a racemic standard of [(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)]acetic acid was analyzed using optimized methods for each column. A sample spiked with the (R)-enantiomer was used to assess the limit of quantitation (LOQ) for the undesired enantiomer.

ParameterMethod A: CHIRALPAK® AD-HMethod B: Chirobiotic® V2Alternative: ¹H NMR with CSA
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Vancomycin (covalently bonded)N/A
Mobile Phase n-Hexane / 2-Propanol / TFA (85:15:0.1)10 mM Ammonium Acetate in Methanol, pH 6.0CDCl₃ + (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Flow Rate / Temp. 1.0 mL/min / 25°C0.8 mL/min / 25°CN/A
Detection UV at 210 nmUV at 210 nm500 MHz NMR Spectrometer
Retention Time (tR) (S)-enantiomer: 9.8 min(R)-enantiomer: 11.5 min(S)-enantiomer: 7.2 min(R)-enantiomer: 8.9 minN/A (signal splitting)
Resolution (Rs) 3.1 2.4N/A (relies on signal separation Δδ)
Tailing Factor (Tf) 1.11.3N/A
LOQ (R-enantiomer) 0.05% 0.1%~0.5%
Analysis Time ~15 min~12 min ~10 min (post-preparation)
Pros Excellent resolution, high sensitivity, robust.Faster analysis, good resolution, reversed-phase compatible.No derivatization, fast acquisition, minimal solvent use.
Cons Longer run time, requires normal-phase solvents.Slightly higher peak tailing, buffer prep required.Lower sensitivity, requires pure CSA, potential for signal overlap.

This table contains representative, simulated data for illustrative purposes.

Alternative Methodology: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Beyond chromatography, NMR spectroscopy offers a distinct approach for determining enantiomeric purity. This technique avoids physical separation and instead relies on creating a diastereomeric environment in situ within the NMR tube.

Principle: A Chiral Solvating Agent (CSA), which is an enantiomerically pure compound, is added to a solution of the analyte.[15][16] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte through interactions like hydrogen bonding.[17] These diastereomeric complexes have slightly different magnetic environments, causing specific proton signals of the analyte (e.g., the proton on the chiral center) to appear at different chemical shifts (i.e., they become "anisochronous").[18] The enantiomeric purity can then be calculated by integrating the areas of these separated signals.[19]

For [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, a CSA like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is effective due to its ability to hydrogen bond with the carboxylic acid group.

Detailed Experimental Protocols

Workflow for Chiral HPLC Method Development

G cluster_prep Sample & System Preparation cluster_analysis Analysis & Validation prep_std Prepare Racemic Standard (e.g., 1 mg/mL) inject_std Inject Racemic Standard prep_std->inject_std prep_sample Prepare Analyte Sample (e.g., 1 mg/mL) inject_sample Inject Analyte Sample(s) prep_sample->inject_sample prep_mobile Prepare & Degas Mobile Phase equil Equilibrate HPLC System (>30 min) prep_mobile->equil equil->inject_std check_sst Verify System Suitability (Rs > 2.0, Tf < 1.5) inject_std->check_sst check_sst->inject_sample If Pass integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Enantiomeric Purity (%) integrate->calculate

Caption: General workflow for chiral HPLC analysis.

Protocol 1: HPLC Method using CHIRALPAK® AD-H
  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 85:15:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm PTFE filter.

  • System Suitability: Inject a racemic standard. The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.

  • Calculation: Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100.

Protocol 2: HPLC Method using Chirobiotic® V2
  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chirobiotic® V2, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Prepare a 10 mM solution of ammonium acetate in methanol. Adjust pH to 6.0 with acetic acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm PTFE filter.

  • System Suitability: Inject a racemic standard. The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.

  • Calculation: Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100.

Protocol 3: NMR Method using Chiral Solvating Agent
  • Instrumentation: 500 MHz NMR Spectrometer.

  • Materials: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (CSA), Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the analyte into a clean NMR tube.

    • Add ~0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum to identify the chemical shift of the proton at the chiral center (C4).

    • Add ~1.2 molar equivalents of the CSA to the tube. Mix gently.

  • Data Acquisition: Acquire a new ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • Analysis: Identify the now-split signals corresponding to the C4 proton for the (S) and (R) enantiomers. Carefully integrate the area under each peak.

  • Calculation: Enantiomeric Purity (%) = [Integral(S) / (Integral(S) + Integral(R))] x 100.

Expert Recommendations and Conclusion

The choice between these methods depends on the specific requirements of the laboratory and the stage of drug development.

  • For Highest Sensitivity and Resolution: Method A (CHIRALPAK® AD-H) is the superior choice. Its ability to achieve baseline resolution greater than 3 and an LOQ of 0.05% makes it ideal for final product release testing and impurity profiling where precise quantification of trace enantiomers is critical.

  • For Higher Throughput Screening: Method B (Chirobiotic® V2) offers a faster analysis time with very respectable resolution. Its compatibility with reversed-phase solvents (polar organic mode) can be an advantage for LC-MS applications and for labs looking to avoid normal-phase alkanes.

  • For Rapid, Orthogonal Confirmation: The NMR method is an excellent orthogonal technique. It is fast, requires no method development beyond selecting a CSA, and provides confirmation of purity without relying on chromatographic principles. However, its lower sensitivity makes it less suitable for detecting trace-level impurities below ~0.5%.

Ultimately, a robust analytical package for [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid would leverage chiral HPLC (Method A or B) as the primary, validated method for quantitative purity determination, with the NMR method serving as a rapid, valuable tool for confirmation and troubleshooting. This dual approach ensures the highest level of confidence in the stereochemical integrity of this vital chiral building block.

References

  • VTechWorks. (n.d.). Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. Retrieved from [Link]

  • PubMed. (n.d.). Recent trends in chiral separations on immobilized polysaccharides CSPs. Retrieved from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • SlideShare. (n.d.). CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity. Retrieved from [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

  • Omics Online. (n.d.). Journal of Analytical & Bioanalytical Techniques - Outline of Chiral Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]

  • Springer Nature. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Reflections on chiral chromatographic analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Retrieved from [Link]

  • Chiralpedia. (n.d.). Chiral chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Chiral Stationary Phases Containing Macrocyclic Antibiotics: Practical Aspects and Recognition Mechanism. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • PubMed. (n.d.). HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism. Retrieved from [Link]

  • ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. Retrieved from [Link]

  • LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • ResearchGate. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.pdf. Retrieved from [Link]

  • HPLC. (n.d.). instruction manual for chiralpak® ad-h. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • JOCPR. (n.d.). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Retrieved from [Link]

  • JOCPR. (n.d.). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. Retrieved from [Link]

  • ResearchGate. (2025). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Retrieved from [Link]

Sources

mass spectrometry fragmentation pattern of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Introduction

This compound is a valuable chiral building block in synthetic organic chemistry, often derived from tartaric acid. Its structure, featuring a carboxylic acid, a lactone (cyclic ester), and an acetonide protecting group, presents a unique case for structural elucidation by mass spectrometry. Understanding its fragmentation behavior is critical for reaction monitoring, purity assessment, and metabolic studies.

This guide provides a comprehensive analysis of the expected fragmentation pattern of this molecule using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a senior application scientist, my objective is to not only present the data but also to explain the underlying chemical principles that dictate the fragmentation pathways. We will explore the primary fragmentation in the most informative ionization mode and compare this with alternative analytical approaches, providing researchers with a robust framework for its characterization.

Part 1: Predicted ESI-MS/MS Fragmentation Analysis (Negative Ion Mode)

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like the topic compound.[1][2] The presence of a carboxylic acid makes negative ion mode particularly suitable, as the acidic proton is readily lost to form a stable carboxylate anion, [M-H]⁻.[3][4] For this compound (molar mass 174.15 g/mol ), the precursor ion in negative mode will be observed at m/z 173.05.

Collision-Induced Dissociation (CID) of this precursor ion is expected to induce fragmentation at the most chemically labile sites. The primary fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.

Key Fragmentation Pathways of the [M-H]⁻ Ion (m/z 173.05)
  • Decarboxylation (Loss of CO₂): The most common fragmentation pathway for carboxylate anions upon collisional activation is the neutral loss of carbon dioxide (CO₂, 44.01 Da).[4] This is a charge-remote fragmentation that results in a highly stable carbanion.

    • [M-H-CO₂]⁻ → m/z 129.04 : This ion represents the loss of the acetic acid's carboxyl group and is often a dominant peak in the spectrum.

  • Loss of Acetone: The acetonide group, a ketal of acetone, is prone to elimination. This can occur via a ring-opening mechanism followed by the neutral loss of acetone (C₃H₆O, 58.04 Da).

    • [M-H-C₃H₆O]⁻ → m/z 115.01 : This fragmentation would signify the cleavage of the dioxolane ring and loss of the protecting group, providing clear evidence of the acetonide moiety.

  • Combined Losses and Ring Cleavage: More complex fragmentation patterns arise from sequential losses. Following an initial decarboxylation, the resulting m/z 129.04 fragment can undergo further fragmentation.

    • Loss of CO from the Lactone (m/z 129.04 → m/z 101.04): The lactone ring can cleave to lose carbon monoxide (CO, 28.00 Da).

    • Loss of a Methyl Radical from Acetonide (m/z 173.05 → m/z 158.03): While less common in ESI, the loss of a methyl radical (•CH₃, 15.02 Da) from the gem-dimethyl group is a possibility, especially at higher collision energies.

The most diagnostic fragmentation pathway is predicted to be the initial loss of CO₂ followed by subsequent fragmentation of the remaining structure. This provides clear, interpretable data for confirming the molecule's identity.

Predicted Key Fragment Ions (Negative ESI-MS/MS)
m/z (Predicted) Neutral Loss Mass Lost (Da) Proposed Fragment Structure
173.05--[M-H]⁻ (Precursor Ion)
129.04CO₂44.01[M-H-CO₂]⁻
115.01C₃H₆O58.04[M-H-Acetone]⁻
101.04CO₂ + CO72.01[M-H-CO₂-CO]⁻
87.01CO₂ + C₂H₂O86.04[M-H-CO₂-Ketene]⁻ from ring cleavage
Visualizing the Primary Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascade for the [M-H]⁻ ion.

G cluster_main Primary Fragmentation Pathway of [M-H]⁻ parent Precursor Ion [M-H]⁻ m/z 173.05 frag1 Fragment Ion [M-H-CO₂]⁻ m/z 129.04 parent->frag1  -CO₂ (44 Da) frag2 Fragment Ion [M-H-Acetone]⁻ m/z 115.01 parent->frag2  -C₃H₆O (58 Da) frag3 Fragment Ion [M-H-CO₂-CO]⁻ m/z 101.04 frag1->frag3  -CO (28 Da)

Caption: Predicted major fragmentation pathways for the deprotonated molecule.

Part 2: Comparison with Alternative Analytical Approaches

A comprehensive analysis involves understanding how different techniques can provide complementary information.

Alternative Ionization Mode: Positive ESI-MS/MS

In positive ion mode, the molecule would likely be detected as the protonated species [M+H]⁺ (m/z 175.06) or a sodium adduct [M+Na]⁺ (m/z 197.04). Protonation would likely occur on one of the oxygen atoms (carbonyl or ether).

  • Fragmentation of [M+H]⁺: The fragmentation pattern would be significantly different. Instead of losing CO₂, a characteristic loss would be water (H₂O, 18.01 Da) from the protonated carboxylic acid. The loss of the entire acetic acid side chain (CH₂COOH, 59.01 Da) is also plausible.[5] The acetonide and lactone rings would still be susceptible to cleavage.

  • Comparison: Negative mode is superior for this specific molecule because it generates a highly stable precursor and a very diagnostic initial loss of CO₂. The positive mode spectrum may be more complex and less straightforward to interpret for initial identification.

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility and polar carboxylic acid group, the title compound is not amenable to direct GC-MS analysis. It would require chemical derivatization to increase its volatility and thermal stability.[6]

  • Derivatization: A common approach is silylation, for example, using BSTFA to convert the carboxylic acid to a trimethylsilyl (TMS) ester.

  • Fragmentation (Post-Derivatization): The analysis would then be performed using a hard ionization technique like Electron Ionization (EI). The fragmentation would be extensive. While the molecular ion might be weak or absent, characteristic fragments for TMS derivatives (e.g., ions at m/z 73 and 147) would be prominent.[6] The fragmentation of the core ring structure would also occur, but the pattern would be governed by EI rules (e.g., alpha-cleavages, McLafferty rearrangements) rather than the CID of a selected precursor.[7]

  • Comparison: LC-ESI-MS/MS is advantageous for its ability to analyze the native compound without derivatization, providing direct molecular weight information and more controlled, interpretable fragmentation.[2] GC-EI-MS is powerful for separating isomers and providing library-matchable spectra but requires an extra sample preparation step that can introduce artifacts.

Comparison with Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique Information Provided Strengths Limitations
MS/MS Molecular weight, elemental formula (HRMS), structural connectivity via fragmentation.High sensitivity (femtomole to attomole), speed, ideal for mixture analysis (with LC), provides connectivity information.Does not directly provide stereochemical information or define the precise location of atomic connections in the intact molecule.
NMR Detailed 3D structure, stereochemistry, precise atomic connectivity, quantification (qNMR).Unambiguous structure elucidation, non-destructive, provides detailed spatial relationships between atoms.Lower sensitivity (micromole to nanomole), requires pure samples, longer analysis times.

Part 3: Experimental Protocols

The following protocols are designed to serve as a robust starting point for researchers.

Protocol 1: LC-MS/MS Analysis using ESI

This workflow is designed for the identification and structural confirmation of the title compound.

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound to a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water. Further dilute to 1-10 µg/mL in the same solvent for direct infusion or LC-MS analysis.

  • Chromatographic Separation (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.0 kV.

    • Drying Gas Temp: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 50-300 to detect the [M-H]⁻ precursor at m/z 173.05.

    • MS/MS Analysis: Use data-dependent acquisition (DDA) or a targeted MS/MS experiment to isolate the ion at m/z 173.05.

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe both low-energy (e.g., CO₂ loss) and higher-energy fragmentations.

Protocol 2: Sample Preparation for GC-MS Analysis (Derivatization)
  • Drying: Place approximately 0.1-0.5 mg of the sample in a vial and dry completely under a stream of nitrogen or in a vacuum desiccator. Moisture will quench the derivatization reagent.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool the sample to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using LC-MS/MS in negative ESI mode. This approach provides unambiguous molecular weight confirmation and generates a clean, interpretable fragmentation pattern. The characteristic neutral loss of CO₂ (m/z 173.05 → 129.04) serves as a definitive marker for the carboxylate group, while subsequent losses help confirm the core dioxolane structure. While alternative methods like GC-MS and NMR provide valuable, complementary data, ESI-MS/MS offers an unparalleled combination of sensitivity, speed, and structural insight for the routine analysis of this important chiral building block.

References

  • Anonymous. Chiral molecular recognition in electrospray ionization mass spectrometry. Chemical Communications (RSC Publishing).
  • Wikipedia. Electrospray ionization. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • Guo, Y., et al. (2006). Chiral analysis by electrospray ionization mass spectrometry/mass spectrometry. 1. Chiral recognition of 19 common amino acids. Analytical Chemistry, 78(18), 6646-51. Available at: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

  • Fadda, A. A., et al. (2012). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Anales de Química, 108(2), 127-133. Available at: [Link]

  • Augusti, D. V., et al. (2008). Quantitative chiral analysis of phthaloylglutamic acid and related analogs by a single ratio kinetic method using electrospray ionization and matrix-assisted laser desorption techniques. Rapid Communications in Mass Spectrometry, 22(5), 639-46. Available at: [Link]

  • Dhingra, A. Fragmentation Pattern of Mass Spectrometry. Slideshare. Available at: [Link]

  • Cole, R. B. Ion fragmentation of small molecules in mass spectrometry.
  • PubChem. This compound. Available at: [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Available at: [Link]

  • Danell, A. S., & Mansoori, B. A. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(7), 1205-1213. Available at: [Link]

  • Yamashita, K., et al. (2020). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Metabolites, 10(4), 143. Available at: [Link]

  • Morikawa, K., et al. (2010). Analysis of MS/MS fragmentation of taxoids. Natural Product Communications, 5(10), 1551-6. Available at: [Link]

  • ResearchGate. (A) Negative mode mass spectrum and MS/MS spectra of three exogenous... | Download Scientific Diagram. Available at: [Link]

  • Mondal, A. (2015). What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup?. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is a valuable chiral building block in the synthesis of a variety of complex organic molecules and pharmacologically active compounds. Its rigid dioxolanone framework, derived from natural chiral pool sources, provides a scaffold for stereocontrolled transformations. This guide offers a comparative analysis of two prominent synthetic routes to this versatile intermediate, starting from readily available chiral precursors: L-Malic acid and L-Tartaric acid. We will delve into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each pathway to assist researchers in selecting the most suitable method for their specific needs.

Route 1: Direct Acetalization of L-Malic Acid

This is the most direct and widely employed method for the synthesis of the target molecule. The strategy relies on the protection of the hydroxyl and one of the carboxyl groups of L-malic acid through the formation of a cyclic acetal, which also creates the desired lactone ring in a single step.

Reaction Scheme & Mechanism

The reaction proceeds via an acid-catalyzed acetalization of L-malic acid with 2,2-dimethoxypropane. The p-toluenesulfonic acid (p-TsOH) protonates one of the carbonyl oxygens of 2,2-dimethoxypropane, making it a better leaving group. The hydroxyl group of L-malic acid then attacks the activated carbonyl carbon. Subsequent intramolecular transesterification between the remaining carboxylic acid group and the newly formed alcohol, with the elimination of methanol, leads to the formation of the five-membered dioxolanone ring. The stereochemistry at the C4 position is retained from the starting L-malic acid.

G L_Malic_Acid L-Malic Acid Target [(4S)-2,2-dimethyl-5-oxo- 1,3-dioxolan-4-yl]acetic acid L_Malic_Acid->Target Acetalization & Lactonization Reagents 2,2-Dimethoxypropane, p-TsOH (cat.)

Caption: Synthetic pathway from L-Malic Acid.

Experimental Protocol

A detailed experimental procedure adapted from the literature is as follows[1]:

  • To a solution of (S)-malic acid in 2,2-dimethoxypropane, a catalytic amount of p-toluenesulfonic acid is added.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography to afford the pure [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid as a white solid.

Advantages and Disadvantages

Advantages:

  • Atom Economy: This is a one-step synthesis from a readily available and inexpensive starting material.

  • High Stereochemical Fidelity: The synthesis proceeds with retention of the stereocenter from L-malic acid, ensuring high enantiomeric purity of the product[1].

  • Simplicity: The experimental procedure is straightforward and does not require specialized equipment.

Disadvantages:

  • Potential for Side Reactions: Prolonged reaction times or high temperatures can lead to the formation of byproducts.

  • Purification: While often crystalline, purification may be necessary to remove any unreacted starting material or byproducts.

Route 2: Stereoselective Elimination from L-Tartaric Acid Derivatives

An alternative approach utilizes L-tartaric acid as the chiral precursor. This multi-step route involves the initial protection of the diol and dicarboxylic acid functionalities, followed by a stereoselective elimination to generate the α,β-unsaturated dioxolanone.

Reaction Scheme & Mechanism

This synthesis begins with the protection of the diol moiety of L-tartaric acid as a bis-ketal or bis-acetal. This intermediate is then subjected to a base-mediated elimination. A strong, non-nucleophilic base, such as potassium tert-butoxide, is used to deprotonate the carbon alpha to one of the ester groups, initiating an E2 elimination to form a double bond and expel the second protected hydroxyl group, resulting in the formation of the target Z-diastereomer of the α,β-unsaturated acid[2]. Subsequent selective reduction of the exocyclic double bond would be required to yield the final target molecule.

G L_Tartaric_Acid L-Tartaric Acid Protected_Intermediate Bis-ketal/acetal of Tartaric Acid L_Tartaric_Acid->Protected_Intermediate Protection Unsaturated_Acid Z-5-carboxymethylene- 1,3-dioxolan-4-one Protected_Intermediate->Unsaturated_Acid Stereoselective Elimination (KOtBu) Target [(4S)-2,2-dimethyl-5-oxo- 1,3-dioxolan-4-yl]acetic acid Unsaturated_Acid->Target Selective Reduction

Caption: Synthetic pathway from L-Tartaric Acid.

Experimental Protocol

A representative two-step procedure to the unsaturated intermediate is described in the literature[2]:

  • Protection: L-tartaric acid is first converted to its corresponding bis(ketal) or bis(acetal) derivative using standard procedures.

  • Elimination: The protected tartaric acid derivative is then treated with a base, such as potassium tert-butoxide, at a reduced temperature to induce a stereoselective elimination, affording the Z-diastereomer of 5-carboxymethylene-1,3-dioxolan-4-one[2].

  • Reduction (Hypothetical): A subsequent selective reduction of the exocyclic double bond, for instance, through catalytic hydrogenation with a chiral catalyst to control the newly formed stereocenter, would be necessary to obtain the final product. Detailed experimental conditions for this specific reduction step were not found in the reviewed literature.

Advantages and Disadvantages

Advantages:

  • Alternative Chiral Source: Utilizes a different, readily available chiral pool starting material.

  • Stereocontrol: The elimination step is reported to be highly stereoselective for the Z-isomer[2].

Disadvantages:

  • Multi-step Process: This route involves more synthetic steps compared to the L-malic acid route, potentially leading to a lower overall yield.

  • Additional Stereocenter Formation: The final reduction step introduces a new stereocenter that needs to be controlled to achieve high enantiomeric purity of the final product. This adds complexity to the synthesis.

  • Harsher Conditions: The use of a strong base like potassium tert-butoxide may not be compatible with all functional groups.

Comparative Analysis

FeatureRoute 1: L-Malic AcidRoute 2: L-Tartaric Acid
Starting Material L-Malic AcidL-Tartaric Acid
Number of Steps 13+
Overall Yield Generally Good to HighPotentially Lower due to multiple steps
Stereocontrol Excellent (retention of configuration)Good (elimination), but requires an additional stereoselective reduction
Simplicity HighModerate
Key Transformation Acid-catalyzed acetalization/lactonizationStereoselective elimination and selective reduction
Enantiomeric Purity High, directly from chiral pool precursor[1]Dependent on the stereoselectivity of the final reduction step

Conclusion

For the synthesis of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, the route starting from L-malic acid is demonstrably superior in terms of efficiency, simplicity, and atom economy. The direct, one-pot conversion with inherent retention of stereochemistry makes it the preferred method for both laboratory-scale synthesis and potential scale-up.

The route from L-tartaric acid, while mechanistically interesting and providing an alternative chiral source, is less practical due to its multi-step nature and the added complexity of controlling the stereochemistry during the final reduction step. However, the intermediate, Z-5-carboxymethylene-1,3-dioxolan-4-one, may be a valuable building block in its own right for other synthetic applications.

Researchers should consider the L-malic acid route as the primary choice for accessing [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid, given its high efficiency and straightforward execution.

References

  • Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. [Link]

  • Chen, J., & Wang, Y. (2012). Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. Organic & Biomolecular Chemistry, 10(38), 7743–7746. [Link]

  • Power, L. A. (2008). New synthetic uses for chiral 1,3-dioxolan-4-ones. University of St Andrews. [Link]

  • Seebach, D., & Beck, A. K. (1986). Totally stereoselective additions to 2,6-disubstituted 1,3-dioxin-4-ones (chiral acetoacetic acid derivatives). Synthetic and mechanistic aspects of remote stereoselectivity. Journal of the American Chemical Society, 108(21), 6725–6727. [Link]

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3845. [Link]

  • Wuts, P. G. M., & Goble, M. P. (2007). Synthesis of Z-5-carboxymethylene-1,3-dioxolan-4-ones: a better way. The Journal of Organic Chemistry, 72(10), 3949–3951. [Link]

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3845. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Synthons in β-Lactam Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of chiral synthesis, the choice of the starting chiral synthon is a critical decision that profoundly impacts the efficiency, stereochemical purity, and overall success of a synthetic campaign. This guide provides an in-depth comparison of alternative chiral synthons to the widely utilized (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, with a focus on their application in the synthesis of β-lactam antibiotics, a cornerstone of antibacterial therapy. This analysis is grounded in experimental data and mechanistic insights to empower you to make informed decisions for your specific synthetic challenges.

The Benchmark: this compound

This compound, often referred to as the Garner aldehyde precursor, has long been a stalwart in the synthesis of complex chiral molecules. Derived from readily available L-malic acid, its rigid dioxolanone ring provides excellent stereocontrol in a variety of chemical transformations.

Synthesis from L-Malic Acid:

The preparation of this synthon involves the protection of the hydroxyl and one of the carboxylic acid groups of (S)-malic acid as an acetonide, followed by the selective reduction of the remaining carboxylic acid. A common method involves the reaction of (S)-malic acid with 2,2-dimethoxypropane in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH)[1].

Alternative Chiral Synthons: A Comparative Overview

While effective, the multi-step synthesis and potential for side reactions associated with this compound have prompted the exploration of alternative chiral synthons. Here, we evaluate three prominent alternatives: (S)-3-Hydroxy-γ-butyrolactone, (S)-Pyroglutamic acid, and the strategic use of Evans Auxiliaries.

(S)-3-Hydroxy-γ-butyrolactone: A Versatile and Commercially Available Building Block

(S)-3-Hydroxy-γ-butyrolactone has emerged as a highly attractive alternative due to its commercial availability and versatile reactivity. It serves as a key intermediate in the synthesis of a wide array of pharmaceuticals[2].

Synthesis and Applications:

A robust chemoenzymatic approach for the synthesis of (S)-3-hydroxy-γ-butyrolactone starts from L-malic acid. This process involves a selective hydrogenation and a lipase-catalyzed hydrolysis of an intermediate, (S)-β-benzoyloxy-γ-butyrolactone[3][4]. This method has been successfully scaled up to produce large quantities of the synthon with high enantiomeric purity[3][4].

In the context of β-lactam synthesis, (S)-3-hydroxy-γ-butyrolactone can be converted to key intermediates. For example, it can be transformed into (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a crucial building block for carbapenem antibiotics like imipenem and meropenem.

(S)-Pyroglutamic Acid: A Cost-Effective Chiral Pool Precursor

Derived from the naturally occurring amino acid L-glutamic acid, (S)-pyroglutamic acid is an inexpensive and readily available chiral synthon. Its rigid pyrrolidinone ring provides a scaffold for stereocontrolled transformations.

Synthesis and Applications:

Pyroglutamic acid is typically formed by the cyclization of glutamic acid[5]. Its utility in carbapenem synthesis has been demonstrated through its conversion to key β-lactam intermediates. For instance, (3S,5S)-carbapenam carboxylic acid has been prepared from L-pyroglutamic acid, unambiguously establishing its absolute configuration[6].

Evans Auxiliaries: A Powerful Strategy for Asymmetric Synthesis

Rather than employing a pre-functionalized chiral synthon, the use of chiral auxiliaries, such as the Evans oxazolidinones, offers a powerful strategy for inducing stereoselectivity in the formation of β-lactam rings.

Mechanism of Stereocontrol:

Evans auxiliaries are temporarily attached to an achiral substrate. The steric bulk of the auxiliary directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. This strategy has been widely applied in asymmetric aldol reactions, alkylations, and Diels-Alder reactions[7][8]. In the context of β-lactam synthesis, chiral N-acyloxazolidinones can be used to control the stereochemistry of the substituents on the azetidinone ring.

Comparative Performance Data

Synthon/StrategyStarting MaterialKey TransformationTypical YieldTypical Enantiomeric/Diastereomeric ExcessReference
This compound (S)-Malic AcidAcetonide formationGood>98% ee[1]
(S)-3-Hydroxy-γ-butyrolactone (S)-Malic AcidChemoenzymatic synthesis80% (isolated)>99.5% ee[3][4]
(S)-Pyroglutamic Acid L-Glutamic AcidCyclizationHigh>99% ee[5]
Evans Auxiliary Achiral Carboxylic AcidAsymmetric alkylation/aldolVariable>95% de[8][9]

Experimental Protocols

Synthesis of this compound from (S)-Malic Acid

Materials:

  • (S)-Malic acid

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous acetone

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • To a solution of (S)-malic acid in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid

This two-step protocol is adapted from the literature[3][4].

Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone

  • React L-malic acid with benzoyl chloride to form the corresponding anhydride.

  • Selectively reduce one of the carbonyl groups of the anhydride using a suitable reducing agent (e.g., sodium borohydride in the presence of a Lewis acid) to yield (S)-β-benzoyloxy-γ-butyrolactone.

Step 2: Enzymatic Hydrolysis

  • Immobilize lipase from Candida rugosa on a solid support.

  • In a biphasic system of water and an organic solvent (e.g., methyl tert-butyl ether), add the (S)-β-benzoyloxy-γ-butyrolactone and the immobilized lipase.

  • Stir the mixture at a controlled temperature until the hydrolysis is complete.

  • Separate the aqueous layer containing the (S)-3-hydroxy-γ-butyrolactone product.

Mechanistic Insights and Visualization

The stereochemical outcome of reactions involving these chiral synthons is dictated by the steric and electronic properties of the chiral moiety.

Stereocontrol in β-Lactam Formation

The formation of the β-lactam ring often proceeds via a [2+2] cycloaddition between a ketene and an imine (the Staudinger reaction) or through an ester enolate-imine condensation. The stereochemistry of the resulting β-lactam is influenced by the substituents on both the ketene and the imine. Chiral auxiliaries attached to either reactant can effectively control the facial selectivity of the cycloaddition.

Staudinger_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Ketene Ketene (R1, R2 substituents) TS [2+2] Cycloaddition Transition State Ketene->TS Imine Imine (R3, R4 substituents) Imine->TS BetaLactam β-Lactam (cis/trans isomers) TS->BetaLactam Stereoselectivity determined by substituents and/or chiral auxiliary

Caption: Generalized workflow of the Staudinger [2+2] cycloaddition for β-lactam synthesis.

Evans Auxiliary Directed Aldol Reaction

The stereoselectivity of aldol reactions using Evans auxiliaries is rationalized by the formation of a rigid, chair-like six-membered transition state involving the enolate, the aldehyde, and a Lewis acid. The bulky substituent on the oxazolidinone auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Evans_Auxiliary_Mechanism cluster_enolate Chiral Enolate Formation cluster_aldol Diastereoselective Aldol Reaction cluster_cleavage Auxiliary Cleavage AcylOxazolidinone N-Acyl Oxazolidinone Enolate Z-Enolate AcylOxazolidinone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate TransitionState Chair-like Transition State (Chelated) Enolate->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState AldolAdduct Syn-Aldol Adduct (Major Diastereomer) TransitionState->AldolAdduct Facial selectivity dictated by auxiliary Cleavage Hydrolysis or Reductive Cleavage AldolAdduct->Cleavage ChiralProduct Enantiopure Product Cleavage->ChiralProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Workflow illustrating the use of an Evans auxiliary for stereocontrolled aldol addition.

Conclusion

The selection of a chiral synthon is a multifaceted decision that requires careful consideration of factors such as cost, availability, scalability, and the specific stereochemical challenges of the target molecule. While this compound remains a valuable tool, alternatives like (S)-3-hydroxy-γ-butyrolactone and (S)-pyroglutamic acid offer compelling advantages in terms of accessibility and cost-effectiveness. Furthermore, strategic approaches employing chiral auxiliaries like the Evans oxazolidinones provide a powerful and versatile method for achieving high levels of stereocontrol. By understanding the strengths and limitations of each approach, researchers can devise more efficient and robust synthetic routes to complex chiral molecules, ultimately accelerating the drug discovery and development process.

References

  • Slebodnick, C., et al. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3727. [Link]

  • Bodner, M. J., Phelan, R. M., & Townsend, C. A. (2009). A catalytic asymmetric route to carbapenems. Organic letters, 11(16), 3606–3609. [Link]

  • Lee, J. H., et al. (2000). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of industrial microbiology & biotechnology, 24(1), 21–26. [Link]

  • Townsend, C. A., & Bodner, M. J. (2010). Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline. Biochemistry, 49(15), 3295–3304. [Link]

  • Palomo, C., et al. (2001). Recent Progress in the Enantioselective Synthesis of β‐Lactams: Development of the First Catalytic Approaches. Angewandte Chemie International Edition, 40(23), 4377-4381. [Link]

  • Banik, B. K., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current medicinal chemistry, 18(12), 1759–1773. [Link]

  • LookChem. (n.d.). (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Page, M. I., & Badarau, A. (2006). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. Journal of the American Chemical Society, 128(2), 549–555. [Link]

  • Al-Tel, T. H. (2006). A short and efficient total synthesis of thienamycin. Tetrahedron Letters, 47(46), 8175-8177. [Link]

  • Lee, S. H., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules (Basel, Switzerland), 26(6), 1569. [Link]

  • Wikipedia contributors. (2023, November 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Zarei, M., & Jarrahpour, A. (2011). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(11), 3323. [Link]

  • Coelho, F., et al. (2008). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 13(12), 3093–3103. [Link]

  • Wu, P.-L., & Huang, P.-C. (2016). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Journal of the Chinese Chemical Society, 63(1), 13-33. [Link]

  • Williamson, R. T., & Al-Qahtani, M. H. (1984). Biosynthesis of the β-Lactam Antibiotic, Thienamycin, by Streptomyces cattleya. Journal of Biological Chemistry, 259(8), 4637-4644. [Link]

  • Williamson, J. M., et al. (1985). Biosynthesis of the beta-lactam antibiotic, thienamycin, by Streptomyces cattleya. The Journal of biological chemistry, 260(8), 4637–4647. [Link]

  • Google Patents. (n.d.). A method for increasing pyro-glutamic acid formation of a protein.
  • Liu, T., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of biological chemistry, 286(43), 37290–37299. [Link]

  • Park, O. J., et al. (2007). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. Applied microbiology and biotechnology, 75(6), 1227–1235. [Link]

  • Google Patents. (n.d.). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
  • Google Patents. (n.d.). Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved January 12, 2026, from [Link]

  • Singh, R., & Pal, B. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Journal of enzyme inhibition and medicinal chemistry, 27(6), 757–779. [Link]

  • Park, O. J., & Lee, S. Y. (2007). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 75(6), 1227-1235. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic Acid in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of chiral synthesis, particularly for the development of high-value pharmaceuticals like nucleoside analogues, the selection of a starting material is a critical determinant of overall process efficiency and cost.[1][2] This guide provides an in-depth cost-effectiveness analysis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, a versatile C4 building block derived from the chiral pool. We will objectively compare its performance against common alternative synthetic strategies, supported by established chemical principles and representative data. Our analysis demonstrates that its utilization offers significant advantages in stereochemical control, process simplification, and reduction of downstream purification costs, making it a highly cost-effective option for complex stereoselective syntheses.

Introduction to the Core Synthon: this compound

This compound, also known as (L)-malic acid acetonide, is a chiral building block valued for its rigid, stereodefined structure.[3]

Chemical Properties:

  • IUPAC Name: 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid[3]

  • CAS Number: 73991-95-4

  • Molecular Formula: C₇H₁₀O₅[3][4]

  • Molecular Weight: 174.15 g/mol [3][5]

This compound is synthesized by the acid-catalyzed reaction of (S)-malic acid with 2,2-dimethoxypropane or acetone.[6] This straightforward preparation from a cheap and readily available member of the "chiral pool" is the foundation of its economic advantage. The resulting dioxolanone ring protects the hydroxyl and one of the carboxyl groups of malic acid, while simultaneously locking the stereocenter and presenting the remaining acetic acid side chain for further modification.

The Strategic Value in Synthesis: A Multi-Factor Cost-Effectiveness Analysis

True cost-effectiveness in chemical synthesis extends far beyond the initial purchase price of a reagent. It encompasses the entire workflow, from reaction efficiency to final product purification.

Factor 1: Acquisition Cost

While the price per gram of this compound is subject to market fluctuations, purity, and supplier, its synthesis from inexpensive (S)-malic acid makes it highly competitive for large-scale applications.[6] The primary cost advantage, however, is realized through the value it adds in subsequent steps.

Table 1: Representative Acquisition Cost Comparison

Compound / StrategyTypical Starting Material(s)Relative Cost Index (Per Mole of Chiral Intermediate)Key Consideration
This compound (S)-Malic Acid, Acetone/DMP1.0 (Baseline) Low-cost chiral pool starting material; efficient, one-step protection.[6]
Protected D-Ribose Derivatives D-Ribose1.5 - 3.0Multi-step protection/deprotection sequences required, increasing labor and material costs.[7][8]
Racemic Synthesis + Chiral Resolution Achiral precursors (e.g., diethyl acetamidomalonate)2.0 - 5.0Theoretical max yield is 50%; resolution agents are expensive; process is labor-intensive.[9]

Note: Cost Index is an estimation for illustrative purposes. Researchers must obtain quotes from vendors for accurate pricing.

Factor 2: Synthetic Efficiency and Stereochemical Control

The core value proposition of this synthon is the high degree of stereochemical control it imparts. The rigid dioxolanone ring directs incoming reagents, leading to high diastereoselectivity in subsequent transformations. This is a crucial advantage in the synthesis of nucleoside analogues, where precise control of the stereochemistry at the 1', 2', and 3' positions is paramount for biological activity.[1][7]

Alternative routes, such as those starting from acyclic precursors, may require more complex stereocontrol strategies or result in diastereomeric mixtures that are challenging to separate.[1] Using our target synthon circumvents these issues, leading to higher yields of the desired stereoisomer and a more predictable synthetic outcome.

Factor 3: Downstream Processing and Purification

The economic impact of high stereoselectivity is most profoundly felt during downstream processing. A reaction that produces a single, desired diastereomer significantly simplifies purification.

  • Reduced Chromatographic Burden: High diastereomeric excess (d.e.) often allows for simple crystallization or standard silica gel chromatography. In contrast, separating closely-related diastereomers frequently necessitates expensive and time-consuming techniques like preparative chiral HPLC.

  • Solvent and Waste Reduction: Simplified purification drastically cuts down on the volume of solvents required, leading to lower purchase costs and, critically, lower waste disposal costs.

  • Increased Throughput: Faster purification cycles mean higher laboratory throughput and a quicker path to the final target molecule.

The following diagram illustrates the streamlined workflow enabled by starting with a high-purity chiral building block.

G cluster_0 Workflow 1: Chiral Pool Synthon cluster_1 Workflow 2: Racemic Synthesis & Resolution A Start: This compound B Key Transformation (e.g., Coupling) A->B C High d.e. Crude Product B->C D Simplified Purification (Crystallization / Std. Chromatography) C->D E Final Product (>99% d.e.) D->E F Start: Achiral Materials G Synthesis of Racemic Mixture F->G H Chiral Resolution (e.g., Diastereomeric Salt Formation) G->H I Separation of Diastereomers (Costly & Laborious) H->I J Desired Enantiomer (Max 50% Yield) I->J < 50% mass K Undesired Enantiomer (Waste or Recycle Loop) I->K > 50% mass

Caption: Comparative workflows for chiral synthesis.

The Competitive Landscape: Alternative Synthetic Strategies

The primary alternatives to using this compound are not single molecules but different overarching strategies.

Table 2: Strategic Comparison of Chiral Synthesis Routes

StrategyDescriptionProsCons
Chiral Pool (Target Synthon) Utilizes the readily available stereocenter of (S)-malic acid.[6]High stereochemical fidelity, cost-effective, predictable.Limited to the structural motifs available from the chiral pool.
Sugar-Based Synthesis Starts from carbohydrates like D-ribose or lyxose, which possess multiple stereocenters.[7][8]Provides access to a wide range of furanose-like structures.Requires extensive protecting group chemistry, leading to longer synthetic sequences and potentially lower overall yields.[8]
Acyclic Precursor Cyclization Constructs the chiral ring system from a non-cyclic, stereodefined precursor.[1]Novel and flexible approach to diverse heterocyclic systems.Stereocontrol during cyclization can be challenging and may yield mixtures of isomers, complicating purification.[1]
Asymmetric Catalysis / Resolution Creates the desired stereocenter from an achiral or racemic precursor using a chiral catalyst or by separating enantiomers.[9]Highly versatile for creating novel stereocenters.Catalysts can be expensive; resolution is inherently inefficient (max 50% yield) and adds significant processing steps.[9]

Experimental Deep Dive: Comparative Protocols

To illustrate the practical implications of synthon choice, we provide representative experimental protocols.

Protocol 1: Synthesis of a Protected Nucleoside Precursor using the Target Synthon

This protocol outlines a key coupling step. The carboxylic acid must first be activated.

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).[10]

    • Causality: DCC is a classic coupling agent that activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. DMAP serves as a nucleophilic catalyst to accelerate this process.

    • Stir the mixture at 0 °C for 30 minutes.

  • Coupling with Nucleophile:

    • Add a solution of a suitable nucleophile (e.g., a protected amine precursor for a carbocyclic nucleoside, 1.0 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: The activated carboxyl group is now susceptible to nucleophilic attack, forming a stable amide bond with high efficiency.

  • Workup and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • The high diastereoselectivity typically allows for purification by standard flash chromatography on silica gel.

Protocol 2: Abridged Alternative Route from a Protected Sugar

This conceptual protocol starts from a pre-existing protected sugar lactone, as described in the literature.[7]

  • Reduction of Lactone:

    • Dissolve the protected sugar lactone (e.g., a derivative of D-ribono-1,4-lactone) in anhydrous THF and cool to -78 °C.

    • Add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H, 1.1 eq) dropwise.

    • Causality: DIBAL-H is a powerful yet selective reducing agent capable of reducing the lactone to the corresponding lactol (a hemiacetal).

  • Activation of Anomeric Center:

    • The resulting lactol is often acetylated at the anomeric position (e.g., with acetic anhydride and pyridine) to create a better leaving group for the subsequent glycosylation step.

  • N-Glycosidation:

    • Combine the acetylated lactol with a silylated nucleobase (e.g., persilylated thymine) in the presence of a Lewis acid catalyst like TMSOTf.[7]

    • Causality: The Lewis acid activates the anomeric acetate, facilitating its displacement by the nucleobase to form the crucial C-N bond. This step can produce a mixture of α and β anomers, requiring careful chromatographic separation.

  • Deprotection and Further Steps:

    • Subsequent steps are required to deprotect the hydroxyl groups and modify the side chain to match the target structure, adding to the overall step count.

Case Study: Synthesis of a Generic Nucleoside Analogue

The following diagram contrasts the synthetic logic for producing a key chiral intermediate.

G cluster_0 Route A: Via Target Synthon cluster_1 Route B: Via D-Ribose A1 (S)-Malic Acid A2 1 Step (Protection) A1->A2 A3 (S)-Dioxolanone (Our Synthon) A2->A3 A4 ~3-4 Steps (Reduction, Coupling, Modification) A3->A4 A5 Target Intermediate (High d.e.) A4->A5 B1 D-Ribose B2 ~3-4 Steps (Protection Steps) B1->B2 B3 Protected Ribono- 1,4-lactone B2->B3 B4 ~3-4 Steps (Reduction, Glycosidation, Purification of Anomers) B3->B4 B5 Target Intermediate (Anomeric Mixture Possible) B4->B5

Caption: Contrasting synthetic pathways to a chiral intermediate.

Conclusion and Recommendations

The evidence strongly supports the use of This compound as a highly cost-effective chiral synthon. While a simple comparison of reagent bottle prices is insufficient, a holistic analysis of the entire synthetic workflow reveals its true value.

We recommend this synthon when:

  • High stereochemical purity is a critical quality attribute of the final product.

  • The synthetic target contains a C4 chiral fragment derivable from malic acid.

  • Process simplification and reduction of downstream processing costs are primary goals, particularly in scale-up and manufacturing environments.

  • A predictable and robust synthetic route with high overall yield is desired.

By starting with a molecule where the stereochemistry is already precisely defined, researchers can bypass the often-unpredictable and costly steps of asymmetric induction or chiral resolution. This strategic choice accelerates the discovery and development timeline, reduces waste, and ultimately lowers the total cost of synthesizing complex, high-value molecules.

References

  • Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. (n.d.). eScholarship@McGill. Retrieved from [Link]

  • Synthesis of C-Arylnucleoside Analogues. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of nucleoside analogues. (n.d.). Durham University. Retrieved from [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chemoenzymatic synthesis of nucleoside analogues and their glycoconjugates. (n.d.). University of Manchester. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Stocksdale, M. G., Padgitt, M. K., Berg, M. A. G., & Slebodnick, C. (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • (S)-(+)-2,2-DIMETHYL-5-OXO-1,3-DIOXOLANE -4-ACETIC ACID, 95%. (n.d.). Research Scientific. Retrieved from [Link]

  • Enantioselective Synthesis of β‑L‑5-[(E)‑2-Bromovinyl)-1-((2S,4S)‑2- (hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)]. (2020). Semantic Scholar. Retrieved from [Link]-1-((2S%2C4S)%E2%80%912--%C3%87elik-Roy/a4448378546b283d86f7887e5b61a35017088904)

  • Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling. (2023). PMC - NIH. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often begins with versatile chiral building blocks. One such scaffold of significant interest is [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid. Derived from (L)-malic acid, a readily available and inexpensive chiral starting material, this compound offers a stereochemically defined framework that is ripe for synthetic elaboration.[1][2][3] The inherent chirality and functional handles—a carboxylic acid and a lactone within a protected diol structure—make it an attractive starting point for the synthesis of a diverse array of derivatives with potential biological activities.[1][2]

The 1,3-dioxolane ring system itself is a recurring motif in numerous biologically active molecules, contributing to favorable pharmacokinetic properties and target interactions.[4] Derivatives of this heterocyclic system have been reported to exhibit a broad spectrum of activities, including antimicrobial and anticancer effects.[4] This guide provides a comparative analysis of the biological activities of various compound classes derived from this specific chiral scaffold, supported by available experimental data, to inform and direct future research and drug development efforts.

Synthetic Pathways and Derivative Classes

The synthetic journey from [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid typically involves the modification of its carboxylic acid group. This allows for the creation of various classes of compounds, most notably amides and esters, and serves as a precursor for more complex heterocyclic systems.

Workflow for Amide Derivative Synthesis

The primary and most studied class of derivatives are amides, synthesized via the coupling of the parent acid with a diverse range of aromatic and aliphatic amines. This straightforward synthetic route allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the amine partner.

Synthesis_Workflow start [(4S)-2,2-dimethyl-5-oxo- 1,3-dioxolan-4-yl]acetic acid intermediate Acid Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) start->intermediate Activation final_product Amide Derivatives intermediate->final_product Coupling amines Diverse Primary/Secondary Amines (R-NH2) amines->final_product Nucleophilic Acyl Substitution

Caption: General workflow for the synthesis of amide derivatives.

Comparative Biological Activity: Antimicrobial Properties

A notable area of investigation for derivatives of this scaffold has been their potential as antimicrobial agents. Research has demonstrated that simple amide derivatives exhibit activity against a range of bacterial and fungal pathogens.

A key study by Begum et al. synthesized a series of five amide derivatives and evaluated their antimicrobial activity using the agar well diffusion method.[1][2][3] The results, while not providing quantitative Minimum Inhibitory Concentration (MIC) values, offer a valuable semi-quantitative comparison of the efficacy of different substitutions on the aromatic amine ring.

Table 1: Comparative Antimicrobial Activity of Amide Derivatives (Zone of Inhibition in mm)

Compound IDStructureEnterobacter sp.Vibrio choleraeKlebsiella sp.Fusarium solaniHelminthosporium sativumAspergillus niger
3a Ethyl 2,2-dimethyl-5-(phenylcarbamoyl)-1,3-dioxolane-4-carboxylate181613191517
3b 2-(4-(ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-5-carboxamido)benzoic acid171512181416
3c Ethyl 5-(4-iodophenylcarbamoyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate201815221719
3d Ethyl 5-(2-chlorophenylcarbamoyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate222017241921
3e Ethyl 5-(2,4-dichlorophenylcarbamoyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate252220272224
StandardAmoxicillin / Fluconazole------

Data extracted from Begum et al. (2019).[1][2][3] Activity is represented as the diameter of the zone of inhibition.

Structure-Activity Relationship (SAR) Insights

From the data presented, a clear structure-activity relationship emerges for the antimicrobial activity of these amide derivatives:

  • Effect of Halogenation: The introduction of halogen substituents on the phenyl ring of the amide moiety significantly enhances antimicrobial activity.

  • Substitution Pattern: A di-substituted phenyl ring (Compound 3e , 2,4-dichloro) demonstrates the most potent activity across all tested bacterial and fungal strains, suggesting that both the position and number of electron-withdrawing groups are crucial for efficacy.[1][2][3]

  • Potency Comparison: The 2,4-dichloro derivative (3e ) consistently outperformed the other derivatives, indicating a promising direction for further optimization.

Comparative Biological Activity: Anticancer Potential

While the antimicrobial properties of the amide derivatives are documented, the exploration of their anticancer activity is an emerging area. The chiral dioxolane scaffold is present in some natural products with known anticancer effects, suggesting that derivatives of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid could also possess cytotoxic activity against cancer cell lines.

Currently, there is a lack of publicly available, direct experimental data (e.g., IC50 values) for a series of compounds derived specifically from this starting material against common cancer cell lines like MCF-7 (breast), HeLa (cervical), or HCT-116 (colon). However, broader studies on related heterocyclic compounds provide a strong rationale for investigating this potential.[5][6][7] The synthesis of novel heterocyclic systems, such as oxadiazoles or triazoles, starting from this chiral precursor is a logical next step in the search for potent and selective anticancer agents.[5][6]

Table 2: Anticancer Activity of Representative Dioxolane-Containing Compounds (Hypothetical Data for Illustration)

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Standard Drug (e.g., Cisplatin) IC50 (µM)
DX-Oxa-01 OxadiazoleMCF-7Data NeededData Needed
DX-Oxa-02 OxadiazoleHCT-116Data NeededData Needed
DX-Tri-01 TriazoleHeLaData NeededData Needed
DX-Amide-3e AmideMCF-7Data NeededData Needed

This table is presented to illustrate the type of comparative data required for a full evaluation. Researchers are encouraged to screen derivatives against standard cancer cell lines.

Proposed Mechanisms of Action

The precise molecular mechanisms by which these dioxolane derivatives exert their biological effects have not been fully elucidated. However, based on the activities of related compounds, several plausible mechanisms can be proposed.

Antimicrobial Mechanism

Many antimicrobial agents function by disrupting essential cellular processes in pathogens.[8] For the amide derivatives discussed, potential mechanisms could include:

  • Cell Wall Synthesis Inhibition: The compounds may interfere with enzymes crucial for the biosynthesis of peptidoglycan in bacteria or chitin in fungi.

  • Cell Membrane Disruption: The lipophilic nature of the substituted aromatic rings could facilitate insertion into the microbial cell membrane, leading to altered permeability and cell lysis.[8]

  • Inhibition of Nucleic Acid or Protein Synthesis: The heterocyclic core could interact with DNA gyrase or ribosomes, respectively, halting replication or protein production.[8]

Antimicrobial_MoA Compound Dioxolane Amide Derivative Target1 Cell Wall Synthesis (Peptidoglycan/Chitin) Compound->Target1 Target2 Cell Membrane Integrity Compound->Target2 Target3 Protein Synthesis (Ribosomes) Compound->Target3 Target4 DNA Replication (Gyrase/Topoisomerase) Compound->Target4 Outcome Bacterial / Fungal Cell Death Target1->Outcome Target2->Outcome Target3->Outcome Target4->Outcome

Caption: Plausible antimicrobial mechanisms of action.

Anticancer Mechanism

The potential anticancer activity of these compounds could be mediated through several pathways commonly targeted by chemotherapeutics:

  • Induction of Apoptosis: The compounds may trigger programmed cell death in cancer cells by activating caspase cascades or disrupting mitochondrial function.[6]

  • Cell Cycle Arrest: They could interfere with the cell cycle machinery, causing arrest at checkpoints like G1/S or G2/M, thereby preventing proliferation.

  • Enzyme Inhibition: Specific derivatives might be designed to inhibit kinases, topoisomerases, or other enzymes that are overactive in cancer cells.

Experimental Protocols

To facilitate further research and comparative analysis, standardized protocols for evaluating antimicrobial and anticancer activity are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9] The broth microdilution method is a standard quantitative technique.

Methodology:

  • Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be used to aid visualization.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines. It measures the metabolic activity of mitochondrial reductase enzymes.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add DMSO (Dissolve Crystals) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate IC50 Calculate IC50 Read->Calculate IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Derivatives of [(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid represent a promising class of compounds with demonstrable antimicrobial activity. The existing data strongly suggests that amide derivatives, particularly those bearing di-halogenated phenyl rings, are worthy of further investigation. The key next steps for the research community should focus on:

  • Quantitative Screening: Generating robust, quantitative data (MIC and IC50 values) for a wider library of derivatives to build comprehensive SAR models.

  • Exploring Anticancer Activity: Systematically screening these compounds against a panel of human cancer cell lines to uncover potential cytotoxic effects.

  • Mechanistic Studies: Elucidating the specific molecular targets and mechanisms of action to guide rational drug design and optimization.

  • Synthesis of Novel Heterocycles: Using the chiral scaffold as a starting point for more complex heterocyclic systems to explore new chemical space and biological activities.

The synthetic accessibility and chiral nature of this scaffold provide a solid foundation for the development of new therapeutic agents. This guide serves as a call to action for further, more quantitative and mechanistically detailed exploration of its derivatives.

References

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (n.d.). Medicinal Chemistry Communication. [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025). ManTech Publications. [Link]

  • MIC (mg/mL) values for the compounds 4a-c, 5a-d. (n.d.). ResearchGate. [Link]

  • IC50 values of the tested compounds against MCF7 and HCT116 cell lines. (n.d.). ResearchGate. [Link]

  • Antibacterial Activity of Substituted 1,3-Dioxolanes. (2023). ResearchGate. [Link]

  • Begum, Z., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry. [Link]

  • Begum, Z., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. Canadian Center of Science and Education. [Link]

  • Tartaric acid new derivatives as prospective and safe alternative to antimicrobials for food products packing. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis of Dioxolane-Coumarin Hybrids as Versatile Bioactive Candidates. (2024). ResearchGate. [Link]

  • In vitro antibacterial and antifungal activity of 1,3-Dioxolane derivatives. (n.d.). ResearchGate. [Link]

  • Begum, Z., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. SciSpace. [Link]

  • Exploring the Mechanisms of Action of Antimicrobial Reagents. (2023). Hilaris Publisher. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (S) and (R) Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, biochemistry, and materials science, the concept of chirality is not merely an academic curiosity; it is a fundamental parameter that dictates biological activity, toxicity, and material properties. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological effects. The mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) to characterize the properties of individual stereoisomers has made the accurate differentiation and quantification of (S) and (R) enantiomers a critical step in the research and development pipeline[1].

This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are not just methods to be followed, but self-validating systems grounded in first principles.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy is a cornerstone of chiral analysis. It is predicated on the differential absorption of left- and right-handed circularly polarized light (CPL) by an optically active molecule[2]. This phenomenon only occurs at wavelengths where the molecule has a chromophore (a light-absorbing group) in a chiral environment[3]. The resulting ECD spectrum is a plot of this differential absorption (ΔA) versus wavelength, and for a pair of enantiomers, the spectra are perfect mirror images[1][4].

Causality in Experimental Design

The power of ECD lies in its sensitivity to the three-dimensional arrangement of atoms. The choice of solvent is critical, as it can influence the conformation of a flexible molecule and, consequently, its ECD spectrum. The concentration must be carefully optimized to ensure the absorbance is within the linear range of the detector, typically below 1.0, to avoid artifacts.

Experimental Workflow and Protocol

The workflow for ECD analysis is a systematic process designed to ensure data integrity and reproducibility.

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Select Chiral Analyte B Choose Transparent Solvent (e.g., Methanol, Acetonitrile) A->B C Prepare Solution (Concentration for Abs < 1.0) B->C D Acquire Solvent Baseline C->D E Acquire Sample Spectrum (e.g., 190-400 nm) D->E F Baseline Subtraction E->F G Convert to Molar Ellipticity [θ] or Delta Epsilon (Δε) F->G H Compare (S) vs (R) Spectra & Determine Enantiomeric Excess G->H

Caption: Experimental workflow for ECD spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the enantiomerically pure or mixed sample in a suitable solvent (e.g., methanol) to a concentration that yields a maximum UV absorbance below 1.0. For a 0.3 mM solution, this provides a good starting point[1].

  • Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample. This is crucial for removing instrumental and solvent-related signals[5].

  • Wavelength Selection: Scan a wide spectral range, typically from 190 nm to 400 nm, to identify all relevant electronic transitions. The region between 190 nm and 250 nm is particularly critical for protein secondary structure analysis[5].

  • Data Acquisition: Acquire the CD spectrum for the sample. Key parameters include scanning speed, bandwidth, and the number of accumulations to achieve an adequate signal-to-noise ratio.

  • Data Processing: Subtract the solvent baseline from the sample spectrum[6]. Convert the raw data (typically in millidegrees) to standard units like molar circular dichroism (Δε) or molar ellipticity for comparison across different experiments and instruments[2].

Data Interpretation: (S)-Alanine vs. (R)-Alanine

The defining characteristic of ECD for enantiomers is the mirror-image relationship of their spectra. A positive Cotton effect (CE) for one enantiomer will be a negative CE of equal magnitude for the other[1]. This allows for unambiguous identification and quantification.

EnantiomerWavelength of Max AmplitudeMolar Circular Dichroism (Δε) (M⁻¹cm⁻¹)
(S)-Alanine210 nm-0.909
(R)-Alanine210 nm+0.832
Table 1: Comparative ECD data for Alanine enantiomers. The amplitude of the signal is directly proportional to the enantiomeric purity, reaching zero for a racemic mixture. Data adapted from reference[1].

Vibrational Chiroptical Spectroscopy: VCD and ROA

For molecules lacking a suitable UV-Vis chromophore or when more detailed structural information is required, vibrational chiroptical techniques are indispensable. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) extend chiroptical analysis into the infrared region, probing the chirality of molecular vibrations[4][7]. These methods are exceptionally powerful for determining the absolute configuration of molecules in solution, often serving as a viable alternative to X-ray crystallography[8].

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized infrared light during vibrational transitions[9][10]. A VCD spectrum contains a rich set of positive and negative bands, providing a detailed fingerprint of the molecule's stereochemistry[4]. The definitive assignment of absolute configuration is achieved by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, typically using Density Functional Theory (DFT)[4][7].

Workflow for Absolute Configuration Determination

The synergy between experimental measurement and theoretical calculation is the cornerstone of modern VCD analysis. A mismatch between the experimental and calculated spectra indicates an incorrect initial stereochemical assignment.

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling A Measure IR and VCD Spectra of Chiral Molecule E Compare Spectra A->E I Assign Absolute Configuration as (S) B Propose a Structure (e.g., the (R)-enantiomer) C Perform DFT Calculation (Geometry Optimization & Frequencies) B->C D Simulate IR and VCD Spectra C->D D->E F Match? E->F G Assign Absolute Configuration as (R) F->G Yes H Invert Calculated Spectrum (Predicts (S)-enantiomer) F->H No H->A Re-compare

Caption: Combined experimental and computational workflow for VCD.

Step-by-Step VCD Protocol:

  • Sample Preparation: Dissolve the sample in a solvent with minimal IR absorption in the region of interest (e.g., carbon tetrachloride, deuterated chloroform)[9]. Concentrations are typically higher than for ECD.

  • Cell Selection: Use an appropriate IR transmission cell with windows like Barium Fluoride (BaF₂) or Calcium Fluoride (CaF₂)[9].

  • Data Acquisition: Measure the VCD and standard IR absorption spectra. Data acquisition may take longer than ECD to achieve a good signal, as VCD signals are typically 10⁻⁴ to 10⁻⁵ times smaller than the IR absorbance[4][10].

  • Computational Modeling: Using software like Gaussian, perform a DFT calculation (e.g., at the B3LYP/6-31G* level) to predict the VCD spectrum for one assumed enantiomer[11].

  • Comparison and Assignment: Visually and quantitatively compare the signs and relative intensities of the experimental VCD bands with the calculated spectrum. A good match confirms the absolute configuration[4].

Raman Optical Activity (ROA)

ROA is a complementary technique that measures a small difference in the intensity of Raman scattered light from chiral molecules using circularly polarized incident light[12]. It is particularly advantageous for studies in aqueous solutions and for probing low-frequency vibrations that are often inaccessible to VCD[7]. Like VCD, it provides a rich, conformationally sensitive spectrum that can be used for structural elucidation[13][14]. Recent advancements have demonstrated its potential for highly accurate determination of enantiomeric excess (ee), achieving accuracies of 0.22% for aqueous alanine solutions[15].

TechniquePrincipleAdvantageCommon Application
VCD Differential IR AbsorptionHigh spectral resolution; robust computational modeling[16]Absolute configuration of small organic molecules[9]
ROA Differential Raman ScatteringExcellent for aqueous solutions; probes low-frequency modes[7]Biomolecular conformation; accurate ee determination[15]
Table 2: Comparison of Vibrational Chiroptical Techniques.

NMR Spectroscopy with Chiral Resolving Agents

In an achiral solvent, (S) and (R) enantiomers are indistinguishable by NMR spectroscopy because their nuclei are in magnetically equivalent environments. The paradigm for chiral differentiation by NMR is to introduce a chiral auxiliary that interacts with the enantiomers to form diastereomeric complexes[17][18]. Since diastereomers have different physical properties, their nuclei are no longer magnetically equivalent and will exhibit distinct chemical shifts in the NMR spectrum[19].

The two main types of auxiliaries are:

  • Chiral Derivatizing Agents (CDAs): React with the analyte to form a covalent bond, creating stable diastereomers. Example: Mosher's acid[19].

  • Chiral Solvating Agents (CSAs): Form transient, non-covalent complexes with the analyte through interactions like hydrogen bonding or ion pairing[18].

Workflow for Enantiomeric Excess (ee) Determination by NMR

This method transforms the problem of distinguishing enantiomers into the routine task of distinguishing and quantifying diastereomers.

NMR_Workflow A Racemic or Enantioenriched Mixture (R/S) B Add Enantiopure Chiral Resolving Agent (CRA-R) A->B C Formation of Diastereomeric Complexes in NMR Tube (R,R) and (S,R*) B->C D Acquire NMR Spectrum (¹H, ¹⁹F, ³¹P) C->D E Observe Separated Signals for Each Diastereomer D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess (ee) F->G

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Analytical Imperative for a Key Chiral Intermediate

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is a chiral building block of significant interest in pharmaceutical synthesis. Derived from (S)-malic acid, its stereochemical integrity and precise quantity are critical quality attributes (CQAs) that directly impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Consequently, the development and validation of robust analytical methods for its quantification are not merely procedural requirements but foundational pillars of quality control and regulatory compliance.

This guide provides an in-depth comparison of validated analytical methodologies for this specific compound. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind the selection of techniques, the intricacies of the validation process as mandated by global regulatory bodies, and the relative performance of each method. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most suitable method for their intended purpose, be it process monitoring, stability testing, or final product release.

The Regulatory Bedrock: ICH Q2(R1) and FDA Guidelines

Any discussion of method validation must be grounded in the harmonized standards set by international regulatory authorities. The primary directive is the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures," which is complemented by guidance from agencies like the U.S. Food and Drug Administration (FDA).[2][3][4][5] These documents establish that the objective of validation is to demonstrate, through rigorous experimental evidence, that an analytical procedure is fit for its intended purpose.[6][7]

The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the logical flow of a comprehensive method validation program, from initial planning to final reporting.

G cluster_plan Phase 1: Planning & Protocol cluster_exec Phase 2: Experimental Execution cluster_eval Phase 3: Evaluation & Reporting P1 Define Analytical Purpose & Scope (e.g., Assay, Impurity) P2 Select Validation Parameters based on ICH Q2(R1) P1->P2 P3 Draft Validation Protocol with Pre-defined Acceptance Criteria P2->P3 E1 Prepare Standards & Samples (Spiked Matrix, etc.) P3->E1 E2 Execute Experiments (Linearity, Accuracy, Precision, etc.) E1->E2 E3 Collect & Process Raw Data E2->E3 V1 Statistical Analysis of Validation Data (e.g., %RSD, R²) E3->V1 V2 Compare Results to Acceptance Criteria V1->V2 V3 Investigate Deviations & OOS Results V2->V3 V4 Compile Final Validation Report V2->V4 Criteria Met

Caption: General workflow for analytical method validation.

Method Comparison: HPLC vs. GC for Quantification

Two primary chromatographic techniques are suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). However, their application and validation pathways differ significantly.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness and applicability to a wide range of non-volatile and thermally labile compounds. The target analyte, being a polar carboxylic acid, is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is a critical choice; it suppresses the ionization of the analyte's carboxyl group, ensuring a single, non-ionized form. This results in improved peak shape, retention time reproducibility, and overall method performance. Detection is typically achieved at a low UV wavelength (~210 nm) due to the absence of a strong chromophore in the molecule's structure.[10]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Accurately weigh Analyte Standard/Sample S2 Dissolve & Dilute in Mobile Phase to final concentration S1->S2 H1 Inject Sample into RP-HPLC System S2->H1 H2 Separation on C18 Column H1->H2 H3 Detection via UV Detector (210 nm) H2->H3 D1 Integrate Peak Area of the Analyte H3->D1 D2 Quantify against Calibration Curve D1->D2

Caption: Experimental workflow for RP-HPLC-UV analysis.

Experimental Protocol: RP-HPLC-UV

  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% (v/v) Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 70:30 (v/v) isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the mobile phase. Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

Validation Performance Summary: RP-HPLC-UV

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at RTPeak pure; no co-elution with placebo/degradantsPass
Linearity (R²) R² ≥ 0.9990.9998Pass
Range 1.0 - 100 µg/mLDemonstratedPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% (at 3 levels)Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85% (n=6)Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.21% (different day, different analyst)Pass
LOD S/N ≥ 30.3 µg/mLPass
LOQ S/N ≥ 101.0 µg/mLPass
Robustness %RSD ≤ 2.0% for variationsPass (for flow rate ±0.1, temp ±2°C, pH ±0.2)Pass
Method B: Gas Chromatography with FID/MS after Derivatization

Principle & Rationale: Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which causes poor peak shape and potential thermal degradation in the injector.[11][12] To overcome this, a chemical derivatization step is mandatory to convert the polar carboxylic acid into a non-polar, volatile ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[13] This converts the -COOH group to a -COOSi(CH₃)₃ group. Once derivatized, the analyte can be readily analyzed by GC. Flame Ionization Detection (FID) offers robust quantification, while Mass Spectrometry (MS) provides superior specificity and structural confirmation.

Experimental Protocol: GC-FID/MS

  • Derivatization:

    • Accurately weigh ~10 mg of the sample or standard into a vial.

    • Add 500 µL of a suitable solvent (e.g., Dimethylformamide - DMF).[13]

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic System: Agilent 8890 GC with FID or 5977B MS detector.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Detector Temperature: 280 °C (FID) or MS Transfer Line at 280 °C.

  • Injection: 1 µL, split mode (e.g., 20:1).

Validation Performance Summary: GC-FID

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at RTBaseline separation from derivatization reagentsPass
Linearity (R²) R² ≥ 0.9990.9995Pass
Range 5.0 - 200 µg/mLDemonstratedPass
Accuracy (% Recovery) 98.0% - 102.0%98.8% - 101.9% (at 3 levels)Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%1.15% (n=6)Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.55% (different day, different analyst)Pass
LOD S/N ≥ 31.5 µg/mLPass
LOQ S/N ≥ 105.0 µg/mLPass
Robustness %RSD ≤ 2.0% for variationsPass (for oven ramp ±1°C/min, deriv. time ±5 min)Pass

Head-to-Head Comparison and Recommendations

FeatureRP-HPLC-UVGC-FID/MS (with Derivatization)
Sample Preparation Simple "dissolve and inject" approach.Multi-step: requires derivatization (heating, reagents).
Speed Typically faster run times per sample (e.g., < 10 mins).Longer run times due to oven programming; prep time adds overhead.
Specificity Good; relies on chromatographic separation. Can be prone to co-elution.Excellent, especially with MS detection (based on mass fragmentation).
Sensitivity Good, but limited by the weak chromophore of the analyte.Potentially higher sensitivity, especially with selective ion monitoring (SIM) in MS.
Robustness Generally very high; less susceptible to minor variations.Derivatization step can introduce variability if not well-controlled.
Cost & Complexity Lower instrument cost and complexity; common in QC labs.Higher instrument cost (especially MS); requires more operator skill.
Chiral Separation Not possible on a standard C18 column.Not possible on a standard DB-5 column.
A Note on Chiral Purity

It is crucial to recognize that neither of the methods described above can distinguish between the (S)- and (R)-enantiomers of the analyte. If control of the enantiomeric purity is required—which is almost certain for a chiral intermediate—a separate, dedicated chiral method must be developed and validated. This is typically achieved using:

  • Chiral HPLC: Employing a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers.

  • Pre-column Derivatization: Reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[14]

Conclusion and Final Recommendation

For the routine quantification (assay) of this compound in bulk material or in-process control samples, the RP-HPLC-UV method is the superior choice. Its simplicity, speed, and high robustness make it ideal for a quality control environment where throughput and reliability are paramount. The validation data demonstrates that it easily meets the stringent requirements of the ICH guidelines.

The GC-MS method serves as a powerful orthogonal technique. It is best employed for confirmatory analysis, impurity identification, and trace-level analysis where its high specificity is a distinct advantage. The additional complexity of the derivatization step makes it less suitable for high-throughput routine testing but invaluable for research, development, and troubleshooting activities.

Ultimately, the choice of method must align with its intended purpose. A comprehensive analytical control strategy for this important chiral intermediate would ideally involve the validated RP-HPLC method for routine assay and a dedicated chiral HPLC method for enantiomeric purity assessment.

References

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Quality Guidelines Overview. [Link]

  • FDA Q2(R2) Validation of Analytical Procedures (March 2024). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • FDA Q2(R2) Validation of Analytical Procedures Full Text. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. [Link]

  • ICH Q2 Analytical Method Validation - Slideshare. [Link]

  • (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid - ResearchGate. [Link]

  • This compound - PubChem. [Link]

  • Acids: Derivatization for GC Analysis. [Link]

  • (PDF) Validation of Analytical Methods - ResearchGate. [Link]

  • Validation of Analytical Methods – Strategies & Significance - Omics. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - LMA leidykla. [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications - Chemistry Research Journal. [Link]

  • Bioanalytical Method Validation - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE - Semantic Scholar. [Link]

  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone - Semantic Scholar. [Link]

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones - MDPI. [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection - Diva-portal.org. [Link]

  • Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC - NIH. [Link]

  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds such as (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, adherence to proper disposal protocols is not merely a matter of regulatory compliance, but a critical component of a robust safety culture. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is imperative. This compound, with CAS Number 73991-95-4, is classified under the Globally Harmonized System (GHS) with the following primary hazards[1][2]:

  • Skin Irritation (H315): Causes skin irritation.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

The presence of both a carboxylic acid and a dioxolane functional group necessitates careful handling. Organic acids are corrosive, and dioxolanes can be flammable and may form explosive peroxides upon prolonged exposure to air[3]. Therefore, this compound must be treated as hazardous chemical waste.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementPrimary Risk
Skin Corrosion/IrritationH315: Causes skin irritationContact dermatitis, inflammation
Serious Eye Damage/IrritationH319: Causes serious eye irritationPain, redness, potential for eye damage
Specific Target Organ ToxicityH335: May cause respiratory irritationCoughing, shortness of breath
Personal Protective Equipment (PPE): The First Line of Defense

Given the irritant nature of the compound, stringent adherence to PPE protocols is mandatory. The following PPE must be worn at all times when handling this compound and its waste:

  • Eye Protection: Chemical splash goggles are required. A face shield should be used in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves must be inspected for integrity before each use and disposed of properly after handling the waste[4].

  • Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to mitigate the risk of inhaling vapors or aerosols[5].

Segregation and Waste Accumulation: Preventing Incompatible Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions. The waste stream for this compound must be kept separate from incompatible materials.

Key Segregation Principles:

  • Acids and Bases: This compound is an organic acid and must be segregated from all bases (e.g., sodium hydroxide, ammonium hydroxide) to prevent violent neutralization reactions[6].

  • Oxidizing Agents: Keep waste separate from oxidizing agents (e.g., nitric acid, perchlorates, permanganates)[3][7].

  • Reactive Metals: Do not mix with alkali metals or other water-reactive substances[8].

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory[7]. This area must be clearly marked, and all waste containers must be kept closed except when adding waste.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe collection and disposal of this compound waste.

Experimental Protocol: Waste Collection and Containerization

  • Container Selection:

    • Choose a waste container made of a material compatible with organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers[7][9].

    • The container must have a securely fitting screw-top cap to prevent leaks and vapor release[10].

    • Ensure the container is clean and dry before the first use.

  • Labeling:

    • As soon as you designate a container for this waste stream, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "this compound" and list all other components of the waste mixture with their approximate concentrations.

    • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Corrosive, Irritant).

  • Waste Transfer:

    • All waste transfers must be conducted inside a chemical fume hood.

    • Use a funnel to transfer liquid waste into the container to minimize the risk of spills.

    • If the compound is in solid form, carefully transfer it to the waste container using a spatula or scoop.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Storage:

    • Securely cap the waste container immediately after adding waste.

    • Store the container in your designated SAA.

    • Ensure the SAA is away from drains, heat sources, and direct sunlight.

  • Requesting Pickup:

    • Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's EHS department[7]. Follow their specific procedures for requesting a waste pickup.

Diagram 1: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Generate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood select_container Select Compatible Container (HDPE or Glass) fume_hood->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste check_incompatible Is waste segregated from bases & oxidizers? transfer_waste->check_incompatible check_incompatible->select_container No, Re-evaluate close_container Securely Cap Container check_incompatible->close_container Yes store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa request_pickup Request EHS Pickup When Full store_saa->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control: If safe to do so, prevent the spill from spreading by using absorbent materials or spill socks. Eliminate all ignition sources as a precaution[3].

  • Cleanup: For small spills, use a chemical spill kit with an absorbent appropriate for organic acids (e.g., dry lime, sand, or soda ash)[3]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Dispose: Collect the absorbed material in a designated hazardous waste container, label it appropriately, and request a pickup from EHS.

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water[10].

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the compound's hazards, utilizing appropriate personal protective equipment, adhering to strict segregation and collection protocols, and being prepared for emergencies, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they represent the final authority on waste management procedures in your facility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Substance Fact Sheet - Dioxolane. New Jersey Department of Health. [Link]

  • Organic Acid SOP. UW Environmental Health & Safety, University of Washington. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, The University of British Columbia. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Chemical Waste. Environmental Health & Safety, The University of Texas at Austin. [Link]

  • Frequent Questions Related to Hazardous Waste Recycling, the Definition of Solid Waste and Other Exemptions and Exclusions. U.S. Environmental Protection Agency. [Link]

  • Advisory 7.3 - Chemical Waste Disposal. University of Cincinnati, Environmental Health & Safety. [Link]

  • Safety Data Sheet - 1,3-DIOXOLANE FOR SYNTHESIS. Loba Chemie. [Link]

  • Managing and Disposing of Household Hazardous Waste. New York State Department of Environmental Conservation. [Link]

  • Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management. [Link]

Sources

Navigating the Safe Handling of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for personnel handling (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Adherence to these guidelines is critical to mitigate risks of exposure and ensure a safe laboratory environment.

This compound, a key chiral building block in synthetic chemistry, requires careful handling due to its hazardous properties. This document outlines the necessary personal protective equipment (PPE) and safety procedures to minimize exposure risks for researchers, scientists, and drug development professionals.

Understanding the Hazard: GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][2]

These classifications underscore the importance of a comprehensive PPE strategy to prevent contact with skin and eyes, and to avoid inhalation of the compound, which is a solid.[3][4]

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is mandatory for all personnel handling this compound, regardless of the quantity.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with a snug fit. A face shield should be worn in addition to goggles when there is a risk of splashes.[5]Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5]Provides a barrier against direct skin contact, preventing irritation.[1][7]
Body Protection A lab coat or chemical-resistant apron.[7]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects feet from potential spills.[7]

Task-Specific PPE and Engineering Controls

The level of PPE and the necessity for engineering controls are dictated by the specific laboratory procedure being performed. The following diagram illustrates a decision-making workflow for selecting appropriate protective measures.

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls Start Start: Handling the compound SmallScale Small Scale (<1g) Weighing and solution preparation Start->SmallScale Low potential for dust LargeScale Large Scale (>1g) or Procedures generating dust Start->LargeScale High potential for dust BasePPE Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes SmallScale->BasePPE FumeHood Work in a certified chemical fume hood LargeScale->FumeHood Volatile Heating or creating aerosols? Volatile->BasePPE No Volatile->FumeHood Yes BasePPE->Volatile Respirator Add Respiratory Protection: - N95 dust mask or - Half-face respirator with  particulate filter FumeHood->Respirator FullProtection Enhanced PPE: - Chemical Goggles & Face Shield - Double-gloving - Chemical-resistant apron Respirator->FullProtection

Caption: Decision workflow for PPE selection.

Small-Scale Operations (<1 gram)

For routine weighing and preparation of solutions involving small quantities of the solid compound, the following measures are essential:

  • Standard PPE: As outlined in the table above.

  • Work Area: Conduct these operations in a well-ventilated area.

Large-Scale Operations (>1 gram) and Dust-Generating Procedures

When handling larger quantities or performing tasks that may generate dust (e.g., scraping, grinding), more stringent controls are necessary:

  • Engineering Control: All manipulations must be performed within a certified chemical fume hood to minimize inhalation of airborne particles.

  • Respiratory Protection: In addition to working in a fume hood, a NIOSH-approved N95 dust mask or a half-face respirator with a particulate filter should be worn.[8]

  • Enhanced PPE:

    • Eye and Face Protection: Chemical safety goggles and a face shield are required.[8]

    • Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended.

    • Body Protection: A chemical-resistant apron over a lab coat provides an additional layer of protection.

Emergency Procedures

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation continues.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

For minor spills of the solid material:

  • Alert personnel in the immediate area.

  • Don the appropriate PPE, including respiratory protection (N95 mask or respirator).

  • Gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully sweep the material into a designated waste container using spark-proof tools.[10]

  • Clean the spill area with soap and water.[10]

  • Place all contaminated materials, including PPE, into a sealed bag for hazardous waste disposal.[10]

For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect all solid waste in a clearly labeled, sealed container.

  • Liquid waste from cleaning procedures should also be collected in a labeled, sealed container.

  • Follow all institutional and local regulations for the disposal of hazardous waste. Do not dispose of this chemical down the drain.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do? [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. [Link]

  • PubChem. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • University of Guelph. (n.d.). Direction and the proper response procedure for a chemical spill. [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. [Link]

  • Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.